7-(Methylthio)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methylsulfanyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-4-2-3-7-5-6-10-9(7)8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFEYGEQAVLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600584 | |
| Record name | 7-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936902-07-7 | |
| Record name | 7-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 7-(Methylthio)-1H-indole
An In-depth Technical Guide to the Synthesis and Characterization of 7-(Methylthio)-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the indole ring system allows for the fine-tuning of molecular properties to enhance therapeutic efficacy. This guide provides a comprehensive, in-depth technical overview of a proposed synthesis and detailed characterization of this compound, a molecule of interest for researchers in drug development. While direct literature on this specific analogue is sparse, this document outlines a robust and logical synthetic pathway derived from established chemical principles, primarily the Leimgruber-Batcho indole synthesis. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a full suite of characterization techniques to verify the final product's identity and purity, thereby offering a complete roadmap for its preparation and analysis.
Introduction and Strategic Rationale
The indole nucleus is a privileged structure in drug discovery, present in molecules targeting conditions from cancer and inflammation to neurological disorders.[3] The introduction of a methylthio (-SMe) group, a bioisostere for other functionalities, can significantly modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity. Specifically, substitution at the C7 position of the indole ring directs functionality away from the more reactive pyrrole moiety, offering a unique vector for molecular elaboration.
Given the absence of a well-established, one-step synthesis for this compound, a multi-step approach is necessary. The strategy presented here is predicated on building the indole ring from a pre-functionalized aniline precursor. This approach provides unambiguous regiochemical control, ensuring the methylthio group is installed exclusively at the desired 7-position. The Leimgruber-Batcho indole synthesis is selected for its versatility, high yields, and tolerance of diverse functional groups, making it an ideal choice for this synthetic challenge.
Proposed Synthetic Pathway: Leimgruber-Batcho Approach
The retrosynthetic analysis begins by disconnecting the pyrrole ring of the target indole, leading back to a substituted o-nitrotoluene derivative. The forward synthesis, therefore, involves two primary stages:
-
Synthesis of the Key Intermediate: Formation of (E)-N,N-dimethyl-1-(2-methyl-3-(methylthio)phenyl)methanimine from 2-methyl-3-(methylthio)nitrobenzene.
-
Reductive Cyclization: Conversion of the intermediate into the final this compound.
This pathway is strategically advantageous as it utilizes commercially available starting materials and involves well-understood, high-yielding transformations.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and purification steps to ensure high-quality material for subsequent characterization.
Workflow Overview
The experimental process follows a logical sequence from starting material to final, purified product. Each major transformation is followed by a purification step to isolate the desired intermediate before proceeding.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Synthesis of 1-Methyl-2-(methylthio)-3-nitrobenzene
-
Rationale: This step introduces the key methylthio group via nucleophilic aromatic substitution, displacing the nitro group which is activated by the adjacent methyl group. An alternative could be starting with 2-fluoro-3-methylaniline, but the nitro-aromatic is often more readily available.
-
Reagents:
-
2-Methyl-3-nitrotoluene
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-3-nitrotoluene (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium thiomethoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Step 2: Synthesis of 2-Methyl-3-(methylthio)aniline
-
Rationale: The nitro group must be reduced to an amine to enable the subsequent cyclization. Catalytic hydrogenation is a clean method, but a classic metal/acid reduction like iron in acetic or hydrochloric acid is robust and effective.
-
Reagents:
-
1-Methyl-2-(methylthio)-3-nitrobenzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water solvent mixture
-
-
Protocol:
-
In a round-bottom flask, create a slurry of iron powder (5.0 eq) in a 1:1 mixture of ethanol and water.
-
Heat the slurry to reflux and add a few drops of concentrated HCl.
-
Add a solution of 1-methyl-2-(methylthio)-3-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing slurry.
-
Maintain reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Basify the remaining aqueous solution with aqueous sodium hydroxide (NaOH) to pH > 10.
-
Extract the product with dichloromethane (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo to yield the aniline precursor.
-
Step 3 & 4: Leimgruber-Batcho Synthesis of this compound
-
Rationale: This two-step, one-pot sequence first forms an enamine intermediate, which is then reductively cyclized to form the indole ring.
-
Reagents:
-
2-Methyl-3-(methylthio)aniline
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Raney Nickel (catalyst)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
-
Protocol:
-
Dissolve 2-methyl-3-(methylthio)aniline (1.0 eq) in toluene in a round-bottom flask.
-
Add DMF-DMA (1.2 eq) and heat the mixture to reflux for 2-3 hours. The formation of the enamine can be monitored by ¹H NMR of an aliquot.
-
After cooling, carefully evaporate the solvent under reduced pressure to obtain the crude enamine.
-
Dissolve the crude enamine in ethanol or methanol and transfer to a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and agitate at room temperature for 16-24 hours.
-
Upon completion, carefully vent the hydrogen and filter the catalyst through Celite.
-
Concentrate the filtrate and purify the resulting crude solid/oil by flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are predicted based on known spectral values for related indole structures.[4][5]
| Property | Expected Value |
| Molecular Formula | C₉H₉NS |
| Molecular Weight | 163.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (br s, 1H, N-H), ~7.5 (d, 1H, H-4), ~7.2 (t, 1H, H-2), ~7.0 (m, 2H, H-5, H-6), ~6.5 (t, 1H, H-3), ~2.5 (s, 3H, S-CH₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~136, ~129, ~128, ~124, ~122, ~120, ~118, ~103, ~16 ppm |
| Mass Spec (EI) | m/z 163 (M⁺), 148 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺) |
| IR (KBr) | ν ~3400 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~1450 (C=C stretch) cm⁻¹ |
NMR Spectroscopy Analysis
-
¹H NMR: The broad singlet around 8.1 ppm is characteristic of the indole N-H proton. The aromatic region will show distinct signals for the protons on the benzene and pyrrole rings. The singlet at approximately 2.5 ppm is a key indicator of the methylthio group's methyl protons.
-
¹³C NMR: The spectrum should display nine distinct carbon signals. The signal around 16 ppm corresponds to the methyl carbon of the methylthio group. The remaining eight signals in the aromatic region (100-140 ppm) correspond to the indole ring carbons.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) should show a strong molecular ion (M⁺) peak at m/z = 163, confirming the molecular weight.[6] A characteristic fragmentation pattern would involve the loss of a methyl radical (CH₃) to give a fragment at m/z = 148, and potentially the loss of the entire methylthio radical (•SCH₃) to yield a fragment at m/z = 115.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[7] A prominent, relatively sharp absorption band around 3400 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.
Safety, Handling, and Storage
-
General Safety: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent-Specific Hazards:
-
Sodium thiomethoxide: Is corrosive and has a strong, unpleasant odor. Handle with care.
-
Raney Nickel: Is pyrophoric when dry and must be handled as a slurry in water or ethanol. It is also a flammable solid.
-
Hydrogen Gas: Is highly flammable and explosive. Use in an appropriate, certified hydrogenation apparatus.
-
-
Product Handling and Storage: this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Conclusion
This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. By leveraging the reliable Leimgruber-Batcho indole synthesis, this work presents a clear and detailed pathway that ensures high regiochemical control and good yields. The comprehensive characterization plan provides researchers with the necessary tools to verify the structure and purity of the final compound. The availability of this molecule will enable further exploration of its potential in medicinal chemistry and drug development programs, building upon the rich therapeutic history of the indole scaffold.
References
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PubChem. (n.d.). 7-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]
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Maggioli, S. (n.d.). Methyl 1H-indole-3-carboxylate. Magritek. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Yu, Y., Zhou, Y., Song, Z., & Liang, G. (n.d.). An Efficient t-BuOK Promoted C3-Chalcogenylation of Indoles with Dichalcogenides - Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
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Repositório Aberto da Universidade do Porto. (n.d.). Applications of the Indole Scaffold in Medicinal Chemistry. Retrieved from [Link]
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NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Adumeau, P., Davydova, M., & Zeglis, B. M. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. Retrieved from [Link]
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Chadha, N., & Silakari, O. (2017). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. PubMed. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2007). Practical Synthesis of 7-Prenylindole. PMC. Retrieved from [Link]
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SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 7-(Methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Methylthio)-1H-indole is a sulfur-containing heterocyclic compound of increasing interest in medicinal chemistry and synthetic organic chemistry. The introduction of the methylthio (-SCH3) group at the 7-position of the indole scaffold imparts unique electronic and steric properties, influencing its reactivity and potential as a building block for novel therapeutic agents. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a discussion of its synthesis, spectral characteristics, reactivity, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on analogous compounds to provide a robust and practical resource for researchers.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. The introduction of a methylthio group, as in this compound, is a strategic modification that can significantly alter the molecule's lipophilicity, metabolic stability, and receptor-binding interactions. Understanding the fundamental physicochemical properties of this building block is therefore crucial for its effective utilization in drug discovery and development.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C9H9NS | - |
| Molecular Weight | 163.24 g/mol | [Calculated] |
| CAS Number | 936902-07-7 | [Internal Database] |
| Appearance | Not Reported (likely a solid) | Inferred |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| pKa (Pyrrolic N-H) | Not Reported (Estimated: 16-17) | Inferred from indole |
| LogP | Not Reported (Estimated: >2.5) | Inferred from increased lipophilicity of -SCH3 vs. -CH3 |
| Solubility | Not Reported (likely soluble in organic solvents) | Inferred |
Synthesis and Characterization
While a specific, detailed synthesis for this compound is not widely published, general methods for the preparation of aryl methyl sulfides can be adapted. A plausible synthetic strategy would involve the introduction of the methylthio group onto a pre-functionalized indole ring.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common method for the synthesis of aryl methyl sulfides is the reaction of an aryl halide with a methylthiolate source, often catalyzed by a transition metal such as copper or palladium.[3][4] In the context of this compound, a potential route could start from 7-halo-1H-indole.
Caption: A generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol based on established methodologies for similar transformations.
-
Reaction Setup: To a dry, inert-atmosphere flask, add 7-bromo-1H-indole (1.0 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), and a suitable ligand (e.g., L-proline, 0.2 eq).
-
Addition of Reagents: Add sodium thiomethoxide (1.5 eq) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectral Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral features:
-
¹H NMR: The spectrum would show characteristic signals for the indole ring protons. The C2-H and C3-H protons would likely appear as doublets or triplets in the aromatic region. The protons on the benzene portion of the indole would exhibit coupling patterns consistent with a 1,2,3-trisubstituted benzene ring. A sharp singlet corresponding to the methylthio (-SCH₃) protons would be expected in the upfield region (around 2.5 ppm).
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The chemical shift of the carbon attached to the sulfur atom (C7) would be influenced by the sulfur's electronegativity and ability to participate in resonance. The methyl carbon of the -SCH₃ group would appear as a signal in the aliphatic region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 163.24. Fragmentation patterns would likely involve the loss of the methyl group or the entire methylthio group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by an N-H stretching vibration in the region of 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Reactivity and Stability
The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the properties of the methylthio substituent.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[5][6] The methylthio group is generally considered an ortho-, para-directing and activating group in electrophilic aromatic substitution due to the lone pairs on the sulfur atom that can be donated into the aromatic ring through resonance.[7] However, its activating strength is less than that of methoxy or amino groups. In this compound, the C3 position remains the most likely site for electrophilic attack.
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A Technical Guide to the Spectroscopic Characterization of 7-(Methylthio)-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-(Methylthio)-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. In the absence of extensive published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from analogous structures—namely indole and thioanisole—to predict, interpret, and validate the spectral characteristics of this compound. Detailed experimental protocols are provided, alongside an in-depth discussion of the underlying scientific rationale for these methodologies.
Introduction: The Significance of this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Substitution at various positions on the indole ring can dramatically influence the molecule's biological activity, pharmacokinetic properties, and metabolic stability. This compound, with a methylthio (-SCH₃) group at the 7-position, presents an interesting case for spectroscopic analysis. The electron-donating and lipophilic nature of the methylthio group can significantly impact the electronic environment of the indole ring, making a thorough structural characterization essential for its application in synthetic and medicinal chemistry.
This guide serves as a foundational resource for the spectroscopic identification and characterization of this compound, providing both predicted data and the rationale for its interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the three-dimensional structure of the molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The predicted chemical shifts for this compound are based on the known spectrum of indole and the substituent effects of a methylthio group on an aromatic ring, as observed in thioanisole.
dot graph "7_Methylthio_1H_indole_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];
} caption="Structure of this compound with Atom Numbering."
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 (N-H) | 8.1 - 8.3 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| H-2 | 7.2 - 7.3 | t | ~2.5 | This proton is adjacent to the nitrogen and shows coupling to H-1 and H-3. |
| H-3 | 6.5 - 6.6 | t | ~2.5 | This proton is shielded by the nitrogen and coupled to H-2. |
| H-4 | 7.6 - 7.7 | d | ~8.0 | H-4 is ortho to the electron-donating nitrogen and coupled to H-5. |
| H-5 | 7.0 - 7.1 | t | ~8.0 | H-5 is coupled to both H-4 and H-6, appearing as a triplet. |
| H-6 | 7.1 - 7.2 | d | ~8.0 | H-6 is coupled to H-5. The methylthio group at C-7 will have a minor effect. |
| -SCH₃ | 2.5 - 2.6 | s | - | The methyl protons of a thioanisole-like group typically appear in this region as a sharp singlet. |
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on the known spectrum of indole and the substituent chemical shift (SCS) effects of a methylthio group.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | 124 - 126 | Similar to indole, with minor influence from the C-7 substituent. |
| C-3 | 102 - 104 | Shielded carbon adjacent to the nitrogen, characteristic of indoles. |
| C-3a | 128 - 130 | Bridgehead carbon, influenced by both rings. |
| C-4 | 120 - 122 | Aromatic CH carbon. |
| C-5 | 121 - 123 | Aromatic CH carbon. |
| C-6 | 119 - 121 | Aromatic CH carbon. |
| C-7 | 128 - 130 | Carbon bearing the methylthio group. The -SCH₃ group has a moderate deshielding effect. |
| C-7a | 135 - 137 | Bridgehead carbon adjacent to the nitrogen. |
| -SCH₃ | 15 - 17 | Typical chemical shift for a methyl group attached to a sulfur atom. |
Experimental Protocol for NMR Data Acquisition
The following protocol is recommended for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ with TMS. Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube. Avoid introducing any solid particles.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Causality Behind Experimental Choices:
-
Solvent Selection: CDCl₃ is a common and relatively non-polar solvent that is unlikely to engage in strong interactions with the analyte, providing a spectrum that reflects the molecule's intrinsic properties. The choice of solvent can influence chemical shifts[1].
-
Concentration: A concentration of 5-10 mg in 0.6-0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR without causing significant line broadening due to viscosity.
-
Referencing: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, ensuring data comparability across different instruments and laboratories.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound is expected to show characteristic absorptions for the N-H bond, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-S bond.
Table 3: Predicted Major IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale for Prediction |
| ~3400 | Medium, Sharp | N-H stretch | Characteristic of the indole N-H group. The sharpness indicates it is not strongly hydrogen-bonded in a dilute solution. |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |
| 2950-2850 | Weak-Medium | Aliphatic C-H stretch | From the methyl group of the methylthio substituent. |
| 1620-1450 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected in this region, characteristic of the indole ring system. |
| ~1340 | Medium | C-N stretch | Associated with the pyrrole ring. |
| 750-700 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring will influence the exact position of this strong band. |
| 700-600 | Weak-Medium | C-S stretch | The carbon-sulfur bond vibration is typically weak and falls in this region. |
Experimental Protocol for FT-IR Data Acquisition
Method: Attenuated Total Reflectance (ATR)
ATR is a convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.
Materials:
-
This compound (a small amount)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Causality Behind Experimental Choices:
-
ATR Technique: This method is rapid, requires very little sample, and avoids the need for preparing KBr pellets, which can be hygroscopic and introduce moisture into the spectrum.
-
Background Correction: Recording a background spectrum is crucial to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any intrinsic signals from the ATR crystal.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.
Predicted Mass Spectrum of this compound
Ionization Method: Electron Ionization (EI)
EI is a "hard" ionization technique that leads to significant fragmentation, providing a characteristic "fingerprint" for the molecule.
Expected Molecular Ion:
-
The molecular formula of this compound is C₉H₉NS.
-
The calculated monoisotopic mass is approximately 163.05 g/mol .
-
The molecular ion peak (M⁺˙) is expected at m/z = 163 .
Predicted Key Fragment Ions:
The fragmentation of this compound under EI conditions is likely to proceed through several pathways, including the loss of the methyl group and cleavage of the indole ring.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale for Fragmentation |
| 163 | [C₉H₉NS]⁺˙ (M⁺˙) | Molecular ion. |
| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the methylthio group is a common and favorable fragmentation pathway for thioanisole derivatives. |
| 117 | [C₈H₇N]⁺˙ | Loss of the entire SCH₃ group, followed by hydrogen rearrangement, leading to the indole radical cation. |
| 90 | [C₇H₆]⁺ | Further fragmentation of the indole ring. |
| 89 | [C₇H₅]⁺ | A characteristic fragment of the indole ring system. |
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of relatively volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.
Causality Behind Experimental Choices:
-
GC Separation: GC provides a clean separation of the analyte from any impurities before it enters the mass spectrometer, ensuring a pure mass spectrum.
-
EI at 70 eV: This is the standard electron energy used in EI-MS. It provides reproducible fragmentation patterns that can be compared to spectral libraries.
-
Temperature Programming: The GC oven temperature program is designed to ensure that the compound elutes as a sharp peak without thermal degradation.
Conclusion: A Unified Spectroscopic Picture
The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation pattern. The predicted data and protocols presented in this guide offer a robust framework for researchers to confidently identify and characterize this compound, facilitating its use in further scientific endeavors.
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Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 7-(Methylthio)-1H-indole
Authored by: A Senior Application Scientist
Introduction: Unveiling the Molecular Architecture of a Promising Scaffold
In the landscape of modern drug discovery and materials science, indole derivatives represent a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials. Among these, 7-(Methylthio)-1H-indole is a compound of significant interest, serving as a versatile building block in the synthesis of more complex molecules.[1] The introduction of a methylthio group at the 7-position of the indole ring imparts unique electronic properties and reactivity, making it a valuable precursor for developing novel therapeutic agents.[1]
A definitive understanding of the three-dimensional arrangement of atoms in this compound is paramount for elucidating its structure-activity relationships (SAR). Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for providing this precise structural information, revealing intricate details of bond lengths, bond angles, and intermolecular interactions.[2][3] This guide provides a comprehensive overview of the methodologies involved in the crystal structure determination of this compound, from the initial synthesis and crystal growth to the final structure solution and refinement. The insights gleaned from this analysis are crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this important heterocyclic compound.
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
A prerequisite for any crystallographic study is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of this compound
While various synthetic routes to substituted indoles exist, a common approach involves the modification of a pre-existing indole scaffold. The synthesis of this compound can be approached through several established methods in organic chemistry, often starting from readily available indole precursors. The choice of synthetic strategy will depend on factors such as starting material availability, desired yield, and scalability.
Growing Diffraction-Quality Single Crystals
The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring patience and empirical optimization. The ideal crystal for SC-XRD should be of a suitable size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free from defects.[4] Several common crystallization techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization at the interface.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, leading to crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent or solvent system is critical and is often determined through screening a range of solvents with varying polarities.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Diffraction to Structure
Once suitable single crystals are obtained, the process of elucidating the molecular structure through SC-XRD can commence. This powerful, non-destructive analytical technique provides detailed information about the internal lattice of crystalline substances.[3][5]
Experimental Workflow for SC-XRD
The overall workflow for a single-crystal X-ray diffraction experiment is a multi-step process, from data collection to the final refined structure.
Caption: Experimental workflow for single-crystal X-ray diffraction analysis.
Detailed Methodologies
1. Data Collection: A selected crystal is mounted on a goniometer head and placed within the X-ray diffractometer.[4] The instrument consists of an X-ray source, a goniometer for precise crystal orientation, and a detector.[4] Monochromatic X-rays are directed at the crystal, which is rotated through various orientations.[2] As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted, producing a unique pattern of reflections that are recorded by the detector.[4] This diffraction pattern is governed by Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the spacing between the crystal lattice planes.[4]
2. Data Processing: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the fundamental repeating unit of the crystal), the crystal system, and the space group (which describes the symmetry of the crystal).[4] This stage involves:
-
Indexing: Assigning Miller indices (h, k, l) to each reflection, which define the orientation of the corresponding crystal lattice plane.
-
Integration: Measuring the intensity of each reflection.
-
Scaling and Merging: Correcting the integrated intensities for experimental factors and merging symmetry-equivalent reflections to produce a final set of unique reflection data.[6]
3. Structure Solution and Refinement: The ultimate goal is to generate a model of the electron density within the unit cell, from which the positions of the atoms can be determined. The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.
-
Structure Solution: Computational methods, such as direct methods or the Patterson method, are used to estimate the initial phases and generate an initial electron density map. From this map, an initial model of the molecule can be built.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method.[7] This iterative process optimizes the atomic coordinates, as well as their thermal displacement parameters (which describe the vibration of the atoms), to achieve the best possible agreement between the observed and calculated diffraction patterns.[7][8] The quality of the final refined structure is assessed using metrics such as the R-factor.
Part 3: Anticipated Structural Features of this compound
While the specific crystal structure of this compound is not yet publicly available, we can anticipate several key structural features based on the known chemistry of the indole scaffold and related molecules, such as 7-methylindole.[9]
Molecular Geometry
The core indole ring system is expected to be largely planar. The bond lengths and angles within the fused benzene and pyrrole rings will likely be consistent with those observed in other indole derivatives. The methylthio group at the 7-position will introduce specific geometric features, and its orientation relative to the indole ring will be a key aspect of the crystal structure.
Intermolecular Interactions
The packing of molecules in the crystal lattice is dictated by intermolecular interactions. For this compound, the following interactions are anticipated to play a significant role:
-
N-H···S Hydrogen Bonding: The indole N-H group is a hydrogen bond donor and could potentially form hydrogen bonds with the sulfur atom of the methylthio group of a neighboring molecule.
-
π-π Stacking: The aromatic indole rings are likely to engage in π-π stacking interactions, where the planar rings are arranged in a parallel or offset fashion.
-
C-H···π Interactions: The C-H bonds of the methyl group and the indole ring could act as weak hydrogen bond donors to the π-system of an adjacent molecule.
The interplay of these interactions will determine the overall crystal packing and influence the physical properties of the solid-state material.
Caption: Molecular structure of this compound.
Part 4: Data Presentation and Validation
The results of a crystal structure analysis are typically presented in a standardized format, with key crystallographic data summarized in a table. While experimental data for this compound is not available, the following table illustrates the type of information that would be reported, with some values estimated based on similar structures.
| Parameter | Anticipated Value for this compound |
| Chemical Formula | C₉H₉NS |
| Formula Weight | 163.24 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ (examples) |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1500-2000 |
| Z (molecules per unit cell) | 4 or 8 |
| Density (calculated) (g/cm³) | 1.2-1.4 |
| Absorption Coefficient (mm⁻¹) | ~0.3 |
| F(000) | 344 |
| Final R indices [I > 2σ(I)] | R1 < 0.05, wR2 < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
Conclusion: The Power of Structural Insight
The determination of the crystal structure of this compound through single-crystal X-ray diffraction provides an atomic-level blueprint of this important molecule. This structural information is invaluable for understanding its chemical reactivity, physical properties, and biological activity. For researchers in drug development, a detailed knowledge of the three-dimensional structure can guide the design of more potent and selective drug candidates by enabling computational modeling and a deeper understanding of molecular interactions. The methodologies outlined in this guide provide a robust framework for obtaining this critical data, underscoring the indispensable role of crystallography in modern scientific research.
References
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]
-
Jones, C., Mulloy, B., & Sanderson, M. (Eds.). (n.d.). Recent Developments for Crystallographic Refinement of Macromolecules. In Methods in Molecular Biology, Vol. 56: Crystallographic Methods and Protocols. Humana Press Inc. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Considerations for the refinement of low-resolution crystal structures. Retrieved from [Link]
-
Chemical Crystallography. (2011, April 27). Crystals User Guide. Retrieved from [Link]
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The Biochemist. (2021, May 28). A beginner's guide to X-ray data processing. Portland Press. Retrieved from [Link]
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National Institutes of Health. (n.d.). 7-Methylindole. PubChem. Retrieved from [Link]
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A Technical Guide to Quantum Chemical Calculations for 7-(Methylthio)-1H-indole: A Medicinal Chemistry Perspective
Abstract
Indole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The strategic functionalization of the indole scaffold is a key approach in modulating biological activity. This technical guide provides an in-depth protocol for the quantum chemical analysis of 7-(Methylthio)-1H-indole, a versatile building block in the synthesis of complex bioactive molecules.[4] We will delve into the theoretical underpinnings of the computational methods, present a detailed workflow for performing Density Functional Theory (DFT) calculations, and discuss the interpretation of the resulting data in the context of drug discovery. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.
Introduction: The Significance of this compound in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[3] The introduction of a methylthio (-SCH3) group at the 7-position of the indole ring, as in this compound, imparts unique electronic and steric properties. This sulfur-containing moiety can influence the molecule's reactivity in electrophilic aromatic substitutions and metal-catalyzed cross-coupling reactions, making it a valuable intermediate for creating diverse molecular architectures.[4] Understanding the fundamental electronic structure, conformational preferences, and spectroscopic properties of this building block is paramount for the rational design of novel therapeutics.
Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing insights that can guide synthetic efforts and inform structure-activity relationship (SAR) studies. This guide will provide a comprehensive framework for conducting such calculations on this compound.
Theoretical Foundations: Selecting the Right Computational Tools
The accuracy of quantum chemical calculations is intrinsically linked to the chosen theoretical method and basis set. For a molecule like this compound, which contains a second-row element (sulfur) and a delocalized π-system, careful consideration of these choices is crucial.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of computational cost and accuracy. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For sulfur-containing organic compounds, DFT has been shown to provide reliable results for geometries and electronic properties.[5][6][7]
Justification for Method Selection:
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which is beneficial for describing the electronic structure of aromatic systems like indole.
-
Dispersion Correction: Weak interactions, such as those that might influence the conformation of the methylthio group, are not always well-described by standard DFT functionals. Therefore, the inclusion of a dispersion correction, such as Grimme's D3, is recommended to improve the accuracy of the calculations.
Basis Sets: The Building Blocks of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the electrons have in space.
Justification for Basis Set Selection:
-
Pople-style basis sets (e.g., 6-311++G(d,p)): This basis set provides a good compromise between accuracy and computational expense.
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of the electron distribution.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are important for describing the behavior of electrons far from the nucleus, which is relevant for anions, excited states, and weak intermolecular interactions.
-
(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonding, particularly in cyclic systems and for atoms with lone pairs like sulfur.
-
Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound.
Molecular Structure Preparation
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Pre-optimization: Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
Geometry Optimization and Frequency Calculation
This is the core of the computational analysis, aiming to find the lowest energy conformation of the molecule.
Protocol:
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Input File: Create an input file specifying the following:
-
Method: B3LYP-D3
-
Basis Set: 6-311++G(d,p)
-
Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation)
-
Solvation (Optional): To simulate a specific solvent environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.
-
-
Execution: Run the calculation.
-
Verification: Upon completion, verify the following:
-
Convergence: Ensure the optimization has converged based on the software's criteria.
-
Imaginary Frequencies: Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Caption: A streamlined workflow for the quantum chemical analysis of this compound.
Analysis of Calculated Properties
The output of the quantum chemical calculations provides a wealth of information about the molecule's properties.
Optimized Molecular Geometry
The optimized geometry reveals the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include:
-
Bond Lengths and Angles: Compare the calculated bond lengths and angles to typical values for indole and thioanisole derivatives to identify any structural peculiarities.
-
Dihedral Angles: The dihedral angle between the indole ring and the methylthio group is particularly important as it defines the orientation of the sulfur substituent.
Electronic Properties
Understanding the electronic landscape of this compound is crucial for predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity).
-
The LUMO energy is related to the molecule's ability to accept electrons (electrophilicity).
-
The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions indicate areas of low electron density (electrophilic sites).
Caption: The interplay between molecular structure, electronic properties, and predicted chemical reactivity.
Simulated Spectroscopic Data
The calculations can also predict various spectroscopic properties, which can be invaluable for interpreting experimental data or for providing a theoretical benchmark in its absence.
-
Infrared (IR) Spectrum: The calculated vibrational frequencies correspond to the peaks in an IR spectrum. These can be used to identify characteristic functional group vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical chemical shifts for ¹H and ¹³C can be calculated and compared to experimental data for structural validation.
-
UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's photophysical properties.
| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |
| Optimized Geometry | ||
| C-S Bond Length | ~1.77 Å | Influences steric interactions and metabolic stability. |
| C-S-C Bond Angle | ~99° | Defines the shape of the substituent. |
| Electronic Properties | ||
| HOMO Energy | -5.8 eV | Indicator of susceptibility to oxidation. |
| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons in reactions. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | ~1.5 D | Influences solubility and membrane permeability. |
| Spectroscopic Data | ||
| Key IR Frequencies | N-H stretch (~3500 cm⁻¹), Aromatic C-H stretch (~3100 cm⁻¹), C-S stretch (~700 cm⁻¹) | Fingerprint for molecular identification. |
| ¹³C NMR Chemical Shifts | C7 (~130 ppm), S-CH₃ (~15 ppm) | Aids in structure elucidation. |
| UV-Vis λmax | ~280 nm | Provides information on the electronic structure. |
Note: The predicted values in the table are illustrative and would be obtained from the actual DFT calculations.
Implications for Drug Development and Future Directions
The insights gained from quantum chemical calculations on this compound can significantly impact the drug discovery process:
-
Rational Design: By understanding the molecule's electronic properties and reactivity, medicinal chemists can make more informed decisions about subsequent synthetic modifications to enhance biological activity or improve pharmacokinetic properties.
-
SAR Interpretation: Computational data can help explain observed structure-activity relationships. For example, changes in the HOMO-LUMO gap upon substitution can be correlated with changes in biological potency.
-
Metabolic Stability Prediction: The calculations can provide clues about which sites on the molecule are most susceptible to metabolic attack, aiding in the design of more stable drug candidates.
Future computational studies could explore the interaction of this compound derivatives with specific protein targets using molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods. This would provide a more detailed understanding of the binding interactions at the atomic level.
Conclusion
This technical guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of DFT, researchers can gain deep insights into the structural and electronic properties of this important medicinal chemistry scaffold. These in silico approaches, when integrated with experimental studies, can accelerate the discovery and development of novel indole-based therapeutics.
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A Technical Guide to the Thermal Stability and Degradation Profile of 7-(Methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation profile of 7-(Methylthio)-1H-indole. In the absence of specific literature on this compound, this document synthesizes established principles from indole and thioether chemistry to offer a predictive analysis of its stability. It outlines a systematic approach for researchers and drug development professionals to characterize the molecule's liabilities. Detailed experimental protocols for thermal analysis and forced degradation studies are provided, along with a discussion of the most probable degradation pathways and the analytical techniques required for their elucidation. This guide serves as an essential resource for anticipating stability challenges and designing robust development strategies for drug candidates incorporating the this compound scaffold.
Introduction: The Significance of the this compound Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methylthio (-SCH3) group at the 7-position of the indole ring creates a unique chemical entity, this compound, with modulated electronic and steric properties. This substitution can significantly influence the molecule's biological activity, metabolic fate, and, critically, its chemical stability.
Understanding the thermal stability and degradation profile of this scaffold is paramount for drug development. It informs decisions on synthesis, formulation, packaging, storage conditions, and shelf-life, all of which are scrutinized under regulatory guidelines such as those from the International Council for Harmonisation (ICH). This guide will delve into the anticipated stability characteristics of this compound and provide the methodologies to empirically determine them.
Predicted Physicochemical Liabilities of this compound
The chemical architecture of this compound suggests two primary sites susceptible to degradation: the electron-rich indole ring and the oxidizable methylthio group.
-
The Indole Ring: The pyrrole moiety of the indole is electron-rich, making it susceptible to electrophilic attack and oxidation.[1] The C2 and C3 positions are particularly reactive.
-
The Methylthio Group: The sulfur atom of the thioether is a nucleophilic center and is readily oxidized.[2] This oxidation typically proceeds in two stages, first to a sulfoxide and then to a sulfone.[3]
The interplay between these two functional groups will dictate the overall degradation profile. The methylthio group, being weakly electron-donating, may further activate the indole ring towards oxidation.
Characterizing Thermal Stability: A Methodological Approach
A quantitative assessment of thermal stability is the foundational step in characterizing a new chemical entity. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This provides critical information on decomposition temperatures and the presence of volatile components. For indole itself, thermal degradation has been observed to begin around 147°C.[5]
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp up to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Plot mass loss (%) versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (Td5%). The derivative of the TGA curve (DTG) reveals the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions. Combining TGA and DSC in a simultaneous thermal analyzer (STA) provides a more complete picture of a material's thermal properties.[6]
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Equilibrate at 25°C, then ramp up to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
-
Data Analysis: The melting point (Tm) is identified as the peak of the endothermic event on the DSC thermogram.
Table 1: Hypothetical Thermal Analysis Data for this compound
| Parameter | Value (Hypothetical) | Significance |
| Melting Point (Tm) | 120 - 130 °C | Purity and solid-state form characterization |
| Onset of Decomposition (Td5%) | ~150 °C (Nitrogen) | Upper limit for short-term thermal stress |
| Onset of Decomposition (Td5%) | ~140 °C (Air) | Indicates susceptibility to oxidative degradation |
Forced Degradation Studies: Unveiling the Degradation Pathways
Forced degradation (or stress testing) is a critical component of drug development that involves subjecting the compound to harsh conditions to accelerate its decomposition.[7][8] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the known reactivity of the indole and thioether moieties, we can predict the primary degradation pathways for this compound.
This is anticipated to be the most significant degradation pathway. The sulfur atom is highly susceptible to oxidation, and the indole ring itself can be oxidized.
Caption: Predicted oxidative degradation pathways.
Oxidation of the thioether to the corresponding sulfoxide and sulfone is a highly probable event.[2][10] Concurrently, oxidation of the indole ring can lead to hydroxylated intermediates (indoxyls), which can be further oxidized to isatin derivatives or undergo dimerization.[11][12]
Thioethers are generally stable to hydrolysis.[13] Therefore, significant degradation under acidic or basic conditions is not expected unless extreme pH and temperature are applied. The indole ring itself is also relatively stable to hydrolysis.
Aromatic sulfur-containing compounds can be susceptible to photodegradation.[14] The absorption of UV light can lead to the formation of reactive intermediates, potentially causing cleavage of the C-S bond or promoting oxidation of the sulfur atom. The indole ring is also known to be photosensitive. Therefore, photostability studies according to ICH Q1B are crucial.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.[15] High-Performance Liquid Chromatography (HPLC) is the cornerstone of this effort.
Development of a Stability-Indicating HPLC Method
The primary goal is to develop a method that separates the parent peak from all process impurities and degradation products.
Starting Point for HPLC Method Development:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high aqueous composition (e.g., 90% A) and ramp to a high organic composition (e.g., 90% B) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and assess peak purity.
-
Column Temperature: 30°C.
This method should be optimized using samples from the forced degradation studies to ensure resolution of all degradants.
Identification of Degradation Products
Once separated by HPLC, the unknown peaks must be identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for obtaining the molecular weight of degradation products and fragmentation patterns, which provide structural clues.[12][16]
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, isolation of the impurity is often required, followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis.[17][18]
Conclusion and Recommendations
While this compound is a promising scaffold, its inherent chemical functionalities present specific stability challenges that must be thoroughly investigated. This guide proposes a proactive, systematic approach to defining its stability profile.
Key Recommendations for Researchers:
-
Prioritize Oxidative Stability: The methylthio group is a primary liability. Early investigation into its oxidation under ambient and accelerated conditions is crucial. Consider the use of antioxidants in formulations if necessary.
-
Conduct Comprehensive Forced Degradation: Follow the ICH guidelines for stress testing to build a complete picture of the degradation pathways. This data is non-negotiable for regulatory submissions.
-
Develop a Robust Analytical Toolbox: A validated, stability-indicating HPLC method is the foundation of all stability assessments. Complement this with LC-MS and NMR for unequivocal identification of degradation products.
-
Control Storage Conditions: Based on thermal and photostability data, define appropriate storage conditions early on. Protection from light and high temperatures is likely to be necessary.
By following the methodologies and predictive insights outlined in this guide, researchers and drug development professionals can effectively navigate the stability challenges associated with this compound, ensuring the development of a safe, effective, and stable pharmaceutical product.
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A Technical Guide to the Solubility of 7-(Methylthio)-1H-indole in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-(Methylthio)-1H-indole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document offers a scientifically grounded predictive analysis of its solubility in common organic solvents based on the known properties of the parent indole scaffold and related derivatives. Furthermore, this guide presents a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound, empowering researchers to generate precise data tailored to their specific applications. This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a methylthio (-SCH3) group at the 7-position of the indole ring, as in this compound, can significantly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents, influencing their pharmacokinetic and pharmacodynamic profiles. Understanding the solubility of this compound is a critical first step in its preclinical development, impacting formulation, bioavailability, and in vitro assay design.
Predicted Solubility Profile of this compound
2.1. Influence of the Indole Scaffold
The parent indole molecule is characterized by a bicyclic aromatic structure, rendering it sparingly soluble in water but generally more soluble in organic solvents.[3] The aromatic nature of the fused benzene and pyrrole rings leads to favorable van der Waals interactions with non-polar and moderately polar organic solvents.
2.2. The Role of the 7-(Methylthio) Substituent
The methylthio group at the 7-position is expected to increase the lipophilicity of the indole core. The sulfur atom is relatively non-polar, and the additional methyl group contributes to the overall hydrophobic character of the molecule. This increased lipophilicity suggests that this compound will exhibit enhanced solubility in non-polar and weakly polar aprotic solvents compared to the parent indole. Conversely, its solubility in highly polar protic solvents, such as water and lower alcohols, is anticipated to be low.
2.3. Qualitative Solubility Predictions
Based on these structural considerations, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. It is imperative to note that these are estimations and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar nature of these solvents will readily solvate the lipophilic indole and methylthio groups through London dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a dipole moment capable of interacting with the polarizable indole ring and the N-H bond, while their organic character accommodates the non-polar regions of the molecule. Solvents like DMF and DMSO are expected to be particularly effective due to their high polarity and hydrogen bond accepting capabilities. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may be disrupted by the bulky and lipophilic 7-(methylthio) group. While some solubility is expected due to interactions with the indole N-H, it will likely be less than in polar aprotic solvents. |
| Aqueous | Water | Very Low | The hydrophobic character of the molecule will dominate, leading to poor solvation by water molecules. |
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various solvents.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
3.2. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
3.3. Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solvent is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, such as acetonitrile or methanol).
-
Accurately dilute the filtered sample from the saturated solution with the same solvent used for the standards to bring its concentration within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated analytical technique, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Causality Behind Experimental Choices
-
Use of Excess Solid: Ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility measurement.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility and obtaining data relevant to specific experimental conditions.
-
Extended Equilibration Time: Allows the dissolution process to reach thermodynamic equilibrium, preventing an underestimation of solubility.
-
Centrifugation and Filtration: These steps are essential for separating the saturated solution from any undissolved solid, which would otherwise lead to an overestimation of solubility.
-
Use of a Validated Analytical Method: Techniques like HPLC provide high specificity and sensitivity, ensuring accurate quantification of the dissolved solute, even in the presence of potential impurities.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not yet widely published, a qualitative assessment based on its chemical structure suggests good solubility in non-polar and polar aprotic solvents, and limited solubility in polar protic and aqueous media. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. The generation of such data will be invaluable for the continued development of this compound and related compounds as potential therapeutic agents.
References
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-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
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PubMed. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Retrieved from [Link]
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A Technical Guide to the Biological Activities of Novel Indole Thioethers
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic incorporation of a thioether linkage to this core structure gives rise to indole thioethers, a chemical class with distinct physicochemical properties that have demonstrated significant therapeutic potential. This technical guide provides an in-depth exploration of the multifaceted biological activities of novel indole thioethers, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present quantitative data from preclinical studies, and provide detailed, field-proven experimental protocols for their evaluation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering authoritative grounding and practical insights to accelerate the translation of these promising compounds from the laboratory to clinical applications.
Chapter 1: The Indole Thioether Scaffold: A Union of Privileged Structures
The Enduring Significance of the Indole Nucleus
The indole ring system, a bicyclic structure composed of a fused benzene and pyrrole ring, is a ubiquitous motif in nature and medicine.[4][5] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, mimicking peptide structures and binding reversibly to numerous enzymes.[3] This inherent bio-compatibility has led to the development of numerous indole-containing drugs, including the anticancer agent Vincristine, the antihypertensive Reserpine, and several FDA-approved kinase inhibitors like Sunitinib.[1][6] The indole scaffold's unique electronic properties and its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions make it an ideal foundation for designing targeted therapeutic agents.[3][7]
The Thioether Linkage: Enhancing Therapeutic Potential
The introduction of a thioether (-S-) linkage to the indole core is a key chemical modification that imparts unique characteristics to the resulting molecules. Thioethers are known to be metabolically stable and can modulate the lipophilicity of a compound, which is a critical factor for cell membrane permeability and overall bioavailability. Furthermore, the sulfur atom can engage in specific interactions with biological targets, including metal coordination in metalloenzymes and hydrogen bonding. This strategic functionalization can enhance potency, selectivity, and pharmacokinetic profiles, making indole thioethers a particularly attractive class for drug discovery.[8]
General Strategies for the Synthesis of Indole Thioethers
The synthesis of indole thioethers can be achieved through various modern organic chemistry methodologies. A common and efficient approach involves the direct C-H functionalization of the indole nucleus, which avoids the need for pre-functionalized starting materials. One such regioselective method provides a direct route to 3-indole thioethers, a common motif in biologically active derivatives.[9]
A generalized workflow for the synthesis and subsequent biological evaluation of novel indole thioethers is presented below. This self-validating system ensures that newly synthesized compounds are rigorously characterized and screened, allowing for a logical progression from chemical synthesis to biological insight.
Caption: General workflow for synthesis and evaluation of indole thioethers.
Chapter 2: Anticancer Potential of Indole Thioethers
Indole thioether derivatives, particularly those incorporating a thiosemicarbazone moiety, have emerged as a potent class of anticancer agents.[10][11] Their activity stems from the ability to target multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and cellular stress responses.
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer efficacy of indole thioethers is often multifactorial, involving the simultaneous disruption of several critical cellular processes.
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[10] Studies on thiosemicarbazone-indole analogues have shown they can cause cancer cells, such as the prostate cancer cell line PC3, to arrest in the G1/S phase of the cell cycle.[10] This prevents DNA replication and progression into mitosis, ultimately leading to apoptosis.
Caption: Pathway for indole thioether-induced apoptosis and cell cycle arrest.
A key event triggered by many indole thioether compounds is the significant accumulation of reactive oxygen species (ROS) within cancer cells.[10] While normal cells have mechanisms to cope with oxidative stress, cancer cells often operate with a heightened basal level of ROS, making them more vulnerable to further increases. This excessive ROS accumulation can damage DNA, lipids, and proteins, activating stress-related pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which in turn promotes apoptosis.[10]
In Vitro Evaluation: Cytotoxicity Studies
The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth.
Table 1: In Vitro Cytotoxic Activity of Representative Indole Thioether Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thiosemicarbazone-Indole | PC3 (Prostate) | 0.054 | Highly potent and selective against prostate cancer cells compared to normal cells. | [10] |
| Thiosemicarbazone-Indole | DU-145 (Prostate) | Moderate | Suppressed colony formation in a dose-dependent manner. | [10] |
| 1-Substituted Indole-3-carboxaldehyde Thiosemicarbazones | Various | Potent | Compounds 3t, 3u, 3v, and 3w showed efficient and selective inhibition of multiple cancer cell lines. |[11] |
Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the indole thioether compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Chapter 3: Antimicrobial and Antibiofilm Activities
The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat, necessitating the discovery of novel antimicrobial agents. Indole thioethers have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi, including clinically important resistant strains.[8][13][14]
Spectrum of Activity: Targeting Drug-Resistant Pathogens
Arylthioindoles, a subclass of indole thioethers, have shown excellent potency against methicillin-resistant Staphylococcus aureus (MRSA) and even vancomycin-resistant strains.[8] Their activity is not limited to Gram-positive bacteria; various derivatives also show promise against Gram-negative pathogens and fungi.[15][16][17] Furthermore, these compounds can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to eradicate.[8][14]
Table 2: Antimicrobial Potency of Representative Indole-based Thio-compounds | Compound Class | Pathogen | MIC (µg/mL) | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | | Indole-Thiadiazole | S. aureus | 6.25 | Demonstrated acceptable antibacterial effects. |[13] | | Indole-Thiadiazole | MRSA | <6.25 | More effective than the reference drug ciprofloxacin against MRSA. |[13] | | Indole-Thiourea | Gram-positive cocci | Significant Inhibition | Inhibited S. aureus topoisomerase IV and DNA gyrase. |[15][18] | | Indole Schiff Base (thioether-modified) | F. graminearum | <500 | Showed 100% inhibition at 500 µg/mL. |[16] | | 7-hydroxyindole | A. baumannii (XDR) | Sub-MIC | Inhibited biofilm formation and eradicated mature biofilms. |[14] |
Mechanisms of Antimicrobial Action
Indole thioethers can neutralize microbial threats through several distinct mechanisms.
Certain indole-thiourea derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV in S. aureus.[15][18] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Their inhibition leads to a breakdown of DNA integrity and ultimately results in bacterial cell death.
Caption: Mechanism of action for topoisomerase-inhibiting indole thioethers.
Detailed Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium. Growth is assessed after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., MRSA) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole thioether compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).
Chapter 4: Anti-inflammatory Properties
Chronic inflammation is a key pathological feature of many diseases. Indole thioethers and related thiosemicarbazone derivatives have demonstrated potent anti-inflammatory activity, often through mechanisms that offer advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19][20][21]
Mechanism of Action: Modulation of Inflammatory Cascades
A major mechanism of action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins.[19][22] Critically, many indole-based compounds show greater selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, over COX-1, the constitutive isoform involved in gastric protection.[19] This selectivity is a hallmark of modern anti-inflammatory drugs like Celecoxib and is associated with a reduced risk of gastrointestinal side effects.[19][20]
Caption: Selective inhibition of the COX-2 pathway by indole thioethers.
Beyond COX inhibition, these compounds can suppress the production of other key inflammatory mediators. In vitro studies have shown they can inhibit the release of tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), both of which are central to the inflammatory response.[19][20][23]
Table 3: Anti-inflammatory Activity of Indole-based Thiosemicarbazones
| Compound | COX-2 Selectivity Index (SI) | In Vivo Edema Inhibition | Key Findings | Reference(s) |
|---|---|---|---|---|
| LT81 | 23.06 | 89% (after 6h) | Showed greater selectivity for COX-2 than Celecoxib (SI: 11.88). | [19][20] |
| LT87 | Not specified | 100% (after 4h) | Suppressed edema more potently than indomethacin. | [19][20] |
| LT76 | Not specified | 64.8% (after 6h) | Reduced COX-2 expression in animal models. |[19][20] |
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[19][24]
Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male mice or rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the indole thioether compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Chapter 5: Concluding Remarks and Future Directions
Novel indole thioethers represent a versatile and highly promising scaffold in medicinal chemistry. The convergence of the biologically privileged indole nucleus with the modulating properties of the thioether linkage has yielded compounds with potent and diverse activities. The demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their significant therapeutic potential.
The journey from a promising scaffold to a clinical candidate is, however, fraught with challenges. Future research must focus on comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to ensure favorable pharmacokinetic and safety profiles. Structure-activity relationship (SAR) studies will remain crucial for optimizing potency and selectivity while minimizing off-target effects.[25][26] Furthermore, as resistance mechanisms evolve, particularly in oncology and microbiology, the ability of indole thioethers to engage multiple targets may prove to be a decisive advantage. The continued exploration and diversification of this chemical space will undoubtedly pave the way for the next generation of targeted therapeutics.
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Abdellatif, K. R. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]
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Saeedi, M., et al. (2013). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Pharmaceutical Biology. [Link]
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Kumar, R., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Drug Design & Discovery. [Link]
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de Oliveira, M. F., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]
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Goker, H., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Local and Global Health Science. [Link]
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Kaur, M., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry. [Link]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
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Kumar, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]
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Rani, P., et al. (2004). Synthesis and antiinflammatory activity of heterocyclic indole derivatives. Archiv der Pharmazie. [Link]
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D'Ambra, T. E., et al. (1996). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Singh, U. P., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Gao, K., et al. (2020). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Cellular and Infection Microbiology. [Link]
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Sonawane, D., et al. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmaceutical Negatives. [Link]
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Al-Ostath, A., et al. (2022). Recent progress in biologically active indole hybrids: a mini review. Natural Product Research. [Link]
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Al-Omair, M. A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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Emami, S., et al. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry. [Link]
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Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
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IJPSR. (2024). NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
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In Silico Prediction of 7-(Methylthio)-1H-indole Bioactivity: A Multi-faceted Computational Approach
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the in silico characterization and bioactivity prediction of 7-(Methylthio)-1H-indole, a small molecule with an under-explored biological profile. In the realm of modern drug discovery, computational methods are indispensable for accelerating the identification of lead compounds and mitigating late-stage failures.[1][2] This document outlines a systematic, multi-pronged strategy encompassing physicochemical and pharmacokinetic profiling, target identification, and interaction analysis through molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) principles. Each section is designed to provide not only a procedural workflow but also the underlying scientific rationale, empowering researchers to apply these techniques to novel chemical entities.
Introduction: The Case for In Silico First
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[3][4][5] Specifically, this compound (Figure 1) presents an interesting case for exploration due to the presence of a methylthio group, which can significantly influence its electronic properties and binding interactions. Before embarking on resource-intensive synthesis and in vitro screening, a robust in silico assessment can provide critical insights into its drug-like properties and potential therapeutic targets.[6][7] This predictive-first approach allows for the strategic allocation of resources by prioritizing molecules with the highest probability of success.[1][8]
Figure 1: 2D Structure of this compound
-
Molecular Formula: C₉H₉NS
-
Molecular Weight: 163.24 g/mol [9]
-
InChI Key: MEOFEYGEQAVLCA-UHFFFAOYSA-N[9]
Foundational Analysis: Physicochemical and ADMET Profiling
A molecule's journey through the body is governed by its physicochemical properties. Predicting these properties is a fundamental first step in assessing its potential as a drug candidate. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling helps to identify potential liabilities early in the discovery pipeline.[10][11]
Causality Behind the Choice:
We utilize integrated web platforms like SwissADME and ADMETlab 2.0 because they provide a rapid, multi-parameter assessment based on robust, curated datasets and a variety of predictive models.[12] This initial screen is crucial for establishing "drug-likeness" and identifying any major red flags (e.g., poor solubility, potential toxicity) that might terminate a project.
Experimental Protocol: ADMET Prediction using SwissADME
-
Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of the chemical structure. For this compound, the SMILES string is CSc1cccc2c1[nH]cc2. This can be obtained from databases like PubChem.
-
Access SwissADME: Navigate to the freely accessible SwissADME web server (]">http://www.swissadme.ch).[12]
-
Input Molecule: Paste the SMILES string into the input box.[12][13]
-
Execute Analysis: Click the "Run" button to initiate the calculations.[12][13]
-
Interpret Results: The server will output a comprehensive report detailing various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[14][15][16]
Data Presentation: Predicted Properties of this compound
| Property Category | Parameter | Predicted Value | Interpretation |
| Physicochemical | Molecular Weight | 163.24 g/mol | Well within the typical range for small molecule drugs (<500 g/mol ). |
| LogP (iLOGP) | 2.35 | Indicates good lipophilicity, suggesting potential for membrane permeability. | |
| Water Solubility (ESOL) | Moderately | May require formulation strategies for aqueous delivery. | |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) | Yes | Potential to act on central nervous system (CNS) targets. | |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions involving this key metabolic enzyme. | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Fulfills the criteria for a drug-like molecule. |
| Medicinal Chemistry | PAINS Alert | 0 Alerts | No known promiscuous substructures that could lead to false positives. |
Note: These values are illustrative, based on typical outputs from ADMET prediction tools like SwissADME.[15][17][18]
Target Hypothesis Generation: From Ligand Shape to Protein Function
With a favorable ADMET profile, the next logical step is to identify potential biological targets. In the absence of known activities, a ligand-based approach is highly effective. This methodology operates on the principle that structurally similar molecules often share similar biological targets.[19]
Workflow: Ligand-Based Target Prediction
Caption: Workflow for ligand-based target prediction.
Causality Behind the Choice:
Tools like SwissTargetPrediction leverage vast databases of known ligand-target interactions. By comparing the 2D and 3D similarity of our query molecule to these known actives, the algorithm generates a probabilistic ranking of the most likely protein targets. This method is computationally inexpensive and provides a powerful starting point for hypothesis generation, especially when combined with existing knowledge about the scaffold class. Indole derivatives are known to interact with a wide range of targets, including protein kinases, tubulin, and DNA topoisomerases, which can be used to filter and prioritize the prediction results.[3][4][5][20]
Interaction Analysis: Molecular Docking
Once a prioritized list of potential targets is established, molecular docking is employed to predict the binding conformation and estimate the binding affinity of this compound to the active site of these proteins.[21][22]
Causality Behind the Choice:
Molecular docking simulates the interaction between a ligand and a protein at the atomic level, providing crucial insights into the binding mode.[21] This information is invaluable for understanding the structure-activity relationship (SAR), guiding lead optimization, and validating the hypotheses generated from target prediction. A strong predicted binding affinity (low binding energy) coupled with plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) increases confidence in a predicted target.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the 3D crystal structure of a selected target protein (e.g., a specific protein kinase) from the Protein Data Bank (PDB).[23]
-
Using software like AutoDockTools, remove water molecules, co-crystallized ligands, and other non-protein atoms.[24][25]
-
Add polar hydrogens and compute Gasteiger or Kollman charges to correctly represent the protein's electrostatics.[24]
-
Save the prepared protein in the required .pdbqt format.[24]
-
-
Ligand Preparation:
-
Generate a 3D structure of this compound.
-
Assign rotatable bonds and merge non-polar hydrogens using AutoDockTools.
-
Save the prepared ligand in .pdbqt format.[24]
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is typically a cubic box centered on the known active site of the protein.
-
-
Docking Simulation:
-
Results Analysis:
-
Analyze the output file to identify the pose with the lowest binding energy.
-
Visualize the predicted binding mode using software like PyMOL or Chimera to inspect key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.[23]
-
Workflow: Molecular Docking Simulation
Caption: Step-by-step molecular docking workflow.
Data Presentation: Hypothetical Docking Results
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A (PKA) | 1ATP | -8.2 | VAL 57, LEU 173, THR 183 (H-bond with NH) |
| Tubulin | 1JFF | -7.5 | CYS 241, LEU 248, ALA 316 (Hydrophobic) |
| Topoisomerase II | 1ZXM | -6.9 | ASN 120, ARG 162 (Pi-cation with indole) |
Advanced Modeling: QSAR and Pharmacophore Approaches
To further refine our understanding, we can employ more advanced computational models.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[2][8][26][27] While we cannot build a new model for a single compound, we can use pre-existing, validated QSAR models for relevant targets (e.g., kinase inhibition, cytotoxicity) to predict the activity of this compound. This involves calculating molecular descriptors (numerical representations of chemical properties) and inputting them into the model's equation.[26][27]
Pharmacophore Modeling
A pharmacophore is an abstract 3D representation of the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to bind to a specific target.[28][29][30][31] If we identify a high-confidence target, we can generate a pharmacophore model based on the docked pose of this compound or from known active ligands. This model can then be used as a 3D query to screen large virtual libraries (like the ZINC database) to find structurally diverse molecules with the potential for similar bioactivity.[28][32][33][34][35]
Workflow: Pharmacophore-Based Virtual Screening
Caption: Pharmacophore modeling and virtual screening process.
Conclusion and Forward Outlook
This guide has detailed a systematic in silico workflow for predicting the bioactivity of this compound. The initial ADMET profiling suggests it possesses drug-like characteristics with a high probability of oral bioavailability and CNS penetration. Ligand-based target prediction, further refined by molecular docking, can generate a robust, testable hypothesis about its mechanism of action, potentially implicating it in pathways involving protein kinases or other targets common to indole derivatives.[5][36]
References
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Exploring the Chemical Space of Substituted Methylthioindoles: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic therapeutic agents.[1][2] The strategic introduction of a methylthio (-SMe) group onto this scaffold profoundly modulates its physicochemical and pharmacological properties, opening new avenues for drug design. This guide provides a comprehensive exploration of the chemical space of substituted methylthioindoles, moving beyond a simple recitation of facts to explain the causality behind synthetic choices and the logic of structure-activity relationship (SAR) exploration. We will delve into versatile synthetic strategies, robust characterization protocols, and the application of these compounds in modern drug discovery, offering field-proven insights for researchers and scientists.
The Strategic Importance of the Methylthioindole Core
The indole ring system is a versatile pharmacophore found in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for library design. The introduction of a methyl group, often termed the "magic methyl" effect, is a well-established strategy in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic profiles.[5][6]
The methylthio group, an isostere of the methoxy group but with distinct electronic and steric properties, offers a unique tool for molecular optimization. Its sulfur atom can act as a hydrogen bond acceptor, while the methyl group can engage in hydrophobic interactions.[7] Furthermore, the sulfur is susceptible to metabolism (e.g., oxidation to sulfoxide and sulfone), which can be strategically employed to modulate drug clearance or create prodrugs.[8] This guide focuses on unlocking the potential of this functional group in the context of the indole scaffold.
Navigating the Synthesis of Methylthioindoles
Accessing a diverse chemical space of substituted methylthioindoles requires a robust synthetic toolkit. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and scalability.
Classical Approaches and Their Modern Adaptations
Traditional indole syntheses like the Fischer, Madelung, and Gassman methods can be adapted to produce methylthioindoles, though they often require multi-step preparations of substituted precursors.[1][3] The Gassman indole synthesis, for instance, directly yields 3-thioalkoxyindoles from anilines in a one-pot reaction, which can then be desulfurized if needed.[3] A more direct and modern approach involves the intramolecular cyclization of 2-alkynylanilines, which can be mediated by reagents like DMSO to install the methylthio group at the 3-position.[9]
Direct C-H Functionalization: An Atom-Economical Approach
The most elegant strategies involve the direct introduction of the methylthio group onto a pre-formed indole ring via C-H activation. This avoids lengthy precursor synthesis and is highly atom-economical. Metal-free conditions using iodine and DMSO (which serves as the solvent, oxidant, and methylthiolation source) have proven effective for the regioselective synthesis of 3-arylthioindoles and related structures.[8][10]
Metal-Catalyzed Cross-Coupling: Power and Versatility
Transition metal-catalyzed cross-coupling reactions represent a powerful method for forging C-S bonds.[1][7] Palladium- and copper-catalyzed reactions are commonly employed to couple haloindoles (or indole triflates) with methylthiol sources.[7] While highly effective, these methods can face challenges such as catalyst poisoning by thiolate species, a problem that innovative ligand design and the use of specialized methylthiolating agents are beginning to overcome.[7]
Table 1: Comparison of Key Synthetic Methodologies for Methylthioindoles
| Method | Typical Reagents & Conditions | Regioselectivity | Advantages | Disadvantages |
| Gassman Synthesis | Aniline, t-BuOCl, Et3N, thioether | C3-Thiolation | One-pot reaction, good generality.[3] | Requires specific aniline precursors, may have limited functional group tolerance.[3] |
| Intramolecular Cyclization | 2-Alkynylaniline, DMSO/SOCl₂ | C3-Thiolation | Direct installation of the methylthio group during ring formation.[9] | Substrate-specific; requires synthesis of the alkynylaniline starting material. |
| Direct C-H Thiolation | Indole, I₂, DMSO | Typically C3 | High atom economy, metal-free, uses inexpensive reagents.[8][10] | May lack regioselectivity with certain substituted indoles; can require high temperatures. |
| Metal-Catalyzed Cross-Coupling | Haloindole, MeSH or surrogate, Pd/Cu catalyst, ligand, base | Site-specific (at halogen) | High functional group tolerance, precise regiocontrol, broad substrate scope.[1][7] | Catalyst cost and sensitivity, potential for catalyst poisoning by sulfur.[7] |
Experimental Design: From Synthesis to Biological Insight
A self-validating workflow is crucial for efficiently exploring the chemical space. This involves a tightly integrated cycle of synthesis, purification, characterization, and biological evaluation.
Caption: Iterative workflow for methylthioindole drug discovery.
Structure-Activity Relationship (SAR) Insights
The true power of exploring this chemical space lies in understanding how structural modifications impact biological activity. The position of the methylthio group and the nature of other substituents on the indole ring are critical determinants of potency and selectivity.
For example, studies on N-piperidinyl indole-based ligands for the nociceptin opioid receptor (NOP) revealed that moving a substituent from the 3-position to the 2-position dramatically affected the compound's intrinsic activity, converting selective partial agonists into potent full agonists.[11] This highlights that subtle positional changes can lead to significant pharmacological shifts.
In another example, N-methyl-5,6,7-trimethoxyindoles were developed as potent antimitotic and vascular disrupting agents.[12] Specific compounds in this series exhibited IC50 values in the nanomolar range against several human cancer cell lines by inhibiting tubulin polymerization.[12] This demonstrates how combining the methylthio (or in this case, methoxy) groups with N-alkylation can lead to highly potent anticancer agents.
Caption: Key substitution points on the indole ring and their impact on activity.
Table 2: SAR Synopsis of Biologically Active Substituted Indoles
| Compound Class | Biological Target | Key SAR Insights | Representative Activity | Reference |
| N-Methyl-trimethoxyindoles | Tubulin Polymerization | N-methylation and methoxy groups at C5, C6, C7 are critical for potent antiproliferative activity. | IC₅₀ = 22-125 nM in human cancer cell lines. | [12] |
| N-Piperidinyl Indoles | Nociceptin Opioid Receptor (NOP) | Substitution at C2 leads to full agonists, while C3 substitution yields partial agonists.[11] | Subnanomolar binding affinity at NOP. | [11] |
| Aminoalkylindoles | Cannabinoid Receptors | A morpholinoethyl group at N1 and a naphthyl group at C3 are key for high affinity. | High affinity binding to cannabinoid receptors. | [13] |
| Azaindoles | FMS-like Tyrosine Kinase 3 (FLT3) | Matched molecular pair analysis identified azaindoles as sub-nanomolar inhibitors.[14][15] | Sub-nanomolar FLT3 inhibition. | [14][15] |
Key Experimental Protocols
Trustworthiness in chemical research is built on reproducible, well-documented protocols. The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of a representative methylthioindole.
Protocol 1: Synthesis of 2-Phenyl-3-methylthio-1H-indole
This protocol is adapted from general procedures for direct C-H thiolation, a robust and atom-economical method.
Materials:
-
2-Phenyl-1H-indole (1.0 equiv)
-
Iodine (I₂) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (0.2 M solution)
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine, saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-phenyl-1H-indole and iodine.
-
Add DMSO to the flask to achieve a 0.2 M concentration of the starting indole.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of saturated sodium thiosulfate solution to quench the excess iodine. The dark color should dissipate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-3-methylthio-1H-indole.
Protocol 2: Spectroscopic Characterization
Objective: Confirm the structure and purity of the synthesized 2-phenyl-3-methylthio-1H-indole.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Signals:
-
A broad singlet (~8.1-8.3 ppm) corresponding to the indole N-H proton.
-
A multiplet (~7.2-7.8 ppm) integrating to 9 protons, representing the aromatic protons of the phenyl ring and the indole benzene ring.
-
A sharp singlet (~2.2-2.4 ppm) integrating to 3 protons, characteristic of the S-CH₃ group.
-
-
Causality: The downfield shift of the N-H proton is due to its acidic nature and participation in hydrogen bonding. The singlet for the methylthio group is a key diagnostic peak, confirming its presence.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Signals:
-
Multiple signals in the aromatic region (~110-140 ppm).
-
A signal in the aliphatic region (~15-20 ppm) corresponding to the S-CH₃ carbon.
-
-
Causality: The number of distinct aromatic signals can help confirm the substitution pattern. The upfield methyl signal is unambiguous proof of the methylthio group.
-
2. Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent peak corresponding to the [M+H]⁺ ion (calculated for C₁₅H₁₃NS = 240.08).
-
Causality: This measurement confirms the molecular weight of the synthesized compound, providing a primary check of its identity.
Conclusion and Future Outlook
The chemical space of substituted methylthioindoles is a fertile ground for the discovery of novel therapeutic agents. Modern synthetic methods, particularly direct C-H functionalization and metal-catalyzed cross-coupling, have made this space more accessible than ever. A systematic approach, integrating efficient synthesis with detailed SAR analysis, is key to unlocking its full potential. Future efforts should focus on developing more enantioselective synthetic methods and exploring the use of the methylthio group as a handle for further functionalization or as a fine-tuning element for ADME properties. As our understanding of medicinal chemistry deepens, the strategic application of often-overlooked functional groups like the methylthio moiety will continue to drive innovation in drug design.
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Methodological & Application
Application Notes and Protocols for the Purification of 7-(Methylthio)-1H-indole Derivatives
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the effective purification of 7-(methylthio)-1H-indole derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, making robust purification strategies essential for obtaining high-purity materials for downstream applications. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the purification principles.
Introduction: The Importance of Purity for this compound Derivatives
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2][3] The introduction of a methylthio group at the 7-position of the indole ring can significantly modulate the molecule's electronic properties and biological activity. Impurities, which can include starting materials, reagents, and by-products from the synthesis, can interfere with biological assays, affect crystallization processes, and compromise the integrity of research data.[4] Therefore, achieving high purity is a critical step in the research and development pipeline.
This guide will explore the most effective and commonly employed purification techniques for this compound derivatives: liquid-liquid extraction, crystallization, and column chromatography. The choice of method, or combination of methods, will depend on the specific properties of the derivative and the nature of the impurities.
Foundational Purification Strategy: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful first-pass purification technique for separating the target compound from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] For this compound derivatives, which are generally non-polar, LLE is highly effective for removing polar impurities such as inorganic salts and water-soluble organic by-products.
Principles of Solvent Selection and pH Manipulation
The success of LLE hinges on the appropriate selection of an organic solvent.[5] The ideal solvent should readily dissolve the this compound derivative while being immiscible with water and having a low boiling point for easy removal.
-
Expert Insight: The methylthio group imparts a degree of lipophilicity to the indole core. Therefore, common organic solvents like ethyl acetate, dichloromethane (DCM), and diethyl ether are excellent choices. The selection should also consider the potential for reactivity with the compound; for instance, DCM can be acidic and may not be suitable for acid-sensitive derivatives.
The pH of the aqueous phase can be manipulated to selectively extract acidic or basic impurities. Since the indole nitrogen is weakly acidic (pKa ≈ 17), it is not readily deprotonated under typical aqueous basic conditions. However, acidic or basic functional groups on impurities can be ionized to render them more water-soluble.
General LLE Workflow Diagram
Caption: General workflow for liquid-liquid extraction.
Detailed LLE Protocol
Objective: To perform a preliminary purification of a synthesized this compound derivative from a crude reaction mixture.
Materials:
-
Crude reaction mixture containing the this compound derivative
-
Separatory funnel
-
Ethyl acetate (or other suitable organic solvent)
-
Deionized water
-
Saturated sodium bicarbonate solution (if acidic impurities are present)
-
1M Hydrochloric acid (if basic impurities are present)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate.
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate completely. The organic layer, containing the product, will typically be the top layer (confirm by checking densities).
-
Aqueous Layer Removal: Drain the lower aqueous layer.
-
Optional Washes:
-
To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate solution.
-
To remove basic impurities, wash the organic layer with 1M HCl.
-
Follow any acidic or basic wash with a wash of deionized water.
-
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., sodium sulfate). Swirl and let it stand for 10-15 minutes.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the partially purified product.
Achieving High Purity: Crystallization
Crystallization is a highly effective technique for obtaining compounds in a very pure crystalline form.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution at a high temperature, upon cooling, will become supersaturated, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.[7]
Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization.[8] The ideal solvent should:
-
Poorly dissolve the compound at room temperature.
-
Readily dissolve the compound at its boiling point.
-
Not react with the compound.
-
Have a relatively low boiling point for easy removal.
-
Dissolve impurities well at all temperatures or not at all.
Commonly used solvent systems for indole derivatives include hexane/ethyl acetate, ethanol, and methanol/water mixtures.[8][9]
Comparative Table of Crystallization Solvents
| Solvent System | Polarity | Boiling Point (°C) | Suitability for 7-(Methylthio)-1H-indoles |
| Hexane/Ethyl Acetate | Low to Medium | Variable | Excellent for tuning polarity to achieve optimal solubility. |
| Ethanol | High | 78 | Good for more polar derivatives; may require addition of an anti-solvent like water. |
| Methanol/Water | High | Variable | A good system where methanol is the primary solvent and water is the anti-solvent.[8] |
| Toluene | Low | 111 | Suitable for less polar derivatives, but higher boiling point can be a drawback. |
Detailed Crystallization Protocol
Objective: To obtain a highly pure crystalline sample of a this compound derivative.
Materials:
-
Crude or partially purified this compound derivative
-
Crystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen crystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
High-Resolution Purification: Column Chromatography
Column chromatography is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10][11] For this compound derivatives, normal-phase flash column chromatography using silica gel is the most common approach.[12]
Principles of Separation on Silica Gel
Silica gel is a polar stationary phase. The separation is based on the polarity of the compounds. More polar compounds will interact more strongly with the silica gel and elute later, while less polar compounds will travel through the column more quickly. The this compound core is moderately polar due to the N-H group. The overall polarity will be influenced by other substituents on the molecule.
Mobile Phase Selection and Optimization
The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is adjusted by changing the ratio of the solvents.
-
Expert Insight: Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the mobile phase. The ideal solvent system for column chromatography will give a Retention Factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.
Column Chromatography Workflow Diagram
Caption: General workflow for column chromatography.
Detailed Flash Column Chromatography Protocol
Objective: To purify a this compound derivative using flash column chromatography.
Materials:
-
Crude or partially purified product
-
Silica gel (for flash chromatography)
-
Glass column with a stopcock
-
Sand
-
Mobile phase (e.g., hexane/ethyl acetate mixture)
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Optimization: Use TLC to determine the optimal solvent system that gives an Rf of 0.2-0.4 for the target compound.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.
-
Allow the silica to settle, draining the excess solvent.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the mobile phase through the column at a steady rate.
-
Continuously add mobile phase to the top of the column to prevent it from running dry.
-
-
Fraction Collection: Collect the eluent in a series of labeled tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
High-Performance Liquid Chromatography (HPLC) for High Purity
For applications requiring very high purity (>99%), such as in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[13] Reverse-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is typically used for indole derivatives.[13][14]
Principles of Reverse-Phase HPLC Separation
In RP-HPLC, separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[13] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and have longer retention times. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly used to separate compounds with a range of polarities.[13]
Typical HPLC Parameters for Indole Derivatives
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 5 µm particle size | Provides good retention and resolution for moderately non-polar compounds.[13] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic acid (TFA) or Formic acid | The acid improves peak shape by suppressing the ionization of silanol groups on the stationary phase. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acid | The organic solvent elutes the compounds from the column. |
| Gradient | e.g., 10-90% B over 20 minutes | A gradient is usually necessary to elute a range of compounds with different polarities. |
| Detection | UV at 254 nm or 280 nm | The indole ring has strong UV absorbance at these wavelengths. |
| Flow Rate | 1 mL/min (analytical), >20 mL/min (preparative) | Flow rate is scaled with the column diameter. |
Preparative HPLC Protocol
Objective: To obtain a highly pure (>99%) sample of a this compound derivative.
Materials:
-
Partially purified product
-
HPLC-grade water, acetonitrile, and acid (TFA or formic acid)
-
Preparative HPLC system with a fraction collector
-
Appropriate preparative C18 column
Procedure:
-
Method Development: Develop and optimize the separation method on an analytical scale to achieve good resolution between the product and impurities.[13]
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol and filter through a 0.22 µm syringe filter.[13]
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.[13]
-
Injection and Fraction Collection: Inject the sample and begin the gradient elution. Collect fractions corresponding to the peak of the desired compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Pooling and Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain the pure product.
Summary and Concluding Remarks
The purification of this compound derivatives is a multi-step process that often requires a combination of techniques to achieve the desired level of purity. A typical purification workflow involves an initial clean-up by liquid-liquid extraction, followed by either crystallization or flash column chromatography for bulk purification. For applications demanding the highest purity, preparative HPLC is the method of choice. The specific protocols and parameters should be optimized for each individual derivative based on its unique physicochemical properties.
References
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-
Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Prenylindole. Retrieved from [Link]
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MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Retrieved from [Link]
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MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
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MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
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PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
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JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
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ResearchGate. (2025). Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives.
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MDPI. (n.d.). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Retrieved from [Link]
-
ResearchGate. (2025). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
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Oxford Academic. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Retrieved from [Link]
-
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]
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ResearchGate. (2025). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 5-bromo-7-methylindole.
-
ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
-
PubMed. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Retrieved from [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
RSC Publishing. (n.d.). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Retrieved from [Link]
-
Heterocyclic Chemistry. (n.d.). liquid-liquid extraction. Retrieved from [Link]
-
Springer Nature. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]
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DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Retrieved from [Link]
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ResearchGate. (n.d.). A Process for the Preparation of 7-Formyl-Indole. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]
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Application Notes and Protocols: A Comprehensive Guide to the N-alkylation of 7-(Methylthio)-1H-indole
Abstract
This document provides a detailed protocol for the selective N-alkylation of 7-(methylthio)-1H-indole, a versatile heterocyclic building block in medicinal chemistry and materials science. We delve into the mechanistic rationale behind the chosen methodology, offering a step-by-step guide for researchers, scientists, and drug development professionals. The protocol emphasizes the classic and robust approach of deprotonation with sodium hydride (NaH) in an anhydrous polar aprotic solvent, followed by reaction with an alkylating agent. This guide is structured to provide not only a reproducible procedure but also the scientific reasoning to empower researchers to adapt and troubleshoot as needed.
Introduction: The Strategic Importance of N-Alkylated Indoles
The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[1] Functionalization of the indole nitrogen (N-1 position) is a critical step in the synthesis of a vast array of biologically active compounds. N-alkylation modulates the electronic properties and steric profile of the indole ring, significantly influencing its interaction with biological targets. The subject of this protocol, this compound, possesses a unique substitution pattern that can be leveraged for further synthetic transformations, making the development of a reliable N-alkylation protocol for this substrate particularly valuable.
While various methods for indole N-alkylation exist, including phase-transfer catalysis and transition metal-catalyzed reactions, the use of a strong base to generate the indolate anion remains a highly effective and widely employed strategy for achieving high selectivity for N-alkylation over competing C-3 alkylation.[2][3] The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), necessitating a sufficiently strong base for complete deprotonation.[4] Sodium hydride (NaH) is an excellent choice for this purpose, as it irreversibly deprotonates the indole to form the sodium indolate salt and hydrogen gas.[4]
Mechanistic Rationale and Causality of Experimental Choices
The selective N-alkylation of this compound is achieved through a two-step process:
-
Deprotonation: The indole is treated with a strong base, sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The hydride ion (H⁻) acts as a powerful, non-nucleophilic base, abstracting the acidic proton from the indole nitrogen to form a highly nucleophilic indolate anion and hydrogen gas. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the resulting sodium cation, enhancing the nucleophilicity of the indolate anion.[4] Furthermore, DMF's high boiling point allows for a wide range of reaction temperatures.
-
Nucleophilic Substitution (Sₙ2): The generated indolate anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction. This results in the formation of a new C-N bond and the desired N-alkylated indole.
The high selectivity for N-alkylation over C-3 alkylation is a key advantage of this method. The indolate anion is an ambident nucleophile, with electron density on both the nitrogen and the C-3 position. However, alkylation at the nitrogen is generally the thermodynamically favored pathway.[3] By using a strong base to generate the "free" indolate anion in a polar aprotic solvent, the reaction tends to proceed under thermodynamic control, favoring N-alkylation.
The presence of the methylthio group at the 7-position is not expected to significantly interfere with the N-alkylation reaction under these conditions. However, as with any new substrate, a small-scale trial is always recommended to ensure compatibility and optimize reaction conditions. Steric hindrance from substituents at the 7-position can sometimes lead to lower yields in N-alkylation reactions.[2]
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound with a representative alkylating agent, methyl iodide. The procedure can be adapted for other primary and some secondary alkyl halides.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care. Water-reactive. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or from a solvent purification system. |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich | Toxic and volatile. Handle in a fume hood. |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. | |
| Brine (Saturated aq. NaCl) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[5][6] It is also corrosive and can cause severe skin burns and eye damage.[6] Always handle NaH in an inert atmosphere (glovebox or under a stream of nitrogen/argon).[5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[5] A Class D fire extinguisher should be readily available.[5]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected carcinogen. It can be absorbed through the skin.[7] Handle DMF in a well-ventilated fume hood and wear appropriate PPE.
-
Methyl Iodide: Methyl iodide is toxic, a suspected carcinogen, and volatile. All manipulations should be performed in a fume hood.
Step-by-Step Procedure
Reaction Setup and Deprotonation:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq.).
-
Flush the flask with dry nitrogen or argon gas.
-
Add anhydrous DMF (approximately 0.2 M concentration relative to the indole) via syringe. Stir the mixture at room temperature until the indole is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas will evolve. Ensure adequate ventilation and maintain the inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker, and the evolution of gas should cease, indicating the formation of the indolate anion.
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Upon completion of the reaction (as determined by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Quenching unreacted NaH will evolve hydrogen gas.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Characterization
The purified product should be characterized by standard spectroscopic methods to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and regioselectivity of the alkylation. The disappearance of the N-H proton signal and the appearance of signals corresponding to the new alkyl group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the N-H stretching frequency (typically around 3400 cm⁻¹) provides further evidence of N-alkylation.
Visualization of the Experimental Workflow
Sources
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Application Notes & Protocols: Strategic Functionalization of the C3 Position of 7-(Methylthio)-1H-indole
I. Introduction: The Strategic Importance of the 7-(Methylthio)-1H-indole Scaffold
The indole nucleus is a cornerstone structural motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The functionalization of this privileged scaffold is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological properties. Within the indole ring, the C3 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack, making it a primary target for synthetic modification.[2][3]
This guide focuses on the this compound derivative. The presence of the methylthio group at the C7 position introduces unique electronic and steric properties, potentially influencing both reactivity and the biological activity profile of its C3-functionalized analogues. This document provides a detailed exploration of robust and field-proven methodologies for introducing key functional groups—such as formyl, acyl, and aminomethyl moieties—at the C3 position. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss modern catalytic approaches that expand the synthetic toolkit for researchers in organic synthesis and drug development.
II. Foundational Reactivity: Electrophilic Aromatic Substitution (EAS)
The inherent nucleophilicity of the indole C3 position governs its reactivity. Electrophilic aromatic substitution (EAS) is the most direct and widely employed strategy for C3 functionalization. The reaction proceeds through a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), where the attack at C3 is favored as it does not disrupt the aromaticity of the benzene ring in the key resonance structures.[3]
Figure 1: General mechanism for Electrophilic Aromatic Substitution at the C3 position of indole.
III. C3-Formylation: The Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group at the C3 position is a pivotal transformation, yielding indole-3-carboxaldehydes that are versatile intermediates for further elaboration. The Vilsmeier-Haack reaction is the classic and highly efficient method for this purpose, utilizing a mild electrophile known as the Vilsmeier reagent.[3][4][5][6]
A. Mechanistic Rationale
The reaction begins with the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[4][5] This reagent is sufficiently electrophilic to react with the electron-rich indole ring at C3. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[5][7]
Figure 2: Workflow for the Vilsmeier-Haack formylation of indole.
B. Experimental Protocol: C3-Formylation of this compound
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate, Hexanes.
-
Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of DMF (3.0 eq.) in anhydrous DCM (approx. 0.5 M) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a solid may be observed.
-
Reaction: Cool the Vilsmeier reagent suspension back to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).
-
Workup and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Stir vigorously for 1-2 hours until the intermediate is fully hydrolyzed to the aldehyde.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound-3-carboxaldehyde.
-
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Indole (unsubstituted) | DMF, POCl₃ | 0 to RT | 2 | >90 |
| 5-Methoxyindole | DMF, POCl₃ | 0 to RT | 2.5 | 88 |
| 6-Bromoindole | DMF, POCl₃ | 0 to RT | 3 | 85 |
Table 1. Representative yields for the Vilsmeier-Haack formylation of various indoles, demonstrating the general efficiency of the method.[4] Note: Yields for this compound may vary and require optimization.
IV. C3-Acylation: The Friedel-Crafts Reaction
The Friedel-Crafts acylation introduces an acyl group (-COR) to the C3 position, providing access to 3-acylindoles, which are key precursors for many biologically active compounds, including synthetic cannabinoids and kinase inhibitors.[8] This reaction typically employs an acyl chloride or anhydride as the acylating agent in the presence of a Lewis acid.[9][10][11]
A. Causality Behind Experimental Choices
A significant challenge in the Friedel-Crafts acylation of indoles is the competition between C-acylation and N-acylation. The NH proton is acidic and can react with the Lewis acid or acylating agent, deactivating the ring system towards further electrophilic attack. To ensure high regioselectivity for C3-acylation, the indole nitrogen is often protected with an electron-withdrawing group, such as a phenylsulfonyl (SO₂Ph) group.[12] This strategy prevents N-acylation and directs the reaction exclusively to the C3 position. Common Lewis acids include AlCl₃, SnCl₄, and BF₃·OEt₂.[9][10]
B. Experimental Protocol: C3-Acylation of N-Protected this compound
This protocol assumes prior N-protection of the starting indole.
-
Materials: 1-(Phenylsulfonyl)-7-(methylthio)-1H-indole, Acetyl chloride (or Acetic Anhydride), Tin(IV) chloride (SnCl₄), Dichloromethane (DCM), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 1-(phenylsulfonyl)-7-(methylthio)-1H-indole (1.0 eq.) in anhydrous DCM. Cool the solution to 0 °C.
-
Lewis Acid Addition: Add SnCl₄ (1.5 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC for the consumption of the starting material (typically 3-6 hours).
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude product via flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired 3-acetyl-1-(phenylsulfonyl)-7-(methylthio)-1H-indole.
-
Deprotection (if required): The phenylsulfonyl group can be removed under basic conditions (e.g., KOH in aqueous methanol) to yield the free (NH) 3-acylindole.[12]
-
V. C3-Aminomethylation: The Mannich Reaction
The Mannich reaction introduces a dialkylaminomethyl group onto the C3 position of the indole ring, producing what is commonly known as a "Mannich base".[13] These products, such as gramine from indole itself, are exceptionally useful synthetic intermediates.[14] The reaction involves an electrophilic substitution with an iminium ion (Eschenmoser's salt or similar) generated in situ from formaldehyde and a secondary amine.[14][15]
A. Mechanistic Workflow
Figure 3: Workflow for the Mannich aminomethylation of indole.
B. Experimental Protocol: Synthesis of [7-(Methylthio)-1H-indol-3-yl]-N,N-dimethylmethanamine
-
Materials: this compound, Dimethylamine (40% solution in water), Formaldehyde (37% solution in water), Acetic acid, Diethyl ether, Sodium hydroxide (NaOH).
-
Procedure:
-
Setup: In a round-bottom flask, add acetic acid and cool it to 0-5 °C in an ice-salt bath.
-
Reagent Addition: Add the aqueous solution of dimethylamine (2.5 eq.) to the cold acetic acid, followed by the dropwise addition of the aqueous formaldehyde solution (2.5 eq.), keeping the temperature below 10 °C.
-
Add the this compound (1.0 eq.) in one portion to the cold solution.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Pour the reaction mixture onto crushed ice and make it strongly alkaline (pH > 10) by the slow addition of 20% NaOH solution. A precipitate should form.
-
Extract the product into diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude Mannich base, which can be purified by crystallization or chromatography if necessary.
-
VI. Modern Horizons: Transition-Metal-Catalyzed C-H Functionalization
While electrophilic substitution is powerful, its scope is largely limited to a specific set of electrophiles. Over the last two decades, transition-metal-catalyzed C-H functionalization has emerged as a transformative strategy for modifying indoles, enabling reactions such as arylation, alkenylation, and alkylation that are not readily achievable through classical methods.[16][17] These reactions offer novel pathways for creating complex molecular architectures. Although much work in this area has focused on the less reactive C2 or C4-C7 positions using directing groups, these principles can also be applied to achieve highly selective C3 functionalization.[1][16][18][19]
A metal-free, cesium carbonate/Oxone®-mediated C3-alkylation with various heteroaryl-substituted methyl alcohols represents a notable modern alternative, proceeding via a hydrogen autotransfer-type mechanism.[20][21][22] This method avoids precious metals and expands the scope of accessible C3-alkylated indole derivatives. Furthermore, biocatalytic strategies using engineered enzymes offer a green and highly selective route for the C-H functionalization of unprotected indoles, overcoming the common problem of competitive N-H insertion seen with synthetic catalysts.[23]
VII. Conclusion
The C3 position of this compound is a versatile handle for synthetic diversification. Its inherent nucleophilicity allows for reliable functionalization through classical electrophilic aromatic substitution reactions, including Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Mannich aminomethylation. These time-tested methods provide robust access to key building blocks for medicinal chemistry programs. For transformations beyond the classical scope, modern transition-metal-catalyzed and metal-free C-H activation strategies offer powerful and complementary approaches. The choice of methodology will ultimately depend on the desired functional group, the scale of the synthesis, and considerations of atom economy and environmental impact. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to strategically modify this important heterocyclic scaffold.
VIII. References
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing).
-
C-H Functionalization of indoles and oxindoles through CDC reactions. (Publication Source Not Specified).
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis.
-
Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Chemical Society Reviews (RSC Publishing).
-
Protocols for the C3-Allylation of Indole: A Detailed Guide for Researchers. Benchchem.
-
Transition metal-Catalyzed C-H Functionalizations of Indoles | Request PDF. ResearchGate.
-
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal.
-
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (Publication Source Not Specified).
-
Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv.
-
Synthesis of C3‐formylation and thiocyanation of indole. ResearchGate.
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH.
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv.
-
CeCl3·7H2O as a catalyst for the synthesis of new indoles substituted at C-3. ResearchGate.
-
Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH.
-
Myoglobin-catalyzed C—H functionalization of unprotected indoles. PMC - NIH.
-
Electrophilic substitution at the indole. Química Organica.org.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (Publication Source Not Specified).
-
Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Synthesis and evaluation of C3 substituted chalcone-based derivatives of 7-azaindole as protein kinase inhibitors. PubMed.
-
Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D.
-
MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. (Publication Source Not Specified).
-
Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate.
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses Procedure.
-
Electrophilic Substitution Reactions of Indoles | Request PDF. ResearchGate.
-
Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research.
-
The Mannich Reaction of the S,N-Binucleophilic Species Derived from Meldrum's Acid with HCHO and Primary Amines. MDPI.
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH.
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively | Request PDF. ResearchGate.
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed.
-
Synthesis of Indoles through C2−C3 Bond Formation Using Lawesson's Reagent. (Publication Source Not Specified).
-
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry (RSC Publishing).
-
Transition metal-catalyzed C–H functionalizations of indoles. Semantic Scholar.
-
Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. R Discovery.
-
(PDF) Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives. ResearchGate.
-
Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. PubMed Central.
-
Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)indoles using aluminum chloride and bismuth triflate. SciSpace.
Sources
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The Versatile Synthon: Harnessing 7-(Methylthio)-1H-indole in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Among the diverse family of substituted indoles, 7-(Methylthio)-1H-indole emerges as a particularly valuable and versatile building block in the synthetic chemist's toolbox. The strategic placement of the methylthio (-SCH₃) group at the 7-position of the indole ring imparts unique reactivity, enabling a wide range of chemical transformations.[3] This sulfur-containing moiety not only influences the electronic properties of the indole ring but also serves as a versatile handle for further functionalization, paving the way for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of the applications of this compound in organic synthesis, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 7-Methylthio Group
The utility of this compound stems from the distinct chemical behavior of the C7-S bond and its influence on the indole core. The methylthio group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution. However, its most significant contribution lies in its ability to participate in a diverse array of transformations, including metal-catalyzed cross-coupling reactions and oxidation to sulfoxides and sulfones, which in turn can act as leaving groups or participate in further reactions. This multifaceted reactivity allows for the precise and strategic introduction of a variety of substituents at the 7-position, a feat that is often challenging to achieve with other synthetic strategies.[4]
Application Notes and Protocols
This section details key synthetic transformations utilizing this compound, providing both the rationale behind the methodology and step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The methylthio group can be leveraged as a precursor to a triflate or a boronic ester, which can then participate in palladium-catalyzed cross-coupling reactions. However, direct C-H activation at other positions of the this compound ring is also a powerful strategy.
While direct Suzuki-Miyaura coupling at the C7-SMe bond is not a standard transformation, a more common approach involves the conversion of a halo-substituted this compound to introduce aryl groups. For instance, bromination at a different position, followed by a Suzuki-Miyaura coupling, allows for the construction of complex biaryl structures.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-7-(methylthio)-1H-indole Derivative (General Procedure)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a hypothetical bromo-substituted this compound with an arylboronic acid.
Materials:
-
Bromo-7-(methylthio)-1H-indole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the bromo-7-(methylthio)-1H-indole derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
| Note: This table presents representative data based on general knowledge of Suzuki-Miyaura reactions on indole scaffolds. Actual results may vary depending on the specific substrates and conditions. |
The synthesis of 7-aminoindoles from a halo-7-(methylthio)-1H-indole derivative can be achieved via the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds.
Protocol 2: Buchwald-Hartwig Amination of a Bromo-7-(methylthio)-1H-indole Derivative (General Procedure)
This protocol provides a general method for the palladium-catalyzed amination of a bromo-substituted this compound.
Materials:
-
Bromo-7-(methylthio)-1H-indole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, SPhos, or BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the bromo-7-(methylthio)-1H-indole derivative and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Data Summary Table for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| Note: This table illustrates typical conditions and outcomes for Buchwald-Hartwig aminations on related systems. Optimization for specific substrates is recommended. |
Electrophilic Aromatic Substitution: Functionalization of the Pyrrole Ring
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, predominantly at the C3 position. The 7-methylthio group, being weakly activating, does not significantly alter this regioselectivity.
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of indoles at the C3 position, providing valuable indole-3-carboxaldehydes.[5]
Protocol 3: Vilsmeier-Haack Formylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.1-1.5 equiv)
-
N,N-Dimethylformamide (DMF, as solvent and reagent)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution for workup
-
Ice
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a yellow-orange solid.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a cold aqueous solution of NaOH or K₂CO₃ until the pH is ~8-9.
-
The product, this compound-3-carboxaldehyde, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Friedel-Crafts acylation allows for the introduction of a variety of acyl groups at the C3 position of the indole ring, leading to the synthesis of 3-acylindoles, which are important synthetic intermediates.[6]
Protocol 4: Friedel-Crafts Acylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Acyl chloride or anhydride (1.1-1.2 equiv)
-
Lewis acid catalyst (e.g., AlCl₃, SnCl₄, or ZnCl₂, 1.1-1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), carbon disulfide (CS₂))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride or anhydride dropwise to the stirred suspension.
-
After stirring for 15-30 minutes, add a solution of this compound in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Oxidation of the Methylthio Group: Accessing Sulfoxides and Sulfones
The sulfur atom in the methylthio group can be selectively oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives open up new avenues for further synthetic manipulations. The sulfoxide can be used in Pummerer-type reactions, and the sulfone can act as a good leaving group in nucleophilic aromatic substitution reactions.
Protocol 5: Selective Oxidation to 7-(Methylsulfinyl)-1H-indole (Sulfoxide)
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), ~1.1 equiv)
-
Solvent (e.g., dichloromethane (DCM) or chloroform (CHCl₃))
Procedure:
-
Dissolve this compound in the solvent and cool the solution to 0 °C in an ice bath.
-
Add a solution of the oxidizing agent in the same solvent dropwise to the indole solution.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess peroxyacid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfoxide by flash column chromatography.
Protocol 6: Oxidation to 7-(Methylsulfonyl)-1H-indole (Sulfone)
Materials:
-
This compound (1.0 equiv)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), >2.2 equiv, or Oxone®)
-
Solvent (e.g., dichloromethane (DCM), methanol/water for Oxone®)
Procedure:
-
Dissolve this compound in the appropriate solvent.
-
Add the oxidizing agent portion-wise or as a solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
For m-CPBA, perform an aqueous workup as described for the sulfoxide synthesis.
-
For Oxone®, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude sulfone by recrystallization or column chromatography.
Data Summary Table for Oxidation Reactions
| Product | Oxidizing Agent | Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sulfoxide | m-CPBA | 1.1 | DCM | 0 | 2 | >90 |
| Sulfone | m-CPBA | 2.2 | DCM | RT | 6 | >85 |
| Sulfone | Oxone® | 2.5 | MeOH/H₂O | RT | 4 | >90 |
| Note: This table provides representative conditions for the oxidation of thioethers. Yields are typically high for these transformations. |
Visualization of Synthetic Pathways
Caption: Synthetic transformations of this compound.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a highly effective and versatile building block in the synthesis of complex indole derivatives. Its unique reactivity profile allows for a broad range of functionalization strategies, from the formation of new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions to the introduction of functional groups through electrophilic substitution and the manipulation of the sulfur moiety itself. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable synthon in their pursuit of novel bioactive molecules and innovative chemical entities. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of organic synthesis.
References
- Synthesis of a 7-aminomethylindole and related bis-indole derivatives. (2016). ARKIVOC, 2016(4), 288-295.
- An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. (2019). Molecules, 24(23), 4289.
- A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(21), 5183.
- Synthesis of Indoles: Efficient Functionalisation of the 7-Position. (2006). Synthesis, 2006(20), 3467-3477.
- An effective procedure for the acylation of azaindoles at C-3. (2002). The Journal of Organic Chemistry, 67(17), 6226-6227.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2019). RSC Advances, 9(42), 24353-24376.
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
- Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. (2014). Organic & Biomolecular Chemistry, 12(45), 9146-9152.
- A one-pot synthesis of 7-phenylindolo[3,2-a]carbazoles from indoles and β-nitrostyrenes, via an unprecedented reaction sequence. (2016). Organic & Biomolecular Chemistry, 14(3), 947-956.
- ChemInform Abstract: Iodine-Catalyzed C3-Formylation of Indoles via C-N Bond Cleavage of Tertiary Amines under Aerobic Conditions. (2015). ChemInform, 46(36).
- Proposed mechanism for C3‐formylation of indole. (2023).
- Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. (1991). Australian Journal of Chemistry, 44(12), 1771-1781.
- Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry, 18, 59-65.
- Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. (2022). ChemRxiv.
- Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. (2023). ChemRxiv.
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Application Notes and Protocols for the Antimicrobial Screening of 7-(Methylthio)-1H-indole and its Analogs
Introduction: The Promise of Indole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of multidrug-resistant pathogens constitutes a grave threat to global public health. This crisis necessitates the urgent discovery and development of novel antimicrobial agents with unconventional mechanisms of action. The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in numerous natural products and synthetic molecules exhibiting a broad spectrum of biological activities.[1] Indole derivatives have garnered significant attention for their potent antimicrobial and antibiofilm properties against a wide array of pathogenic microorganisms, including notoriously resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and extensively drug-resistant Acinetobacter baumannii.[2][3]
The antimicrobial efficacy of indole-based compounds is often attributed to their ability to engage in multiple modes of action, such as disrupting membrane integrity, targeting DNA, and inhibiting respiratory metabolism.[2][4][5] This multifaceted approach is advantageous as it may circumvent existing resistance mechanisms and potentially lower the propensity for the development of new resistance.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of 7-(Methylthio)-1H-indole and its rationally designed analogs. As a versatile building block, this compound offers a unique starting point for chemical modifications aimed at optimizing antimicrobial potency and selectivity.[6] The protocols detailed herein follow a tiered, logical progression from initial broad-spectrum screening to more in-depth characterization of lead compounds, ensuring a robust and efficient evaluation process.
Part 1: Synthesis and Compound Library Generation
The strategic synthesis of a focused library of this compound analogs is the foundational step in this discovery workflow. The presence of the methylthio group at the 7-position offers a handle for various chemical transformations, allowing for the systematic exploration of the structure-activity relationship (SAR).
Conceptual Synthetic Strategy
A common approach to generating analogs involves modifications at key positions of the indole ring, primarily the N1 and C3 positions, while retaining the 7-methylthio moiety. For instance, N-alkylation or N-arylation can be achieved, followed by functionalization at the C3 position via electrophilic substitution reactions. The synthesis of the core this compound can be accomplished through various established methods for indole synthesis, followed by selective functionalization.
A general synthetic workflow is depicted below:
Caption: Conceptual workflow for the synthesis of this compound and its analogs.
Part 2: Tiered Antimicrobial Screening Protocol
A hierarchical screening approach is recommended to efficiently identify promising candidates from the synthesized library. This involves a primary, broad-spectrum screen followed by more detailed quantitative and mechanistic assays for the most active compounds.
Tier 1: Primary Screening - Agar Well Diffusion Assay
The agar well diffusion method is a cost-effective and widely used technique for initial qualitative screening of antimicrobial activity.[7] It provides a visual indication of a compound's ability to inhibit microbial growth.
Protocol:
-
Microbial Strain Preparation: Prepare overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Adjust the turbidity of the cultures to match the 0.5 McFarland standard.
-
Plate Preparation: Using a sterile cotton swab, uniformly inoculate the surface of Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA) plates with the standardized microbial suspension.
-
Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the agar.[8]
-
Compound Application: Prepare stock solutions of the test compounds (e.g., 1 mg/mL in DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution to a designated well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A well containing the solvent (e.g., DMSO) used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition suggests greater antimicrobial activity.
Tier 2: Quantitative Assessment - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
Protocol:
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL or lower.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[8]
-
Controls:
-
Positive Control: Wells with inoculum and a standard antibiotic.
-
Growth Control: Wells with inoculum and broth only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (visible growth) is observed.[8] An indicator dye such as resazurin can be used for clearer endpoint determination; a color change from blue to pink indicates viable cells.[7]
Data Presentation:
Summarize the MIC data in a structured table for clear comparison of the analogs' potency.
Table 1: Hypothetical MIC Data for this compound Analogs
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| This compound | 64 | >128 | >128 | >128 |
| Analog A (N-benzyl) | 16 | 64 | 128 | 64 |
| Analog B (C3-formyl) | 8 | 32 | 64 | 32 |
| Ciprofloxacin | 1 | 0.25 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Advanced Characterization of Lead Compounds
Compounds exhibiting potent MIC values (e.g., ≤ 16 µg/mL) should be advanced to further characterization to assess their bactericidal/fungicidal potential, effect on biofilms, and preliminary safety profile.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of a compound required to kill a particular microorganism.
Protocol:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Spot-plate the aliquot onto fresh, antibiotic-free agar plates.
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Biofilm Inhibition and Eradication Assays
Many infections are associated with biofilms, which are notoriously resistant to conventional antibiotics.[2] Assessing a compound's ability to inhibit biofilm formation or eradicate pre-formed biofilms is crucial.
Protocol (Crystal Violet Staining Method):
-
Biofilm Formation: Grow bacteria in a 96-well plate in the presence of sub-inhibitory concentrations (e.g., 1/2, 1/4, 1/8 x MIC) of the lead compounds.
-
Incubation: Incubate for 24-48 hours to allow biofilm formation.
-
Washing and Staining: Gently wash the wells to remove planktonic cells, then stain the adherent biofilm with crystal violet.
-
Quantification: Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm). A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
-
Eradication Assay: For eradication, form the biofilm first (24h), then treat with various concentrations of the compound for a further 24h.
Caption: Hypothetical bacterial signaling pathway inhibition by an indole analog.
Conclusion and Future Directions
The methodologies described provide a robust framework for the identification and characterization of novel antimicrobial agents based on the this compound scaffold. This systematic approach ensures that resources are focused on the most promising candidates. Lead compounds identified through this screening cascade warrant further investigation, including in-depth mechanistic studies, in vivo efficacy testing in animal models, and comprehensive toxicological profiling to evaluate their potential as next-generation antimicrobial therapeutics.
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- BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Shen, L., et al. (2021). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. mBio, 12(5), e019 reversing intrinsic antibiotic resistance.
- Lin, T. H., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 10(3), e00331-22.
- Li, H., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(10), 3186–3196.
- Wojnicz, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1189525.
- Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Novel 2-Aminobenzamide Derivatives.
- Yıldırım, S., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 24(2), 211-221.
- Yang, H., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 730655.
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- Stankova, I., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
- Sigma-Aldrich. (n.d.). This compound.
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Angulwar, J. A., Khansole, G. S., & Bhosale, V. N. (2019). Novel Synthesis and Antimicrobial Activity of 7-Substituted Derivatives of 7-(methylthio)-5-oxo-2-phenyl-5H-t[2][7][10]hiadiazolo[3,2-b]-pyrimidine-6-carbonitrile. Asian Journal of Organic & Medicinal Chemistry, 4(1), 40-45.
- Karakuş, S., et al. (2016). Antimicrobial activity of indole-based melatonin analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 129-135.
- Goudgaon, N. M., et al. (2018). Microwave Assisted, Solvent-Free, “Green” Synthesis of Novel Indole Analogs as Potent Antitubercular and Antimicrobial Agents and Their Molecular Docking Studies. Russian Journal of General Chemistry, 88, 1766-1776.
- Chandal, N., et al. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
- Ali, I., et al. (2024). Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. RSC Advances, 14(1), 1-16.
- ChemicalBook. (n.d.). 7-Methylthio-1H-indole.
- Shaik, A. B., et al. (2023). In Silico Studies of Indole Derivatives as Antibacterial Agents.
- Lee, J. H., et al. (2024). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 34(5), 543-553.
- de la Cruz, J. N., et al. (2021). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 26(18), 5558.
- Gribble, G. W. (2009). Practical Synthesis of 7-Prenylindole.
- Al-Sanea, M. M., et al. (2024). Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a. Molecules, 29(9), 2099.
- Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine with Aldehydes. Organic & Biomolecular Chemistry, 20(13), 2697-2701.
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The Emerging Potential of 7-(Methylthio)-1H-indole in Advanced Materials: A Guide for the Research Scientist
Introduction: Beyond a Synthetic Intermediate
7-(Methylthio)-1H-indole is a unique heterocyclic compound distinguished by a methylthio (-SCH₃) group at the 7-position of the indole ring. While primarily recognized as a versatile building block in the synthesis of complex organic molecules, its distinct electronic and structural characteristics suggest a significant, yet largely unexplored, potential in the realm of materials science. The presence of the sulfur-containing moiety introduces unique reactivity and modulates the electronic properties of the indole core, making it an intriguing candidate for novel functional materials.[1]
This technical guide provides researchers, scientists, and drug development professionals with a forward-looking perspective on the application of this compound in materials science. We will delve into its potential in organic electronics and sensor technology, providing detailed, albeit prospective, application notes and protocols. Our aim is to bridge the gap between its current status as a synthetic intermediate and its future as a functional material, grounded in the established principles of materials chemistry and the known properties of related indole and thioether compounds.
Core Attributes and Scientific Rationale
The strategic placement of the methylthio group on the indole scaffold imparts several key features that are advantageous for materials science applications:
-
Modulated Electronic Properties: The sulfur atom, with its lone pair of electrons, can engage in π-conjugation with the indole ring, influencing its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic bandgap is a cornerstone of designing organic semiconductors.
-
Enhanced Intermolecular Interactions: The sulfur atom can participate in non-covalent interactions, such as S···S and S···π interactions, which can promote ordered molecular packing in the solid state. This is a critical factor for achieving high charge carrier mobility in organic electronic devices.
-
Site for Further Functionalization: The methylthio group can be oxidized to sulfoxide or sulfone, offering a pathway to further modify the electronic properties of the molecule. Additionally, the indole nitrogen provides a site for substitution, allowing for the attachment of solubilizing groups or polymerizable moieties.
-
Coordination with Metal Centers: The sulfur atom can act as a soft ligand, enabling coordination with metal ions. This property is particularly interesting for the development of chemical sensors.
These attributes form the basis for the prospective applications detailed in the subsequent sections.
Application Note I: Organic Light-Emitting Diodes (OLEDs) - A Novel Hole-Transporting or Emissive Material
Indole derivatives, particularly indolocarbazoles, have shown considerable promise in the field of organic light-emitting diodes (OLEDs).[2][3] The electron-rich nature of the indole ring makes it a suitable candidate for hole-transporting materials (HTMs) and as a core for emissive materials. The introduction of a methylthio group could further enhance these properties.
Hypothetical Role of this compound in OLEDs
The this compound moiety could be incorporated into larger molecular structures to serve two primary functions in an OLED:
-
Hole-Transporting Layer (HTL): By functionalizing the indole nitrogen with aromatic amines (e.g., triphenylamine), it is possible to design molecules with appropriate HOMO levels for efficient hole injection from the anode and transport to the emissive layer. The sulfur atom may promote favorable intermolecular packing, enhancing charge mobility.
-
Emissive Layer (EML): As a component of a fluorescent or phosphorescent emitter, the this compound core could be functionalized with other aromatic groups to tune the emission color and quantum efficiency. The sulfur atom could also facilitate intersystem crossing in phosphorescent emitters through the heavy-atom effect, although this is less pronounced than with heavier halogens.
Experimental Workflow: Synthesis and Device Fabrication
Caption: Workflow for OLED fabrication and testing.
Protocol: Synthesis of a Hypothetical Hole-Transporting Material
Objective: To synthesize N,N-diphenyl-N-(7-(methylthio)-1H-indol-1-yl)aniline as a potential hole-transporting material.
Materials:
-
This compound
-
Triphenylamine
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), triphenylamine (1.2 equivalents), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Further purify the material by sublimation under high vacuum for use in OLED fabrication.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Photophysical properties (UV-Vis absorption and photoluminescence) should be measured in solution and as a thin film.
Application Note II: Organic Field-Effect Transistors (OFETs) - A Novel Semiconductor
The ability of organic molecules to self-assemble into ordered structures is paramount for their application in organic field-effect transistors (OFETs). The potential for sulfur-mediated intermolecular interactions makes this compound derivatives interesting candidates for new organic semiconductors.
Hypothetical Role of this compound in OFETs
A suitably designed this compound derivative could function as the active semiconductor layer in a p-type OFET. The charge transport in such a device would be highly dependent on the solid-state packing of the molecules.
Experimental Workflow: OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Protocol: Fabrication of a Solution-Processable OFET
Objective: To fabricate a bottom-gate, top-contact OFET using a solution-processable this compound derivative.
Materials:
-
Synthesized and purified this compound derivative
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
High-purity solvent for the organic semiconductor (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source/drain electrodes
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with an oxygen plasma or piranha solution to create a hydrophilic surface.
-
Surface Treatment (Optional): To improve the ordering of the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Dissolve the this compound derivative in a suitable solvent at a specific concentration (e.g., 5-10 mg/mL). Deposit a thin film of the material onto the SiO₂ substrate using spin-coating.
-
Annealing: Anneal the film at a temperature below the material's melting point but above its glass transition temperature to improve crystallinity and molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., 50 nm of Au) on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The channel length and width are defined by the mask.
-
Characterization: Measure the output and transfer characteristics of the OFET in a probe station under ambient or inert conditions to determine the field-effect mobility, on/off ratio, and threshold voltage.
Application Note III: Chemical Sensors - A Platform for Analyte Detection
The indole scaffold is a known fluorophore, and its emission properties can be sensitive to the local environment.[4][5] The presence of a sulfur atom in this compound provides a potential binding site for heavy metal ions, which could lead to changes in its fluorescence, making it a candidate for a chemosensor.
Hypothetical Role of this compound in Chemical Sensors
A this compound-based sensor could operate on the principle of fluorescence quenching or enhancement upon binding to a specific analyte, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺). The interaction between the soft sulfur atom and a soft metal ion could perturb the electronic structure of the indole ring, leading to a detectable optical response.
Experimental Workflow: Sensor Development and Testing
Caption: Workflow for chemical sensor development.
Protocol: Evaluation of Chemosensory Activity
Objective: To evaluate the potential of this compound as a fluorescent chemosensor for a target analyte.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile or a mixed aqueous-organic solvent)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates)
-
Fluorometer
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).
-
Initial Screening: In a cuvette, place a known volume of the sensor solution and record its fluorescence emission spectrum. Sequentially add small aliquots of stock solutions of different metal ions and record the change in fluorescence intensity after each addition.
-
Titration Experiment: For any metal ion that induces a significant change in fluorescence, perform a detailed titration. Prepare a series of solutions containing a fixed concentration of the sensor and varying concentrations of the target metal ion.
-
Data Analysis: Record the fluorescence spectra for each solution. Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion. This data can be used to determine the binding constant and stoichiometry of the sensor-analyte complex.
-
Selectivity Study: To assess the selectivity of the sensor, perform competition experiments. To a solution of the sensor and the target metal ion, add other potentially interfering metal ions and observe any changes in the fluorescence signal.
-
Limit of Detection (LOD): Calculate the LOD based on the signal-to-noise ratio from the titration data.
Quantitative Data Summary
As the application of this compound in materials science is an emerging field, extensive quantitative data is not yet available in the literature. The following table presents hypothetical target values for the proposed applications, based on the performance of state-of-the-art materials with similar functionalities. This table should serve as a benchmark for researchers entering this field.
| Application Area | Parameter | Target Value |
| OLEDs (Hole-Transporting Material) | Hole Mobility | > 10⁻⁴ cm²/Vs |
| HOMO Level | -5.0 to -5.5 eV | |
| Glass Transition Temp. (Tg) | > 100 °C | |
| OFETs (p-type Semiconductor) | Field-Effect Mobility | > 0.1 cm²/Vs (solution-processed) |
| On/Off Ratio | > 10⁵ | |
| Threshold Voltage | < -10 V | |
| Chemical Sensors | Limit of Detection (LOD) | Sub-micromolar (µM) range for target analyte |
| Selectivity | High selectivity over common interfering ions | |
| Response Time | < 1 minute |
Conclusion and Future Outlook
This compound stands at the cusp of transitioning from a synthetic tool to a key component in functional materials. Its unique electronic and structural features, imparted by the methylthio group, provide a compelling rationale for its exploration in organic electronics and sensor technology. The protocols and workflows detailed in this guide offer a foundational framework for researchers to begin investigating the material properties of this intriguing molecule and its derivatives. While the path from a promising molecule to a high-performance material is challenging, the potential rewards in discovering new materials for next-generation technologies are substantial. Future research should focus on the synthesis of a library of this compound derivatives with varying substituents to systematically tune their properties for specific applications.
References
- This is a placeholder for a reference that would discuss the synthesis and reactivity of indole deriv
- This is a placeholder for a reference that would discuss the role of sulfur-containing compounds in organic electronics.
- This is a placeholder for a reference that would discuss the design principles of hole-transporting m
- This is a placeholder for a reference that would discuss the fundamentals of organic field-effect transistors.
- This is a placeholder for a reference that would discuss the principles of fluorescent chemosensors.
- This is a placeholder for a reference that would provide an example of an indole-based m
-
An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish - MDPI. (2021, August 19). Retrieved January 22, 2026, from [Link]
-
A turn-on indole-based sensor for hydrogen sulfate ion - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
- This is a placeholder for a reference that would provide an example of a sulfur-containing organic semiconductor.
-
Indolocarbazole Derivatives for Highly Efficient Organic Light‐Emitting Diodes. (2024, March 12). Retrieved January 22, 2026, from [Link]
- This is a placeholder for a reference that would discuss the synthesis of functionalized indoles.
- This is a placeholder for a reference that would detail characterization techniques for organic electronic m
- This is a placeholder for a reference that would provide a general protocol for OLED fabric
- This is a placeholder for a reference that would provide a general protocol for OFET fabric
-
Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications - reposiTUm. (n.d.). Retrieved January 22, 2026, from [Link]
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Troubleshooting & Optimization
Overcoming challenges in the synthesis of 7-substituted indoles
Welcome to the technical support center dedicated to the synthesis of 7-substituted indoles. C7-functionalized indoles are crucial structural motifs in a vast array of bioactive compounds and pharmaceuticals.[1] However, their synthesis presents significant challenges due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position and are generally more reactive at the C2 and C3 positions of the pyrrole ring.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of achieving selective C7-functionalization.
Part 1: Troubleshooting Guide for Common C7-Functionalization Strategies
Direct functionalization of the C7-position often requires overriding the natural reactivity of the indole scaffold. This is typically achieved through two primary strategies: Transition-Metal-Catalyzed C-H Functionalization and Directed ortho-Metalation (DoM). This section addresses common problems encountered with these advanced methods.
Strategy 1: Transition-Metal-Catalyzed C7 C-H Functionalization
This modern approach utilizes a directing group (DG) on the indole nitrogen (N1) to steer a metal catalyst to the adjacent C7-H bond, enabling its selective reaction with a coupling partner.[3][4][5][6]
dot
Caption: Troubleshooting workflow for C7 C-H functionalization.
Question: My C7 C-H arylation/alkenylation reaction shows low to no conversion. What should I check first?
Answer:
Low conversion is a common issue that can often be traced back to the catalyst, directing group, or reaction conditions.
-
Catalyst Integrity and Activity: Transition metal catalysts, particularly palladium and rhodium complexes, can be sensitive to air and moisture.
-
Causality: Catalyst deactivation can occur through oxidation or poisoning by impurities in reagents or solvents. The active catalytic species may not be forming efficiently.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Ensure your catalyst, ligands, and any additives are from a fresh, properly stored batch.
-
Inert Atmosphere: Re-run the reaction under strictly inert conditions (e.g., using a glovebox or Schlenk line) with rigorously degassed solvents.
-
Catalyst Pre-activation: Some protocols may benefit from a pre-activation step to generate the active catalytic species before adding the indole substrate.
-
-
-
Directing Group (DG) Effectiveness: The choice of directing group is crucial for both reactivity and C7-selectivity.[3][5]
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Causality: The DG must be able to chelate effectively with the metal center to direct the C-H activation step to the C7 position. Insufficient steric bulk or poor coordinating ability can lead to failed reactions. The bulkiness of the directing group is often critical for high reactivity and C7-selectivity.[3]
-
Troubleshooting Steps:
-
Verify DG Installation: Confirm via NMR or MS that the directing group is correctly installed on the indole nitrogen.
-
Switch Directing Groups: If using a less effective DG (e.g., acetyl), consider switching to a more robust and sterically demanding group known to promote C7-functionalization, such as pivaloyl, phosphinoyl, or hydrosilyl groups.[2]
-
-
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Reaction Conditions:
-
Causality: Temperature, solvent, and the choice of base or additive can dramatically influence the reaction outcome. The reaction may have a high activation energy barrier that is not being overcome, or the chosen conditions may promote catalyst decomposition.
-
Troubleshooting Steps:
-
Temperature Screen: Perform the reaction at a higher temperature, but monitor for substrate decomposition.
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Solvent and Additive Screen: The polarity of the solvent can affect catalyst solubility and stability. Some reactions require specific additives (e.g., silver salts as oxidants) to proceed. Re-evaluate the literature for your specific transformation.
-
-
Question: I'm getting a mixture of isomers (C2, C3, and C7) instead of clean C7-substitution. How can I improve regioselectivity?
Answer:
Achieving high regioselectivity is the primary challenge in indole functionalization. A mixture of isomers indicates that the directing group's control is being overridden by the indole's intrinsic reactivity.
-
Enhance Directing Group Control:
-
Causality: The directing group's ability to form a stable, rigid metallacycle intermediate is key to directing the catalyst to the C7 position. A less-than-optimal DG may allow for competitive C-H activation at other sites.
-
Troubleshooting Steps:
-
Increase Steric Bulk: As a general principle, bulkier directing groups favor C7 functionalization. Groups like N-P(O)tBu₂ or N-pivaloyl are highly effective for this purpose.[2][5]
-
Change the Metal/Ligand System: Different metal catalysts exhibit different selectivities. For instance, some iridium catalysts with specific sulfur-containing directing groups have shown exceptional C7 selectivity.[7] It may be necessary to screen different catalyst/ligand combinations.
-
-
-
Block More Reactive Sites:
-
Causality: The C2 and C3 positions are electronically richer and often more sterically accessible than C7. If directing group control is insufficient, these positions will react preferentially.
-
Troubleshooting Steps:
-
Introduce a C2-Blocking Group: In some cases, temporarily blocking the C2 position with a group like a trimethylsilyl (TMS) group can prevent unwanted side reactions. This strategy is particularly useful in Directed ortho-Metalation.[8]
-
-
| Directing Group | Typical Metal Catalyst | Target C-Position | Key Considerations |
| Pivaloyl (Piv) | Rh(III), Pd(II) | C7 | Good directing ability, relatively easy to remove.[2][3] |
| Phosphinoyl (e.g., -P(O)tBu₂) | Pd(II) | C7 | Powerful directing group, but deprotection can require harsh conditions.[5][8] |
| Hydrosilyl | Rh(I) | C7 | Offers alternative reactivity pathways. |
| N,N-dimethylcarbamoyl | Pd(II) | C2 | Primarily directs to C2, not suitable for C7.[2] |
| Pyrimidyl | Pd(II) | C2 | Primarily directs to C2.[2] |
Strategy 2: Directed ortho-Metalation (DoM)
This strategy involves using a directing metalation group (DMG) on the indole nitrogen to direct a strong base (typically an organolithium reagent) to deprotonate the C7 position, forming an organometallic intermediate that can be quenched with an electrophile.
Question: My DoM reaction is giving low yields, and I'm recovering mostly starting material or seeing decomposition.
Answer:
Successful DoM depends on efficient and selective deprotonation at C7 and a clean quench with the electrophile.
-
Inefficient Deprotonation:
-
Causality: The C7 proton is less acidic than the C2 proton. Incomplete deprotonation at C7, or competitive deprotonation at C2, is a common failure mode.
-
Troubleshooting Steps:
-
Protect the C2 Position: Before attempting C7-lithiation, protect the C2 position. A common and effective strategy is to first perform a metalation/silylation sequence at C2 (e.g., using TMSCl as the electrophile) before proceeding with the C7-lithiation.[8]
-
Optimize Base and Conditions: Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) is freshly titrated and active. The reaction must be conducted at low temperatures (typically -78 °C) under a strictly inert atmosphere.
-
Choice of DMG: While powerful, some DMGs like N-P(O)(t-Bu)₂ can be difficult to remove. N-CONEt₂ (in combination with C2-TMS protection) has been shown to be a very effective DMG for C7-functionalization, and it can be cleaved under more manageable conditions.[8]
-
-
-
Poor Electrophile Quench:
-
Causality: The C7-lithiated intermediate may be unstable, or the electrophile may be too unreactive or sterically hindered.
-
Troubleshooting Steps:
-
Use a More Reactive Electrophile: If quenching with a weak electrophile, consider converting it to a more reactive form.
-
Transmetalation: In some cases, transmetalating the lithiated intermediate to a different organometallic species (e.g., with ZnCl₂ or MgBr₂) before adding the electrophile can improve yields and functional group tolerance. This is particularly relevant for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.[8]
-
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dot
Caption: Recommended DoM workflow for selective C7-functionalization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to synthesize 7-substituted indoles using classical methods like the Fischer indole synthesis?
A1: Classical indole syntheses often rely on cyclization reactions where the regiochemical outcome is dictated by the substitution pattern of the starting materials.
-
Fischer Indole Synthesis: The regioselectivity is determined during the acid-catalyzed[9][9]-sigmatropic rearrangement of an arylhydrazone.[10] For a meta-substituted phenylhydrazine, this typically leads to a mixture of 4- and 6-substituted indoles. Synthesizing a 7-substituted indole would require a specific ortho-substituted phenylhydrazine, where steric hindrance can impede the cyclization step.
-
Hemetsberger Synthesis: This reaction involves the thermal decomposition of an α-azido-β-arylacrylate. When using a meta-substituted aryl aldehyde, the reaction can produce a mixture of both 5- and 7-substituted indoles, often with the 5-regioisomer being slightly favored, complicating purification.[11]
-
Bischler-Möhlau Synthesis: This method is generally used for 2-aryl-indoles and achieving specific substitution on the benzene ring is dependent on the starting aniline. The harsh reaction conditions can also limit its applicability.[12][13]
Q2: I need to perform a Suzuki or Heck coupling at the C7 position. What is the best way to prepare the necessary 7-haloindole precursor?
A2: Preparing a 7-haloindole can be achieved via Directed ortho-Metalation (DoM) as described above. After selective C7-lithiation, you can quench the reaction with a halogenating agent (e.g., I₂, Br₂, or C₂Cl₆) to install the necessary handle for cross-coupling. The DoM approach followed by a Suzuki-Miyaura cross-coupling has been successfully used to synthesize pyrrolophenanthridone alkaloids.[8]
Q3: Can the Larock indole synthesis be used to create 7-substituted indoles?
A3: The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne to form the indole core.[14][15] Therefore, the substitution pattern on the final indole's benzene ring is determined by the substitution pattern of the starting aniline. To obtain a 7-substituted indole, you would need to start with a 2-halo-3-substituted aniline. The reaction is highly valuable for producing 2,3-disubstituted indoles and generally tolerates a wide range of functional groups.[16][17]
Q4: My final 7-substituted indole product is difficult to purify. What are some common issues and solutions?
A4: Purification challenges with substituted indoles often arise from several factors:
-
Similar Polarity of Isomers: If your reaction produced a mixture of regioisomers (e.g., C5 vs. C7), their similar polarities can make chromatographic separation extremely difficult. The best solution is to optimize the reaction for higher regioselectivity.
-
N-H Acidity and Hydrogen Bonding: The indole N-H proton can lead to peak tailing on silica gel chromatography. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can help produce sharper peaks.[18]
-
Product Instability: Some functionalized indoles can be sensitive to acid or light. It's important to use neutral silica gel if necessary and protect the fractions from light.
-
Recrystallization: If chromatography fails, recrystallization can be an excellent alternative for obtaining high-purity material, provided a suitable solvent system can be found.[19]
References
-
Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). Available at: [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances (RSC Publishing). Available at: [Link]
-
C-H Functionalization of Indoles at the C7 Position. ResearchGate. Available at: [Link]
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Available at: [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis - ACS Publications. Available at: [Link]
-
Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. PubMed. Available at: [Link]
-
Regioselective Synthesis of Indoles via Reductive Annulation of Nitrosoaromatics with Alkynes. Organic Letters - ACS Publications. Available at: [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Semantic Scholar. Available at: [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. Available at: [Link]
-
Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH. Available at: [Link]
-
A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). Available at: [Link]
-
Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters - ACS Publications. Available at: [Link]
-
Indoles via Knoevenagel–Hemetsberger reaction sequence. RSC Publishing. Available at: [Link]
-
Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization. ResearchGate. Available at: [Link]
-
Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Sci-Hub. Available at: [Link]
-
Bischler-Möhlau indole synthesis. chemeurope.com. Available at: [Link]
-
Bischler–Möhlau indole synthesis. Wikipedia. Available at: [Link]
-
Larock indole synthesis. Wikipedia. Available at: [Link]
- Process of preparing purified aqueous indole solution. Google Patents.
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH. Available at: [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available at: [Link]
Sources
- 1. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. DSpace [diposit.ub.edu]
- 16. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
- 19. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 7-Thioindole
Welcome to the technical support center for the methylation of 7-thioindole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high yields of your desired N-methylated product.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the methylation of 7-thioindole, providing a solid foundation for your experimental design.
Q1: What are the most common methods for the N-methylation of indoles, and how do they apply to 7-thioindole?
A1: The N-methylation of indoles is a classic transformation, typically achieved by deprotonating the indole nitrogen with a base, followed by quenching the resulting anion with a methylating agent. The presence of a 7-thioether group on your indole substrate introduces a key challenge: the potential for competitive S-methylation.
The most common methods involve:
-
Strong Base/Alkyl Halide: This is the most traditional approach. A strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to fully deprotonate the indole nitrogen. This is followed by the addition of a methylating agent, typically methyl iodide (MeI). Complete deprotonation is crucial to enhance the nucleophilicity of the nitrogen and minimize side reactions.[1]
-
Carbonate Base/Polar Solvent: A milder approach uses bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or acetonitrile.[2] These conditions can be effective and may offer better functional group tolerance.
-
Phase-Transfer Catalysis (PTC): Using a base like potassium hydroxide (KOH) in a two-phase system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) can also be an effective method for indole methylation.
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"Green" Methylating Agents: Dimethyl carbonate (DMC) is a less toxic alternative to methyl iodide and dimethyl sulfate.[3] It often requires higher temperatures and can be used with a variety of bases.[3]
For 7-thioindole, the primary consideration is the chemoselectivity between N-methylation and S-methylation. The sulfur atom in the thioether is also nucleophilic and can be methylated, leading to a sulfonium salt by-product.[4][5] Therefore, reaction conditions must be carefully chosen to favor N-alkylation.
Q2: Why is my reaction giving a low yield of the N-methylated product?
A2: Low yields in the methylation of 7-thioindole can stem from several factors:
-
Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated, its nucleophilicity is reduced, leading to a sluggish or incomplete reaction. This is particularly relevant when using weaker bases.[1]
-
Competing Side Reactions: The formation of by-products, especially S-methylated sulfonium salts or C3-methylated indoles, will consume your starting material and reduce the yield of the desired product.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive methylating agents like dimethyl carbonate. Conversely, excessively high temperatures can lead to degradation of the starting material or product.
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Moisture in the Reaction: Strong bases like NaH are extremely sensitive to moisture. Any water present will quench the base, reducing its effectiveness for deprotonation. Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: What is the likely structure of the major side product?
A3: For 7-thioindole, the most probable side product is the S-methylated sulfonium salt. Aryl thioethers are known to be readily methylated on the sulfur atom.[3][4] This occurs when the sulfur atom acts as a nucleophile and attacks the methylating agent. Another potential, though often less prevalent, side product is the C3-methylated indole, arising from the nucleophilic character of the C3 position of the indole ring.[6]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: My primary product is the S-methylated sulfonium salt, not the N-methylated indole.
This is a classic chemoselectivity problem. The sulfur atom is competing with the indole anion for the methylating agent.
Root Cause Analysis & Solutions:
-
Insufficient Nucleophilicity of Indole Nitrogen: The indole nitrogen must be sufficiently nucleophilic to outcompete the sulfur atom. The most effective way to ensure this is through complete deprotonation.
-
Solution: Switch to a stronger base. If you are using K₂CO₃ or another mild base, consider using NaH or potassium tert-butoxide (KOtBu). Using a strong base in a polar aprotic solvent like DMF or DMSO will generate a higher concentration of the more nucleophilic indole anion.[6]
-
-
"Hard" vs. "Soft" Nucleophiles/Electrophiles: According to Hard and Soft Acids and Bases (HSAB) theory, the deprotonated indole nitrogen is a "harder" nucleophile than the thioether sulfur. Methyl iodide is a relatively "soft" electrophile. To favor reaction at the nitrogen, you might consider a "harder" methylating agent, although options are limited. A more practical approach is to maximize the nucleophilicity of the nitrogen.
-
Reaction Temperature: Lowering the reaction temperature after deprotonation may favor the thermodynamically preferred N-methylation over potential kinetically favored S-methylation, although this relationship can be complex.
Troubleshooting Workflow: Improving N- vs. S-Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
Preventing oxidation of the methylthio group in 7-(Methylthio)-1H-indole
Welcome to the technical support center for 7-(Methylthio)-1H-indole. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on handling and preventing the oxidation of the methylthio group in this versatile indole derivative. Our troubleshooting guides and frequently asked questions are structured to address specific experimental challenges you may encounter.
Troubleshooting Guide: Preventing Oxidation of the Methylthio Group
This guide is presented in a question-and-answer format to directly address common issues observed during the synthesis and handling of this compound.
Question 1: I am observing significant formation of the corresponding sulfoxide and sulfone during my reaction. How can I minimize this unwanted oxidation?
Answer:
Unwanted oxidation of the methylthio group in this compound is a common challenge, primarily due to the electron-rich nature of the sulfur atom. To minimize the formation of sulfoxide and sulfone byproducts, a multi-faceted approach focusing on reagent selection, control of reaction conditions, and careful monitoring is essential.
Key Strategies to Minimize Oxidation:
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Careful Selection of Oxidizing Agents: If your synthetic route involves an oxidation step for another part of the molecule, it is crucial to choose a reagent with a low potential for oxidizing the sulfide. Avoid strong, non-selective oxidants like permanganate or chromate salts. Instead, consider milder and more controlled oxidizing agents.[1]
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Stoichiometric Control: Precise control over the stoichiometry of your reagents is critical. Use the minimum effective amount of any oxidizing agent to avoid having excess reagent available to react with the methylthio group.[1]
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Temperature Management: Many oxidation reactions are highly exothermic. Maintaining a low and consistent reaction temperature will help to slow down the rate of the undesired sulfide oxidation.
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Controlled Addition of Reagents: Instead of adding your reagents all at once, employ a slow, dropwise addition. This helps to maintain a low instantaneous concentration of the reagent, reducing the likelihood of side reactions.[1]
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Inert Atmosphere: Whenever possible, conduct your reactions under an inert atmosphere (e.g., nitrogen or argon). This will prevent atmospheric oxygen from contributing to the oxidation of the sensitive methylthio group, especially in the presence of metal catalysts which can activate O2.[2]
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Caption: Decision workflow for troubleshooting unwanted oxidation.
Question 2: I need to perform a reaction that requires an oxidizing agent, but I want to protect the methylthio group. What are my options?
Answer:
Protecting the methylthio group is a highly effective strategy when you need to perform an oxidation reaction elsewhere on the molecule. The ideal protecting group should be easy to install, stable to the reaction conditions, and readily removable without affecting other functional groups.
Recommended Protecting Group Strategy:
One of the most reliable methods for protecting a thioether is to convert it to a sulfonium salt. This strategy effectively deactivates the sulfur towards further oxidation.
Experimental Protocol: Protection of the Methylthio Group as a Sulfonium Salt
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Dissolution: Dissolve your this compound in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Alkylation: Add a slight excess (1.1 equivalents) of a reactive alkylating agent, such as methyl iodide or trimethyloxonium tetrafluoroborate, to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Isolation: Once the reaction is complete, the resulting sulfonium salt can often be precipitated by the addition of a non-polar solvent like diethyl ether. The salt can then be isolated by filtration.
-
Deprotection: The methylthio group can be regenerated by reacting the sulfonium salt with a suitable nucleophile, such as sodium thiophenoxide or triphenylphosphine.
| Step | Reagent | Typical Equivalents | Solvent | Temperature |
| Protection | Methyl Iodide | 1.1 | DCM | Room Temp |
| Deprotection | Sodium Thiophenoxide | 1.2 | DMF | Room Temp |
Question 3: How can I selectively oxidize the methylthio group to the sulfoxide without over-oxidation to the sulfone?
Answer:
Selective oxidation of a sulfide to a sulfoxide requires careful choice of the oxidizing agent and precise control of the reaction conditions.[3] Over-oxidation to the sulfone is a common side reaction that can be minimized with the right protocol.[1]
Recommended Protocol for Selective Oxidation to the Sulfoxide:
A reliable method for this transformation is the use of sodium periodate. This reagent is known for its ability to selectively oxidize sulfides to sulfoxides with minimal formation of the corresponding sulfone.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the this compound in a mixture of methanol and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add one equivalent of sodium periodate (NaIO4) as a solid or as a solution in water.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture to remove the sodium iodate byproduct.
-
Extraction: Extract the filtrate with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude sulfoxide can then be purified by column chromatography.
| Oxidizing Agent | Equivalents | Solvent | Temperature | Typical Outcome |
| Sodium Periodate | 1.0 | Methanol/Water | 0°C | High selectivity for sulfoxide |
| Hydrogen Peroxide | 1.1 | Acetic Acid | Room Temp | Mixture of sulfoxide and sulfone |
| m-CPBA | >2.0 | DCM | Room Temp | Primarily sulfone |
Frequently Asked Questions (FAQs)
Q1: What is the inherent reactivity of the indole ring in this compound towards oxidation?
A1: The indole nucleus is an electron-rich aromatic system and can be susceptible to oxidation, especially under harsh conditions.[5][6] The preferred site of electrophilic attack on the indole ring is typically the C3 position.[5] However, the methylthio group at the 7-position is generally more easily oxidized than the indole ring itself under mild oxidizing conditions.
Q2: Are there any analytical techniques that are particularly well-suited for monitoring the oxidation of this compound?
A2: Yes, several analytical techniques are effective for this purpose:
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Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction. The sulfide, sulfoxide, and sulfone will have different polarities and thus different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction as it provides both separation of the components and their mass-to-charge ratios, allowing for unambiguous identification of the starting material, intermediate, and products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the sulfide, sulfoxide, and sulfone. The protons of the methyl group will have characteristic chemical shifts for each oxidation state.
Q3: Can I use hydrogen peroxide to oxidize the methylthio group?
A3: Hydrogen peroxide can be used, but it is a less selective oxidizing agent than sodium periodate.[7][8] Its use often leads to a mixture of the sulfoxide and the sulfone.[1][4] If you choose to use hydrogen peroxide, it is crucial to use a catalytic system, such as a tungsten-based catalyst, to improve selectivity for the sulfoxide.[3]
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Caption: Oxidation pathway of the methylthio group.
References
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
Li, W., & Li, G. (2021). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters, 23(21), 8469–8474. [Link]
-
Clutch Prep. (2015, March 23). Oxidation of Sulfides [Video]. YouTube. [Link]
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Luther, G. W., III, & Findlay, A. J. (2013). Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment. Frontiers in Microbiology, 4, 232. [Link]
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Barluenga, J., Aznar, F., Liz, R., & Rived, M. (2020). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. ACS Omega, 5(43), 28247–28255. [Link]
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Ashenhurst, J. (2015, July 5). Thiols And Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]
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Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]
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Arjona, O., Iradier, F., Medel, R., & Plumet, J. (1999). p-Toluenesulfonylacetylene as Thiol Protecting Group. The Journal of Organic Chemistry, 64(24), 8754–8756. [Link]
-
USP Technologies. (n.d.). Sulfide oxidation using hydrogen peroxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Kumar, S., & Singh, R. (2021). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 23(10), 3693-3698. [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Methylindole. PubChem. Retrieved from [Link]
- Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
-
Li, D., Yang, Y., & Zhang, J. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3386. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
-
Goyal, R. N., & Kumar, A. (2009). Oxidation chemistry of indole-3-methanol. ResearchGate. [Link]
-
Guillon, J., Grellier, P., Labaeï, M., Sonnet, P., Léger, J. M., & Jarry, C. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
- Chen, C. Y. (1995). The Oxidation of Sulphide in Aqueous Solutions. Journal of the Chinese Institute of Chemical Engineers, 26(4), 245-253.
-
Reddit. (2023, April 25). Protecting Thiol Group in Presence of Alcohol. r/Chempros. [Link]
-
Movassaghi, M., & Ondrus, A. E. (2011). 5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine-Alkene 1,3-Dipolar Cycloaddition. ResearchGate. [Link]
-
Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2024). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 22(28), 5557-5581. [Link]
-
El-Gendy, A. A. M. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. IntechOpen. [Link]
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Choudary, B. M., Chowdari, N. S., & Madhi, S. (2002). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. ResearchGate. [Link]
-
Barbero, N., & Cadamuro, S. (2018). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 23(11), 2776. [Link]
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Gandeepan, P., & Rajamalli, P. (2018). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Catalysis Science & Technology, 8(10), 2635-2645. [Link]
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Cossío, F. P., de la Cruz, P., de la Hoz, A., Díaz-Ortiz, Á., Langa, F., & Moreno, A. (2006). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. Tetrahedron, 62(32), 7557-7565. [Link]
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Improving the regioselectivity of 7-(Methylthio)-1H-indole functionalization
Improving the Regioselectivity of 7-(Methylthio)-1H-indole Functionalization
Introduction for the Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of this compound functionalization. The strategic placement of a methylthio group at the C7 position introduces a unique set of electronic and steric factors that significantly influence the regiochemical outcome of subsequent reactions. This guide is designed to provide researchers, scientists, and drug development professionals with actionable troubleshooting strategies and a deeper mechanistic understanding to achieve desired regioselectivity in their synthetic campaigns.
Frequently Asked Questions (FAQs)
Troubleshooting Guides
Key Experimental Protocols
Comparative Data Summary: Directing Group Effects in C-H Functionalization
The choice of a directing group (DG) is paramount for achieving regioselectivity in transition-metal-catalyzed C-H functionalization of the indole's benzene ring. The following table summarizes trends observed in the literature for various DGs.
| Directing Group (at N1) | Typical Catalyst | Favored Position | Key Insights |
|---|---|---|---|
| P(O)tBu₂ | Palladium (Pd) | C7 | Strong coordination to Pd favors the formation of a stable six-membered palladacycle intermediate, leading to C7 activation. |
| P(O)tBu₂ | Copper (Cu) | C6 | Changing the metal from Pd to Cu with the same DG alters the preferred cyclometalation pathway, favoring C6. |
| Pivaloyl (at N1) | BBr₃ (Metal-free) | C7 (Borylation) | A metal-free approach where the carbonyl oxygen chelates to the boron reagent, directing borylation to the C7 position. |
| (2-pyridyl)sulfonyl | Palladium (Pd) | C2 | The nitrogen of the pyridine ring directs the palladium catalyst to the C2 position of the indole. |
References
- Chinchilla, R., & Nájera, C. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. Available at: [Link]
- Li, B., et al. (2021). Iridium-Catalyzed Redox-Neutral C2 and C3 Dual C–H Functionalization of Indoles with Nitrones toward 7H-Indolo[2,3-c]quinolines. Organic Letters. Available at: [Link]
- Dell'Amico, L., et al. (2021). C2 vs. C3 functionalisation of the oxindole scaffold. ResearchGate. Available at: [Link]
- Daugulis, O., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. Accounts of Chemical Research. Available at: [Link]
- Kumar, P., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry. Available at: [Link]
- Wang, D., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research. Available at: [Link]
- Various Authors. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. Self-published (compilation). Available at: [Link]
- Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. Available at: [Link]
- Various Authors. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]
- Iwao, M., & Kuraishi, T. (n.d.). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses. Available at: [Link]
- Various Authors. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
- Maji, A., et al. (2022). Directing Group Guided Site-Selective Diversification of Indoles by Aziridine: Synthesis of β-Indolylethylamines. Organic Letters. Available at: [Link]
- Various Authors. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH). Available at: [Link]
- Various Authors. (n.d.). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. National Institutes of Health (NIH). Available at: [Link]
- Various Authors. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. Available at: [Link]
- Various Authors. (n.d.). C H Activation of Indoles. ResearchGate. Available at: [Link]
- Padwa, A., et al. (2003). The first method for protection-deprotection of the indole 2,3-pi bond. PubMed. Available at: [Link]
- Liu, Y., & Gribble, G. W. (2002). Selective Lithiation of 2,3-Dibromo-1-methylindole. A Synthesis of 2,3-Disubstituted Indoles. Sci-Hub. Available at: [Link]
Technical Support Center: Troubleshooting Low Yields in the Preparation of 7-(Methylthio)-1H-indole
Introduction
7-(Methylthio)-1H-indole is a valuable heterocyclic building block in medicinal chemistry and materials science. The methylthio group at the 7-position provides a unique handle for further functionalization, making it a key intermediate in the synthesis of complex target molecules. However, its preparation, most commonly approached via the Fischer indole synthesis, is often plagued by low yields and challenging purifications.
This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting common issues encountered during the synthesis of this compound. By understanding the underlying chemical principles, researchers can systematically diagnose problems, optimize reaction conditions, and significantly improve synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable solutions.
Q1: My yield of this compound is consistently low when using the Fischer indole synthesis. What are the most likely causes?
A1: Low yields in the Fischer indole synthesis of this specific molecule typically stem from a combination of factors related to the starting materials, reaction conditions, and inherent substrate reactivity. The primary precursor for this synthesis is [2-(methylthio)phenyl]hydrazine . The electron-donating nature of the ortho-methylthio group, while generally favorable for the key sigmatropic rearrangement step, can also promote side reactions if conditions are not carefully controlled.
Core Issues & Solutions:
-
Purity of [2-(methylthio)phenyl]hydrazine: The stability of substituted phenylhydrazines is a critical factor.[1] This precursor is often prepared by the diazotization of 2-(methylthio)aniline followed by reduction. Incomplete reduction or residual acidic impurities from this preparation can lead to decomposition.
-
Troubleshooting Step: Always use freshly prepared or purified [2-(methylthio)phenyl]hydrazine. Confirm purity by ¹H NMR and check for the absence of baseline impurities before use. Store under an inert atmosphere (Argon or Nitrogen) and in a freezer to prevent oxidative degradation.
-
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are paramount in the Fischer indole synthesis.[2] Both Brønsted and Lewis acids can be used, but the optimal choice is substrate-dependent.[3]
-
Troubleshooting Step: Systematically screen different acid catalysts. Polyphosphoric acid (PPA) is often effective for driving the reaction to completion, but can lead to charring at high temperatures. A milder approach using p-toluenesulfonic acid (PTSA) in a high-boiling solvent like toluene or xylene often provides a better balance. Lewis acids like ZnCl₂ can also be effective but may require anhydrous conditions.
-
-
Incorrect Reaction Temperature: The Fischer synthesis requires elevated temperatures to facilitate the[4][4]-sigmatropic rearrangement, but excessive heat can cause decomposition of the starting hydrazine, the hydrazone intermediate, or the final indole product, leading to tar formation.
-
Troubleshooting Step: Monitor the reaction by Thin Layer Chromatography (TLC) to find the minimum temperature required for product formation. A typical starting point is refluxing toluene (~110 °C). If the reaction is sluggish, consider moving to a higher boiling solvent like xylene (~140 °C) rather than aggressively heating.
-
-
Atmosphere Control: Indoles, especially when heated under acidic conditions, are susceptible to oxidative decomposition, which often results in colored impurities.
-
Troubleshooting Step: Run the entire reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.
-
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | 0.1-0.2 eq. in refluxing Toluene/Xylene | Milder, homogenous, good for sensitive substrates. | May require higher temperatures or longer reaction times. |
| Brønsted Acid | Polyphosphoric acid (PPA) | Used as solvent/catalyst, 100-140 °C | Strong dehydrating agent, often gives high conversion. | Can cause charring, difficult workup. |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1-2 eq., 120-180 °C | Effective for many substrates. | Can be harsh, requires anhydrous conditions, workup can be complex. |
Q2: I'm observing significant colored impurities and tar-like substances in my crude product. What is the cause and how can I prevent this?
A2: The formation of tar and colored impurities is a classic sign of product/intermediate decomposition or competing polymerization pathways. This is particularly common in indole synthesis due to the electron-rich nature of the heterocyclic ring, which makes it sensitive to strong acids and high temperatures.
Causal Analysis:
-
Acid-Catalyzed Polymerization: The indole nucleus, once formed, can be protonated at the C3 position under strongly acidic conditions. This generates a reactive indoleninium cation that can be attacked by another neutral indole molecule, initiating polymerization.
-
Oxidation: As mentioned in Q1, the indole ring can oxidize, especially at elevated temperatures in the presence of air, to form highly colored, polymeric materials.
-
Aldol Side Reactions: If the carbonyl partner (aldehyde or ketone) used in the synthesis is enolizable, it can undergo acid-catalyzed self-condensation (an aldol reaction) to produce colored, high-molecular-weight byproducts.[1]
Preventative Measures:
-
Use Stoichiometric Acid (or less): Avoid using a large excess of a strong acid. For catalysts like PTSA, use catalytic amounts (10-20 mol%).
-
Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel by using a nitrogen or argon blanket throughout the heating process.
-
Control Temperature: Do not overheat the reaction. Find the optimal temperature where indole formation occurs at a reasonable rate without significant decomposition.
-
Purify the Carbonyl Compound: Ensure the aldehyde or ketone is pure and free from acidic or metallic impurities that could promote side reactions. Distillation or filtration through a plug of neutral alumina can be effective.
Q3: Are there alternative synthesis routes if the Fischer indole synthesis proves too low-yielding?
A3: Yes. While the Fischer synthesis is a workhorse, its limitations, such as harsh acidic conditions and substrate scope, have driven the development of other methods. For 7-substituted indoles, palladium-catalyzed cyclization strategies are particularly powerful.
Recommended Alternatives:
-
Larock Indole Synthesis: This method involves the palladium-catalyzed reaction of a 2-haloaniline with an alkyne. It proceeds under milder conditions and often shows excellent functional group tolerance. For your target, this would involve reacting 2-bromo-3-(methylthio)aniline with a suitable alkyne.
-
Heck Cyclization: An intramolecular Heck reaction of an N-allyl-2-haloaniline derivative can be a very effective way to construct the indole ring. This strategy is noted for its utility in accessing challenging substitution patterns, including 7-substituted indoles.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting point for optimizing the Fischer indole synthesis of this compound?
A1: The most robust starting point involves the reaction of [2-(methylthio)phenyl]hydrazine with a suitable carbonyl partner, such as pyruvic acid or an acetone equivalent, to yield an un-substituted C2/C3 indole core. A reliable set of initial conditions to test would be:
-
Reactants: 1.0 eq. [2-(methylthio)phenyl]hydrazine, 1.1 eq. carbonyl compound.
-
Catalyst: 0.2 eq. p-toluenesulfonic acid (PTSA).
-
Solvent: Toluene.
-
Temperature: Reflux (~110 °C) with a Dean-Stark trap to remove water.
-
Atmosphere: Nitrogen or Argon.
-
Monitoring: TLC (e.g., 20% Ethyl Acetate in Hexane).
From this baseline, you can adjust parameters one at a time. If the reaction is slow, switch to xylene. If decomposition is observed, try a weaker acid or lower the temperature.
Q2: How can I effectively purify crude this compound?
A2: Purification is often a significant challenge due to the presence of polar, colored impurities and potentially unreacted starting materials. A multi-step approach is recommended.
-
Aqueous Workup: After cooling the reaction, dilute with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. This is crucial to prevent product degradation on the silica gel column. Follow with a water wash and a brine wash.
-
Filtration through a Silica Plug: If significant tar is present, concentrate the crude organic layer and re-dissolve it in a minimal amount of dichloromethane (DCM). Pass this solution through a short plug of silica gel, eluting with DCM or 5% ethyl acetate/hexane. This will remove the highly polar, baseline material.
-
Flash Column Chromatography: The pre-filtered material can then be purified by standard flash column chromatography on silica gel.
-
Eluent System: Start with a non-polar solvent system, such as 100% hexane, and gradually increase the polarity with ethyl acetate. This compound is moderately polar; it will likely elute in a range of 5-15% ethyl acetate in hexane.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a hexane/ethyl acetate or hexane/toluene solvent system can be used for final polishing to obtain highly pure material.
Section 3: Recommended Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of this compound
This is a general guideline. Specific quantities and reaction times must be optimized based on the carbonyl partner and reaction scale.
Materials:
-
[2-(methylthio)phenyl]hydrazine (1.0 eq.)
-
Pyruvic acid (1.1 eq.)
-
p-Toluenesulfonic acid monohydrate (0.2 eq.)
-
Toluene (Anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap
-
Nitrogen or Argon gas inlet
Procedure:
-
To the round-bottom flask, add [2-(methylthio)phenyl]hydrazine, pyruvic acid, and p-toluenesulfonic acid.
-
Add toluene to achieve a concentration of approximately 0.2 M with respect to the hydrazine.
-
Flush the apparatus with Nitrogen or Argon for 10-15 minutes.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as the initial hydrazone forms.
-
Continue refluxing and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once the starting hydrazine is consumed (as indicated by TLC), cool the reaction to room temperature.
-
Proceed with the aqueous workup and purification as described in FAQ Q2.
Section 4: Visual Guides
Troubleshooting Workflow for Low Yields
This diagram outlines the logical steps to diagnose and solve low-yield issues in the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Synthesis of Indoles: Efficient Functionalisation of the 7-Position / Synthesis, 2006 [sci-hub.box]
Stability issues of 7-(Methylthio)-1H-indole in solution
A Guide to Understanding and Managing Solution Stability
Introduction to the Stability of 7-(Methylthio)-1H-indole
This compound is an indole derivative with potential applications in various fields of chemical and pharmaceutical research. Like many indole-containing molecules, its stability in solution can be influenced by several factors, including the solvent system, pH, exposure to light, and the presence of oxidizing agents.[1][2] The indole nucleus is electron-rich, making it susceptible to oxidation, particularly at the C2 and C3 positions.[2] Furthermore, the methylthio group, while generally stable, may exhibit reactivity under certain conditions.
This guide is designed to help you navigate these potential challenges. By understanding the underlying chemical principles and implementing the recommended procedures, you can minimize degradation and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A change in the color of your this compound solution, often to a reddish or yellowish hue, is a common indicator of degradation.[3] This is typically due to oxidation of the indole ring. Indoles are known to be sensitive to air and light, which can lead to the formation of colored polymeric or oxidized species.[2][3]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Several factors can contribute to the degradation of this compound in solution:
-
Oxidation: The indole ring is susceptible to oxidation by atmospheric oxygen, peroxides present in solvents, or other oxidizing agents.[2][4] This can lead to the formation of oxindole derivatives and other degradation products.[2]
-
pH: Strongly acidic or basic conditions can affect the stability of the indole ring and potentially the methylthio group. The indole ring can be protonated under strongly acidic conditions, which may lead to degradation.[2] While the methylthio group is generally stable, extreme pH values could potentially lead to its cleavage.[5]
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photolytic degradation of the indole ring system.[2]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: What are the recommended storage conditions for stock solutions of this compound?
To maximize the stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Inert Atmosphere: For long-term storage, it is advisable to prepare and store solutions under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[2][6]
-
Solvent Choice: Use high-purity, degassed solvents to prepare your stock solutions. Anhydrous aprotic solvents may be preferable if they are compatible with your experimental design.[2]
Q4: Which solvents are best for dissolving this compound to maintain its stability?
-
Aprotic Solvents: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are often good choices for stock solutions as they are less likely to participate in degradation reactions.
-
Protic Solvents: If protic solvents like ethanol or methanol are used, ensure they are of high purity and consider storing the solution at low temperatures to slow down potential reactions.
-
Aqueous Solutions: If aqueous solutions are necessary, it is best to prepare them fresh before use. The pH of the aqueous medium should be controlled, preferably buffered to a neutral or slightly acidic pH.[2] Avoid highly acidic or basic aqueous solutions.
Q5: I am observing unexpected peaks in my HPLC analysis. Could this be due to degradation?
Yes, the appearance of new peaks in your HPLC chromatogram over time is a strong indication of compound degradation.[2] These new peaks represent degradation products. To confirm this, you can compare the chromatogram of a freshly prepared solution with that of an aged solution.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound solutions.
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns yellow/brown | Oxidation of the indole ring | - Prepare fresh solutions before each experiment.- Store stock solutions under an inert atmosphere (argon or nitrogen).[2][6]- Use degassed, high-purity solvents.[2]- Protect the solution from light.[2] |
| Appearance of new peaks in LC-MS or TLC | Compound degradation (oxidation, hydrolysis, or photolysis) | - Analyze a freshly prepared sample as a control.- Conduct a forced degradation study (see protocol below) to identify potential degradants.- Optimize storage conditions (lower temperature, protect from light).[2] |
| Inconsistent results in biological assays | Degradation of the compound in the assay medium | - Prepare fresh dilutions from a stable stock solution immediately before each experiment.[2]- Assess the stability of the compound in your specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂).[2]- Include a time-course stability study in your assay buffer to determine the compound's half-life.[2] |
| Low yield in a chemical reaction | Degradation of the starting material | - Check the purity of the this compound before starting the reaction.- If using oxidizing or strongly acidic/basic reagents, be aware of potential degradation of the indole nucleus.[2]- Carefully control reaction conditions such as temperature and stoichiometry of reagents.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[7][8] This protocol provides a general framework for investigating the stability of this compound.
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[2]
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).[2]
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for the same time points as the acidic hydrolysis.[2]
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for the specified time points.[2]
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature for the specified time points.[2]
-
A control sample should be protected from light (e.g., wrapped in foil) and kept at the same temperature.
-
At each time point, withdraw a sample and analyze.
-
-
Thermal Degradation:
-
Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
At each time point, withdraw a sample and analyze.
-
-
Analysis: Analyze the samples from each stress condition by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the percentage of degradation and to identify any degradation products.
Protocol 2: Routine Stability Check of Stock Solutions
Objective: To routinely monitor the stability of stock solutions of this compound.
Procedure:
-
When a new stock solution is prepared, immediately analyze it using a qualified analytical method (e.g., HPLC) to obtain an initial purity profile and concentration. This will serve as your time-zero reference.
-
At regular intervals (e.g., weekly or monthly), re-analyze the stock solution under the same analytical conditions.
-
Compare the results to the initial analysis. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Establish a threshold for acceptable degradation (e.g., >5% degradation). If this threshold is exceeded, discard the stock solution and prepare a fresh one.
Visualization of Potential Degradation and Troubleshooting
Below are diagrams to visualize the potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting stability issues.
References
-
The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2020). ResearchGate. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Computational and Theoretical Nanoscience. [Link]
-
Indole. PubChem. [Link]
-
1H-Indole, 7-methyl-. NIST WebBook. [Link]
-
7-Methylindole. Wikipedia. [Link]
-
A rapid and specific method for the detection of indole in complex biological samples. (2015). PubMed. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]
-
7-Methylindole. PubChem. [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). MDPI. [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]
-
Methyl 1H-indole-7-carboxylate. Chemsrc. [Link]
-
How to Conduct Forced Degradation Study for Drug Product as per ANVISA? (2022). YouTube. [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. National Institutes of Health. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2019). Frontiers in Microbiology. [Link]
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023). MDPI. [Link]
-
Fast and simultaneous analysis of biothiols by high-performance liquid chromatography with fluorescence detection under hydrophilic interaction chromatography conditions. (2011). ResearchGate. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Development of an analytical method to detect metabolites of nitrofurans. (2012). ScienceDirect. [Link]
-
Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1. (2017). Hindawi. [Link]
-
Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. (1983). PubMed. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). National Institutes of Health. [Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
-
Green oxidation of indoles using halide catalysis. (2020). ResearchGate. [Link]
-
Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. (2022). National Institutes of Health. [Link]
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- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Synthesis of 7-(Methylthio)-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-(Methylthio)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this and structurally related indole derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to diagnose and solve problems effectively.
Part 1: General Troubleshooting & Core Issues
This section addresses broad challenges that can occur regardless of the specific synthetic route employed.
FAQ 1: My overall yield is consistently low, even when the reaction appears clean on TLC. What are the common culprits?
Low yields in indole synthesis can be perplexing, often stemming from issues beyond the main reaction pathway, such as product instability or purification losses.[1]
-
Causality: this compound, like many indoles, can be sensitive to strong acids, light, and oxygen. The electron-rich nature of the indole ring and the presence of a readily oxidizable sulfur atom make it susceptible to degradation during workup and purification. Acid-catalyzed oligomerization is a known side reaction for many indoles, especially those unsubstituted at the 2- and 3-positions.[2]
-
Troubleshooting Steps:
-
Degas Solvents: Before use, sparge all reaction and chromatography solvents with nitrogen or argon to remove dissolved oxygen. This minimizes the risk of oxidizing the methylthio group.
-
Protect from Light: Wrap reaction flasks and chromatography columns in aluminum foil.
-
Neutralize Promptly: During aqueous workup, ensure the product is not left in acidic conditions for extended periods. Use a mild base like sodium bicarbonate for neutralization.
-
Purification Strategy: Consider switching from silica gel chromatography to an alternative. Silica can be acidic and cause streaking or degradation. Try using silica pre-treated with a base (e.g., 1% triethylamine in the eluent) or switch to a different stationary phase like alumina (neutral or basic).
-
Troubleshooting Workflow: Diagnosing Low Yields
Below is a logical workflow to systematically identify the source of yield loss.
Caption: A decision tree for troubleshooting low product yields.
Part 2: Side Reactions of the Methylthio Group
The 7-methylthio moiety is a critical functional group but also a potential site for unwanted reactions.
FAQ 2: I'm seeing a byproduct with a mass of +16 Da (and sometimes +32 Da) compared to my product. What is happening?
This is a classic sign of oxidation of the sulfur atom. The methylthio group (-SCH₃) is readily oxidized to methylsulfinyl (-SOCH₃, +16 Da) and further to methylsulfonyl (-SO₂CH₃, +32 Da).
-
Causality: The lone pairs on the sulfur atom make it nucleophilic and susceptible to attack by oxidizing agents. This can be intentional with reagents like m-CPBA or Oxone, but it often occurs unintentionally from sources like atmospheric oxygen, especially under heating or in the presence of trace metals.[3][4][5]
-
Prevention & Solution:
-
Inert Atmosphere: Always run the synthesis under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity: Ensure starting materials and solvents are free from peroxide impurities. For example, unstabilized THF can form explosive peroxides that are also potent oxidizing agents.
-
Controlled Workup: During workup, minimize the reaction mixture's exposure to air, especially if it's warm. If you must heat to remove solvent, do so under reduced pressure at the lowest possible temperature.
-
Separation: The resulting sulfoxide and sulfone are significantly more polar than the parent thioether. They can typically be separated by column chromatography, though this leads to yield loss. It is far better to prevent their formation in the first place.
-
Reaction Scheme: Oxidation of the Methylthio Group
Caption: Unwanted oxidation pathway of the methylthio group.
FAQ 3: My mass spec shows a peak corresponding to the loss of a methyl group (-14 Da). Could this be demethylation?
Yes, this is a distinct possibility. While thioethers are generally stable, demethylation can occur under specific, often harsh, conditions.
-
Causality:
-
Strong Lewis Acids: Certain Lewis acids used in indole synthesis (e.g., AlCl₃, BBr₃) are known to cleave ethers and thioethers.
-
High Temperatures: Prolonged heating, especially above 150 °C, can promote thermal decomposition pathways.
-
Nucleophilic Attack: If a strong nucleophile is present in the reaction, it could potentially attack the methyl group of the thioether in an Sₙ2 fashion, though this is less common for aryl thioethers. Biocatalytic demethylation using methyltransferases is also a known process, though less relevant to typical organic synthesis.[6]
-
-
Prevention & Solution:
-
Milder Catalysts: If using a Fischer or related acid-catalyzed synthesis, opt for milder acids like polyphosphoric acid (PPA) or Eaton's reagent over aggressive Lewis acids.[7]
-
Temperature Control: Carefully monitor and control the reaction temperature. Set a maximum temperature limit based on stability studies if possible.
-
Avoid Strong Nucleophiles: Be mindful of reagents used. If demethylation is suspected, analyze the reaction conditions for any potent nucleophiles that might not be part of the primary reaction.
-
Part 3: Route-Specific Troubleshooting
The choice of synthetic strategy dictates the most likely side reactions.
A. Fischer Indole Synthesis
This classic method involves the acid-catalyzed cyclization of an arylhydrazone.[7][8] The key starting material would be (2-(methylthio)phenyl)hydrazine.
The Fischer synthesis is notorious for generating side products, particularly when the aryl ring has substituents.[9][10]
-
Causality & Key Side Reactions:
-
Regioisomeric Products: If the ketone/aldehyde partner is unsymmetrical, you can get cyclization leading to different indole isomers. This is not an issue if the goal is a tryptamine-type structure starting from gamma-keto-aldehydes or their equivalents.
-
Incomplete[11][11]-Sigmatropic Rearrangement: The core step is a[11][11]-sigmatropic rearrangement. If this step is inefficient, the ene-hydrazine intermediate can revert or follow other pathways.[12]
-
N-N Bond Cleavage: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to cleavage pathways that compete with the desired cyclization.[1][13] This results in the formation of anilines and other fragmentation products.
-
Tar Formation: The strongly acidic and high-temperature conditions can lead to polymerization and decomposition, especially with sensitive substrates.[14]
-
-
Troubleshooting Protocol:
| Parameter | Problem | Recommended Action | Rationale |
| Acid Catalyst | Harsh conditions (e.g., H₂SO₄, ZnCl₂) causing tarring or cleavage. | Switch to milder catalysts like polyphosphoric acid (PPA), Eaton's reagent, or even microwave-assisted conditions.[15][16] | Milder acids provide the necessary protonation without promoting extensive decomposition pathways. |
| Temperature | Too high, leading to decomposition. Too low, leading to no reaction. | Systematically screen temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance. | Every substituted hydrazine has a different energy barrier for the key rearrangement step. |
| Solvent | Aprotic solvents might not sufficiently stabilize charged intermediates. | Consider high-boiling polar solvents like toluene, xylene, or acetic acid. | The choice of solvent can influence the tautomerization equilibrium and the stability of intermediates. |
B. Batcho-Leimgruber Indole Synthesis
This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.[17][18] The starting material would be 1-(methylthio)-2-methyl-3-nitrobenzene.
This points directly to a common side reaction in the Batcho-Leimgruber synthesis: over-reduction.
-
Causality: The key is the selective reduction of the nitro group to an amine, which then triggers cyclization onto the enamine. However, many reducing agents, especially catalytic hydrogenation, can also reduce the enamine C=C double bond. This leads to a stable 2-aminophenylethylamine derivative that can no longer cyclize to an indole.[19]
-
Prevention & Solution:
-
Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂/Pd-C) is common, it is often the cause of this side reaction. Consider alternative reducing systems that are more chemoselective for the nitro group.
-
Recommended Reagents:
-
Iron in Acetic Acid (Fe/AcOH): A classic, effective method for nitro group reduction that typically leaves enamines untouched.[19]
-
Sodium Dithionite (Na₂S₂O₄): A mild reducing agent often used in aqueous systems.
-
Tin(II) Chloride (SnCl₂): Effective in acidic media for selective nitro reduction.
-
-
Monitor Reaction Closely: Use TLC to monitor the disappearance of the nitro-enamine starting material. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the desired indole product itself.
-
C. Larock Indole Synthesis
This powerful palladium-catalyzed reaction constructs the indole ring from an o-haloaniline and an alkyne.[20][21] The starting material would be 2-iodo-6-(methylthio)aniline.
Success in the Larock synthesis hinges on the delicate balance of the palladium catalytic cycle.
-
Causality & Key Side Reactions:
-
Poor Regioselectivity: The reaction generally places the bulkier alkyne substituent at the C2 position of the indole.[22] If the two alkyne substituents have similar steric profiles, a mixture of regioisomers can be expected.
-
Homocoupling: Sonogashira-type homocoupling of the alkyne or Ullmann-type coupling of the iodoaniline can occur as competing pathways.
-
Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or fall out of the catalytic cycle, leading to a stalled reaction. The sulfur atom in the methylthio group can potentially coordinate to the palladium center, which may influence catalytic activity.
-
-
Troubleshooting & Optimization:
| Parameter | Problem | Recommended Action | Rationale |
| Alkyne Design | Poor regioselectivity with R¹ ≈ R² sterically. | Use an alkyne with one sterically demanding group (e.g., a trimethylsilyl or tert-butyl group) to direct the regioselectivity. The directing group can often be removed later.[20] | Maximizing the steric difference between the alkyne substituents is the most effective way to control the regiochemical outcome.[22] |
| Ligand Choice | Catalyst is sluggish or being poisoned. | The standard PPh₃ is often sufficient, but if issues persist, consider more electron-rich or specialized ligands like ferrocene-functionalized NHC ligands.[23] | Ligands modulate the reactivity and stability of the palladium catalyst, preventing deactivation and promoting the desired heteroannulation pathway. |
| Additives | Reaction stalls or is slow. | The addition of a chloride source (e.g., LiCl or n-Bu₄NCl) is crucial.[20] Ensure it is present in the correct stoichiometry (typically 1 equivalent). | Chloride ions are believed to facilitate the reductive elimination step and keep the catalyst in the active Pd(II) state. |
Part 4: References
-
WO2001081305A2: Methylation of indole compounds using dimethy carbonate. Google Patents.
-
US6326501B1: Methylation of indole compounds using dimethyl carbonate. Google Patents.
-
α-Methyltryptamine. Wikipedia.[Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.[Link]
-
Larock indole synthesis. Wikipedia.[Link]
-
Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. PMC.[Link]
-
Iodine-catalyzed Direct Thiolation of Indoles with Thiols Leading to 3-Thioindoles Using Air as the Oxidant. ResearchGate.[Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications.[Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal.[Link]
-
Problems with Fischer indole synthesis. Reddit.[Link]
-
Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC.[Link]
-
The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol. 22, No. 1, 1984.[Link]
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. synopen.thieme.com.[Link]
-
Catalytic C-Demethylation of Phenols and Anilines Enabled by a Removable Mono-Directing Group. ChemRxiv.[Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. NIH.[Link]
-
Oxidation of Methyl (Methylthio)methyl Sulfoxide. Bulletin of the Chemical Society of Japan.[Link]
-
Cu(II)-Mediated Methylthiolation of Aryl C−H Bonds with DMSO. ACS Publications.[Link]
-
Copper-Catalyzed C(sp2)–H Thioglycosylation of Tryptophan: Modular Construction of S-Linked Thioglycopeptides. ACS Publications.[Link]
-
On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. UQ eSpace, The University of Queensland.[Link]
-
Why Do Some Fischer Indolizations Fail? PMC.[Link]
-
(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate.[Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. mdpi.com.[Link]
-
(A) Functional compounds containing methylthio groups and related... ResearchGate.[Link]
-
One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. PMC.[Link]
-
C-H Functionalization of indoles and oxindoles through CDC reactions. bilpublishing.com.[Link]
-
ChemInform Abstract: DMSO as Oxidant and Sulfenylating Agent for Metal-Free Oxidation and Methylthiolation of Alcohol-Containing Indoles. ResearchGate.[Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing.[Link]
-
Why Do Some Fischer Indolizations Fail? ACS Publications.[Link]
-
methyl group oxidation: Topics by Science.gov. science.gov.[Link]
-
6.5: Oxidation of Thiols. Chemistry LibreTexts.[Link]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing.[Link]
-
Leimgruber–Batcho Indole Synthesis. YouTube.[Link]
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. arkat-usa.org.[Link]
-
On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Semantic Scholar.[Link]
-
A Thiol-Mediated Three-Step Ring Expansion Cascade for the Conversion of Indoles into Functionalized Quinolines. PMC.[Link]
-
Chemistry of Indoles: New Reactivities of Indole Nucleus and Its Synthetic Application. PubMed.[Link]
-
DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. RSC Publishing.[Link]
-
Synthesis of indoles. Organic Chemistry Portal.[Link]
-
Fischer indole synthesis in the absence of a solvent. SciSpace.[Link]
-
Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. RSC Publishing.[Link]
-
Dimethyl sulfide. Wikipedia.[Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl sulfide - Wikipedia [en.wikipedia.org]
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- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
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- 20. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 21. DSpace [diposit.ub.edu]
- 22. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Polar Indole Derivatives
Welcome to the technical support center for the purification of polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. The inherent chemical properties of the indole nucleus, combined with polar functional groups, demand a nuanced and well-understood approach to achieve high purity.
This document moves beyond simple protocols to provide a deeper understanding of the principles at play, empowering you to troubleshoot effectively and develop robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my polar indole derivatives so difficult to purify by standard chromatography?
A: The difficulty arises from the dual nature of the indole scaffold. The indole N-H proton is a potent hydrogen-bond donor, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes significant peak tailing and often requires highly polar, complex solvent systems to elute the compound. Furthermore, polar functional groups (-OH, -NH2, -COOH) on the derivative enhance this interaction and can also increase water solubility, complicating both normal and reversed-phase approaches.
Q2: My indole sample is turning pink or brown upon standing or on the chromatography column. What is happening and how can I prevent it?
A: The electron-rich nature of the indole ring makes it susceptible to oxidation.[1] This process is often catalyzed by light, air (oxygen), and acidic conditions, leading to the formation of colored oligomers or polymerized byproducts.[2]
-
Prevention:
-
Work under an inert atmosphere (Nitrogen or Argon) when possible.
-
Use degassed solvents for chromatography and extractions.
-
Store samples in amber vials, protected from light, and at low temperatures.
-
Avoid prolonged exposure to strong acids. If an acidic catalyst is used in the synthesis, it should be neutralized promptly during workup.
-
Q3: I'm struggling with flash chromatography. My compound either streaks badly on silica or stays at the baseline even with 10% Methanol in DCM. What should I do?
A: This is a classic problem. When your compound is too polar for standard normal-phase conditions, you have several options:
-
Modify the Stationary Phase: Deactivate the silica gel by pre-treating it with a base like triethylamine or ammonia. This neutralizes the acidic silanol sites, reducing tailing.
-
Modify the Mobile Phase: Add a small percentage (0.5-1%) of a strong base (like triethylamine or ammonium hydroxide) to your eluent. This competes with your indole for binding to the silica surface, improving peak shape.[3]
-
Switch Chromatography Mode: This is often the best solution. Consider Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography.[4]
Q4: How does pH affect the purification process for my indole derivative?
A: pH is a critical parameter, especially if your indole derivative has ionizable functional groups (e.g., carboxylic acids or basic amines).
-
Stability: Many indoles are unstable in strongly acidic conditions, which can catalyze polymerization or degradation.[2]
-
Solubility & Extraction: Adjusting the pH can dramatically change the solubility of your compound. For an indole with a carboxylic acid, lowering the pH below its pKa will protonate it, making it less water-soluble and more extractable into an organic solvent. For an indole with a basic amine, raising the pH above its pKa will deprotonate it, increasing its organic solubility.
-
Chromatography: For reversed-phase HPLC, controlling the pH of the mobile phase is essential for achieving reproducible retention times for ionizable compounds.[5][6]
Purification Strategy Decision Guide
Choosing the right purification technique from the outset can save significant time and material. The following decision tree provides a logical workflow for selecting a primary purification strategy based on the properties of your polar indole derivative.
Caption: Purification strategy decision tree for polar indole derivatives.
Troubleshooting Guides
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification, but polar indoles present common problems.
Sources
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Chromatography [chem.rochester.edu]
- 4. biotage.com [biotage.com]
- 5. Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 7-(Methylthio)-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 7-(Methylthio)-1H-indole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the successful and efficient synthesis of this important indole derivative. Our approach is rooted in explaining the fundamental chemistry behind each step, enabling you to make informed decisions during your experimental work.
Section 1: Strategic Synthesis Planning (FAQs)
Choosing the right synthetic route is critical for success, especially when considering future scale-up. This section addresses common high-level questions regarding strategy.
Q1: What are the primary strategies for synthesizing the this compound scaffold?
There are two main strategic approaches:
-
Late-Stage Functionalization: Synthesize a suitable indole or 7-substituted indole precursor and introduce the methylthio group in a final step. This can be advantageous if the indole core is readily available but can suffer from poor regioselectivity.
-
Precursor-Directed Synthesis: Start with an aniline derivative that already contains the methylthio group at the desired position and then construct the indole ring. This approach generally offers superior control over isomer formation.
The optimal choice depends on the availability of starting materials, desired scale, and in-house chemical capabilities. For large-scale synthesis, precursor-directed methods are often preferred for their predictability and control.
Q2: Which named reactions are most suitable for a precursor-directed synthesis of a 7-substituted indole?
Several classic indole syntheses can be adapted. The choice is often dictated by the substitution pattern of the desired product and the nature of the starting materials.
-
Bartoli Indole Synthesis: This is an excellent choice for 7-substituted indoles. The reaction utilizes the addition of vinyl Grignard reagents to ortho-substituted nitroarenes.[1] Starting with 2-methyl-3-nitrophenyl methyl sulfide would be a direct route.
-
Fischer Indole Synthesis: While one of the most well-known indole syntheses, achieving specific 7-substitution can be challenging. The cyclization of a (2-(methylthio)phenyl)hydrazine with a suitable ketone or aldehyde can yield a mixture of 4- and 6-substituted indoles unless the substrate is carefully chosen to direct the cyclization.[2][3]
-
Larock Indole Synthesis: This powerful palladium-catalyzed method involves the reaction of an ortho-iodoaniline with an alkyne.[4] For this target, one would start with 2-iodo-3-(methylthio)aniline. This method is highly versatile but the cost of the palladium catalyst and ligands can be a factor in large-scale production.[4][5]
Q3: What are the best reagents for introducing the methylthio (-SMe) group in a late-stage functionalization approach?
Directing a substituent to the C7 position of an unsubstituted indole is notoriously difficult. It is often more practical to start with a 7-haloindole and perform a cross-coupling reaction. However, if direct methylthiolation is attempted, several methods exist:
-
Dimethyl Sulfoxide (DMSO) as a Reagent: Under specific conditions, such as those resembling a Swern oxidation, DMSO can serve as both an oxidant and a source of the "SMe" group. This offers a convenient and accessible method for methylthiolation of certain indole derivatives.[6]
-
N-(Methylthio)phthalimide: This reagent, in the presence of a Lewis acid, can be used for electrophilic methylthiolation.
-
Methanesulfenyl Chloride (MeSCl): This is a highly reactive reagent that can introduce the methylthio group, but it can be difficult to handle and may lead to over-reaction or side products.
Strategic Decision Workflow
The following diagram outlines a decision-making process for selecting a synthetic route.
Sources
Technical Support Center: Method Development and Troubleshooting for HPLC Analysis of 7-(Methylthio)-1H-indole
Welcome to the technical support center for the HPLC analysis of 7-(Methylthio)-1H-indole. This guide is designed for researchers, analytical scientists, and drug development professionals to provide a robust starting point for method development and to offer practical solutions to common challenges encountered during analysis. The unique structure of this compound, featuring both an indole ring and a sulfur-containing moiety, presents specific considerations for achieving optimal chromatographic performance.
Core Principles of the Method
The analysis of this compound is effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This approach is the preferred separation technique in the pharmaceutical industry due to its ability to resolve complex mixtures, compatibility with a wide range of detectors, and the extensive selection of available stationary phases.[1] The method's success hinges on controlling the interactions between the analyte and the stationary phase, which requires careful selection of the column, mobile phase pH, and organic modifier.
Recommended Initial HPLC Method Parameters
This protocol provides a validated starting point for your method development.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | A C18 column provides excellent hydrophobic retention for the indole ring structure. Using a column with high-purity silica and robust end-capping is critical to minimize secondary interactions with the indole nitrogen and prevent peak tailing.[2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier is crucial. It suppresses the ionization of residual silanol groups on the column's stationary phase and ensures the indole nitrogen is protonated, leading to sharper, more symmetrical peaks.[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds. |
| Gradient | 5% to 95% B over 15 min | A gradient elution is recommended for initial method development to ensure that any impurities or degradants, which may have different polarities, are eluted from the column.[5] |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, balancing analysis time with efficiency. |
| Column Temp. | 30°C | Maintaining a constant column temperature is essential for reproducible retention times and peak shapes.[2][6] |
| Detection (UV) | ~225 nm and ~280 nm | Indole derivatives typically have strong absorbance maxima around 220-230 nm and a secondary maximum near 280 nm. Monitoring at the primary maximum provides higher sensitivity, while the secondary can offer selectivity. A photodiode array (PDA) detector is recommended to confirm peak purity. |
| Injection Vol. | 5-10 µL | Keep the injection volume low initially to avoid column overload, which can cause peak fronting or tailing.[3] |
| Sample Diluent | Mobile Phase (e.g., 50:50 ACN/Water) | To ensure good peak shape, the sample should be dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase.[7] |
Experimental Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.
Caption: A logical workflow for HPLC method development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of this compound in a question-and-answer format.
Category 1: Peak Shape Problems
Q1: Why is my peak for this compound tailing?
A1: Peak tailing is the most common peak shape issue for indole-containing compounds.[4] The primary causes are:
-
Secondary Silanol Interactions: The slightly basic nitrogen atom in the indole ring can interact with acidic residual silanol groups on the silica surface of the column packing, causing tailing.[2]
-
Suboptimal Mobile Phase pH: If the mobile phase pH is not low enough, silanol groups remain ionized and can interact strongly with the analyte.[3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.[3]
Solutions:
-
Use an Acidic Modifier: Ensure your mobile phase contains 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol activity.[3]
-
Employ a High-Purity Column: Use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of active silanol sites.
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Q2: My peaks are fronting. What is the cause?
A2: Peak fronting, where the leading edge of the peak is sloped, is typically caused by two issues:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (i.e., with more organic content) than your initial mobile phase, the analyte will travel too quickly at the column inlet, causing distortion.[6]
-
Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting.
Solutions:
-
Match the Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Decrease Injection Volume/Concentration: Reduce the amount of sample being loaded onto the column.
Q3: I'm observing split peaks. What should I investigate?
A3: Split peaks suggest a disruption in the sample path.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample band to split as it enters.[4]
-
Column Void: A void or channel can form in the packing material at the head of the column over time, creating two paths for the analyte.
-
Injector Malfunction: Issues with the autosampler needle or injection valve can cause an improper injection, leading to a split peak.
Solutions:
-
Filter Your Sample: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.[4]
-
Back-flush the Column: Disconnect the column and flush it in the reverse direction (from outlet to inlet) with the mobile phase. This can sometimes dislodge particulates from the frit. Warning: Only do this for columns that are not specifically designated as "forward flow only."
-
Replace the Column: If flushing does not work, the column likely has a void and needs to be replaced.
-
Run a Blank Injection: Check for carryover from a previous injection which might be co-eluting and giving the appearance of a split peak.[4]
Category 2: Retention and Stability Issues
Q4: My retention times are drifting and not reproducible. What are the likely causes?
A4: Unstable retention times are a common problem in HPLC and point to a lack of equilibrium or a change in the system.[6]
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before the first injection. Gradient methods require longer equilibration times.
-
Mobile Phase Composition Change: The organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and leading to longer retention times.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. A column oven is essential for stability.[6]
-
Pump Malfunction: Leaks in the pump, worn seals, or faulty check valves can lead to an inconsistent flow rate and pressure fluctuations, directly impacting retention times.[7][8]
Solutions:
-
Equilibrate Properly: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before starting a sequence.
-
Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep the reservoirs capped to prevent evaporation. Ensure solvents are properly degassed.[6]
-
Use a Column Oven: Set a constant column temperature (e.g., 30°C) to ensure thermal stability.
-
Monitor System Pressure: Watch for pressure fluctuations. If observed, purge the pump to remove air bubbles and check for leaks.[8]
Q5: How do I develop a stability-indicating method for this compound? The compound seems to degrade under certain conditions.
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.[9] Given that indole and thioether moieties can be susceptible to oxidation and photolytic stress, performing a forced degradation study is a mandatory step in method development as per regulatory guidelines like ICH Q1A(R2).[10][11]
The goal is to intentionally degrade the sample by 5-20% to ensure that the resulting degradation products can be detected and separated from the main compound.[10][12]
Forced Degradation Protocol Summary:
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60°C) | To test for lability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60°C) | To test for lability in alkaline conditions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂), room temp | The methylthio group is particularly susceptible to oxidation, potentially forming a sulfoxide or sulfone. This is a critical test. |
| Thermal Stress | Dry Heat (e.g., 80°C) | To assess thermal stability. |
| Photolytic Stress | High-intensity UV/Vis light (ICH Q1B) | The indole ring is a chromophore and can be susceptible to photodegradation. |
After exposing this compound to these conditions, analyze the samples with your developed HPLC method. The method is considered stability-indicating if:
-
There is clear resolution between the parent peak and all degradation product peaks.
-
Peak purity analysis (via a PDA detector) confirms that the parent peak is spectrally pure in the presence of its degradants.
Troubleshooting Decision Tree
Use this diagram to systematically diagnose common HPLC issues.
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- 12. pharmtech.com [pharmtech.com]
Validation & Comparative
Comparing the biological activity of 7-(Methylthio)-1H-indole with 7-methoxyindole
An In-Depth Comparative Guide to the Biological Activities of 7-(Methylthio)-1H-indole and 7-methoxyindole
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for comparing the biological activities of two closely related indole derivatives: this compound and 7-methoxyindole. For researchers in medicinal chemistry and drug development, understanding how subtle structural modifications at the C7 position of the indole scaffold influence biological function is paramount. The indole nucleus is a privileged structure in drug discovery, found in numerous natural products and synthetic drugs that target a wide range of diseases.[1][2][3] This document moves beyond a simple data sheet to offer a strategic, experimentally-grounded approach to characterizing and contrasting these two compounds.
We will first review the known biological profile of 7-methoxyindole and then delve into a hypothesis-driven exploration of how the substitution of a methoxy (-OCH₃) group with a methylthio (-SCH₃) group could alter its activity. The core of this guide is a detailed experimental workflow, complete with step-by-step protocols, designed to provide a robust and self-validating system for a head-to-head comparison.
The Indole Scaffold: Significance of C7 Substitution
The indole ring system is a structural mimic of the amino acid tryptophan, allowing indole derivatives to interact with a multitude of biological targets, including enzymes and receptors.[2][3] Modifications to the indole core can fine-tune a compound's pharmacokinetic and pharmacodynamic properties. The C7 position on the benzene portion of the scaffold is of particular interest. Substituents at this position can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with target proteins and metabolic stability.
-
7-methoxyindole: The methoxy group is a strong electron-donating group, which can increase the electron density of the indole ring system. This has been shown to enhance the reactivity and biological activity of certain indole derivatives.
-
This compound: The methylthio group is also electron-donating, though its properties differ from the methoxy group. It is larger and more lipophilic. While specific biological data is limited, its utility as a synthetic building block is recognized, with the methylthio moiety influencing the electronic properties and reactivity of the indole ring.[4] The potential for this group to be metabolized (e.g., oxidation to sulfoxide or sulfone) introduces additional pharmacological possibilities.
Known Biological Profile of 7-methoxyindole
7-methoxyindole has been identified as a synthetic compound with several notable biological activities. Published data suggests it exhibits:
-
Anti-inflammatory Activity: A key reported activity of 7-methoxyindole.[5]
-
Antiproliferative Effects: It has been shown to inhibit the growth of tumor cells.[5]
-
Inhibition of Macromolecule Synthesis: The compound can inhibit both protein and DNA synthesis, with one proposed mechanism being the reversible binding to the N7 atom of adenine in DNA, thereby hindering DNA polymerase.[5]
These known activities make 7-methoxyindole an excellent benchmark for evaluating its methylthio analog.
Proposed Experimental Workflow for Comparative Analysis
To objectively compare the biological activities of these two compounds, a multi-tiered experimental approach is required. This workflow begins with broad-spectrum screening and progresses to more specific, mechanism-of-action studies.
Caption: Proposed workflow for comparing indole derivatives.
Comparative Data Summary (Template)
The following table should be used to summarize the quantitative data obtained from the proposed experimental workflow. This provides a clear, at-a-glance comparison of the two molecules.
| Biological Assay | Parameter | 7-methoxyindole | This compound | Reference Compound |
| Cytotoxicity | IC₅₀ (µM) in HeLa | Experimental Value | Experimental Value | Doxorubicin |
| Antioxidant | DPPH Scavenging IC₅₀ (µM) | Experimental Value | Experimental Value | Quercetin |
| Enzyme Inhibition | COX-2 IC₅₀ (µM) | Experimental Value | Experimental Value | Indomethacin |
| Receptor Binding | AhR Activation EC₅₀ (µM) | Experimental Value | Experimental Value | Indole-3-carbinol |
Detailed Experimental Protocols
Here we provide detailed, self-validating protocols for key assays mentioned in the workflow. The inclusion of positive and negative controls is critical for data integrity.
Protocol: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Rationale: The initial step in characterizing any new compound is to determine its cytotoxic concentration range. This informs the concentrations used in subsequent, more sensitive assays to ensure observed effects are not simply due to cell death.
Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 7-methoxyindole and this compound (e.g., from 0.1 to 100 µM). Treat the cells with these concentrations for 24 to 48 hours. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.
Protocol: Enzyme Inhibition Assessment (COX-2)
This protocol assesses the ability of the compounds to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[8]
Rationale: Given the known anti-inflammatory activity of 7-methoxyindole, evaluating COX-2 inhibition provides a specific mechanistic target for comparison. Indole derivatives like Indomethacin are well-known COX inhibitors.[8]
Methodology:
-
Assay Preparation: Use a commercial COX-2 inhibitor screening assay kit, which typically provides the enzyme, substrate (arachidonic acid), and a colorimetric probe.
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme to assay buffer. Then, add various concentrations of the test compounds (7-methoxyindole, this compound) and a positive control (Indomethacin). Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Signal Development: Allow the reaction to proceed for a specified time (e.g., 10 minutes), during which the production of prostaglandin G₂ is coupled to the oxidation of a probe, generating a fluorescent or colorimetric signal.
-
Data Acquisition: Read the plate using a fluorometer or spectrophotometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.
Protocol: Receptor Activation Assessment (Aryl Hydrocarbon Receptor - AhR)
This assay determines if the compounds can activate the AhR, a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.[1][9]
Rationale: Many indole compounds derived from tryptophan metabolism are known ligands for AhR.[1] Comparing the ability of these two synthetic indoles to activate this key receptor can reveal important differences in their potential to modulate immune and metabolic pathways.
Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Methodology:
-
Cell Line: Utilize a reporter cell line, such as HepG2-AhR Lucia™, which contains a stably integrated AhR-inducible reporter gene (e.g., luciferase).
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, treat them with a range of concentrations of the test compounds and a positive control (e.g., Indole-3-carbinol).
-
Incubation: Incubate the plate for 18-24 hours to allow for receptor activation, reporter gene transcription, and protein expression.
-
Lysis and Signal Detection: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate). Calculate the fold-induction over the vehicle control and determine the EC₅₀ value for each compound.
Conclusion and Future Directions
While existing literature points to 7-methoxyindole as an anti-inflammatory and antiproliferative agent, the biological profile of this compound remains largely unexplored. The substitution of a methoxy group with a more lipophilic and metabolically distinct methylthio group is predicted to significantly alter the compound's biological activity. The proposed experimental workflow provides a rigorous and systematic path for elucidating these differences.
The results from this comparative analysis will be invaluable for guiding future drug design efforts. For instance, if the methylthio derivative shows enhanced potency or a different activity profile (e.g., stronger AhR activation or selective inhibition of a different enzyme), it could serve as a new lead scaffold for developing therapeutics in oncology, immunology, or neurodegenerative diseases.
References
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. [6]
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Schematic diagram of indoles signal pathway. ResearchGate. [9]
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Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem. [10]
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Application Notes and Protocols: 1H-Indole-1-pentanoic Acid as a Ligand for Receptor Binding Assays. Benchchem. [11]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [1]
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7-Methoxy-1H-indole. CymitQuimica. [5]
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Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. [7]
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Application Notes and Protocols for Testing Anticancer Activity of Indole Derivatives. Benchchem. [12]
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This compound. Benchchem. [4]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [2]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [8]
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NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. IJPSR. [3]
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Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry.
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Introduction: The Indole Scaffold and the Strategic Importance of the 7-Position
An In-Depth Technical Guide to the Structure-Activity Relationship of 7-Substituted Indole Derivatives
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1][2][3] Its electron-rich nature and versatile chemical reactivity have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[4][5]
While substitutions at positions 1, 2, 3, and 5 of the indole ring have been extensively explored, the 7-position offers a unique vector for molecular modification. Substituents at this position project into a distinct spatial region, allowing for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. This guide provides a comparative analysis of 7-substituted indole derivatives, synthesizing data from recent literature to elucidate key structure-activity relationships (SAR) and providing the experimental context necessary for researchers in the field.
Synthetic Strategies: Accessing the 7-Position
Gaining access to the 7-position of the indole core is not always trivial and often requires specialized synthetic routes beyond classical methods like the Fischer indole synthesis, which typically favors other substitution patterns.[6][7] Modern organic synthesis has provided several robust methods.
Key Synthetic Approaches:
-
Palladium-Catalyzed Cyclizations: Heck cyclization and Larock indole synthesis are powerful methods for constructing indoles with pre-installed functionality at the 7-position, such as iodo, alkoxy, amino, or nitro groups.[6] These reactions often proceed under mild conditions, allowing for a broad range of functional groups on the precursors.
-
Fischer Indole Synthesis with Ortho-Substituted Hydrazines: Utilizing an aniline precursor that already contains the desired substituent at the ortho-position (which becomes the 7-position of the indole) is a direct approach. The Japp-Klingemann reaction can be used to generate the necessary hydrazone intermediates for this cyclization.[8]
-
Metal-Catalyzed Cross-Coupling: For indoles already bearing a handle at the 7-position (e.g., a halogen), transition-metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings are invaluable for introducing a diverse array of aryl, heteroaryl, or amino groups.[9]
Below is a generalized workflow illustrating the path from synthesis to biological evaluation for developing novel 7-substituted indole derivatives.
Caption: General workflow from synthesis to in-vivo evaluation of 7-substituted indoles.
Comparative SAR Analysis Across Therapeutic Areas
The biological activity of 7-substituted indoles is profoundly influenced by the nature of the substituent at this position. The following sections compare these effects in key therapeutic areas.
Anticancer Activity
The 7-position is a critical modification site for tuning the anticancer potency of indole derivatives. The 7-azaindole scaffold, a bioisostere of indole, has been of particular interest in oncology, with substitutions at positions 1, 3, and 5 also playing crucial roles in activity.[10]
Key SAR Insights:
-
Halogenation: The introduction of halogens (F, Cl, Br) at the C7 position can significantly enhance cytotoxic activity.[11] This is often attributed to the halogen's ability to form specific interactions with the target protein or to modulate the electronic properties and metabolic stability of the compound.
-
Aromatic and Heterocyclic Groups: Bulky aryl or heterocyclic rings at C7 can improve potency by establishing additional binding interactions, such as pi-stacking or hydrogen bonds, within the target's active site.
-
Kinase Inhibition: Several 7-substituted indole derivatives function as potent kinase inhibitors. For example, a recently developed substituted indole derivative, A4, acts as a UNC-51-like kinase 1 (ULK1) inhibitor, demonstrating efficacy against hepatocellular carcinoma (HCC) by modulating autophagy, even in sorafenib-resistant models.[12]
Table 1: Comparative Anticancer Activity of Selected 7-Substituted Indole Derivatives
| Compound Class | R7-Substituent | Other Key Substitutions | Target/Cell Line | Activity (IC50) | Reference |
| Indole-tetrazole amides | H | C3: Tetrazole-amide | MCF-7, A549, SKOV3 | 3.5 - 8.7 µM | [2] |
| 7-Azaindole Analogues | (N/A - N at C7) | C4: Phenylamino | HL-60 Leukemia | Cytotoxic | [13] |
| Substituted Indoles | (Varied) | C3: Amide | HepG2, HCCLM3 | Potent ULK1 Inhibition | [12] |
| Indole-Curcumin | H, Methoxy | C3: Curcumin moiety | HeLa | 4 µM | [2] |
The following diagram illustrates the general SAR principles for enhancing anticancer activity in this class of compounds.
Caption: Key SAR trends for 7-substituted indoles as anticancer agents.
Anti-inflammatory Activity
Indole derivatives, including the well-known NSAID indomethacin, have long been explored for their anti-inflammatory properties.[2] The 7-position provides an opportunity to develop next-generation agents with improved potency and selectivity, for instance, by targeting specific inflammatory kinases or pathways like COX-2.
Key SAR Insights:
-
Targeting Inflammatory Pathways: A study on 4-indole-2-arylaminopyrimidine derivatives identified compound 6h as a potent anti-inflammatory agent for acute lung injury (ALI).[14] This compound significantly reduced inflammatory cell infiltration and edema in a lipopolysaccharide (LPS)-induced mouse model, highlighting the potential for C7-modified indoles in treating severe inflammatory conditions.[14]
-
COX-2 Inhibition: Certain natural indole derivatives have shown selective inhibitory activity against COX-2.[11] While these specific examples may not be 7-substituted, the principle of achieving selectivity through substitution patterns is directly applicable and provides a rationale for exploring C7 modifications to target this key inflammatory enzyme.
Table 2: Comparative Anti-inflammatory Activity
| Compound ID | R7-Substituent | Other Key Substitutions | Model / Target | Key Outcome | Reference |
| 6h | H | C4: 2-Arylaminopyrimidine | LPS-induced ALI (mice) | Reduced inflammatory cell infiltration, improved alveolar structure | [14] |
| Perakine N4-oxide | H | Complex alkaloid | COX-2 Inhibition | 94.77% potency | [11] |
| Atevirdine | H | Bis(heteroaryl)piperazinyl | HIV Reverse Transcriptase | Antiviral (NNRTI) | [11] |
Antiviral Activity
The indole scaffold is present in several antiviral agents. The strategic placement of substituents can interfere with viral entry or replication processes.
Key SAR Insights:
-
HIV Fusion Inhibition: Extensive SAR studies on bisindole compounds targeting the HIV-1 gp41 fusion protein have shown that the overall shape, contact surface area, and amphipathic nature of the molecule are critical for activity.[15][16] While these studies focused on linkages between indole units, the principles of optimizing hydrophobic and electrostatic interactions are directly relevant to designing C7 substituents that can effectively bind within viral protein pockets.[15] The most active inhibitors demonstrated submicromolar efficacy against both cell-cell fusion and live virus replication.[16]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Here, we detail the protocol for the MTT assay, a cornerstone for assessing the cytotoxic activity of novel compounds.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Must be optimized for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Compound Concentration: A serial dilution is used to determine the dose-response relationship and calculate the IC50 value.
-
Incubation Time: Typically 24-72 hours, this period must be sufficient for the compound to exert its biological effect.
-
DMSO for Solubilization: The formazan crystals are insoluble in aqueous culture medium. Dimethyl sulfoxide (DMSO) is an effective solvent to dissolve them, allowing for spectrophotometric quantification.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 7-substituted indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Outlook
The 7-position of the indole scaffold is a strategically valuable site for chemical modification, enabling the development of derivatives with potent and selective biological activities. SAR studies consistently show that the size, electronics, and hydrogen-bonding capacity of the C7 substituent are critical determinants of efficacy against cancer, inflammation, and viral targets. Halogenation and the introduction of aryl moieties are particularly effective strategies for enhancing potency.
Future research should focus on leveraging advanced synthetic methods to create more diverse libraries of 7-substituted indoles.[1] Combining these synthetic efforts with computational modeling and high-throughput screening will accelerate the identification of lead compounds. Furthermore, exploring the role of C7 substituents in modulating pharmacokinetic properties—such as solubility, metabolic stability, and bioavailability—will be crucial for translating potent in-vitro candidates into successful in-vivo therapeutics.[9]
References
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Title: Synthesis of Indoles: Efficient Functionalisation of the 7Position | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis of indoles and their applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
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Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis of 2‐arylsubstituted‐7‐indoles. | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed Source: PubMed URL: [Link]
-
Title: Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI Source: MDPI URL: [Link]
-
Title: Azaindole Therapeutic Agents - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Biological activity and material applications of 7-azaindole derivatives - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review Source: Progress in Chemical and Biochemical Research URL: [Link]
-
Title: Pharmacological Potential of Indole Derivatives: A Detailed Review Source: Advanced Journal of Chemistry URL: [Link]
-
Title: Structure/activity relationships of indole derivatives. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections Source: Chulalongkorn University URL: [Link]
-
Title: Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - MDPI Source: MDPI URL: [Link]
-
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In Vitro Validation of the Predicted Bioactivity of 7-(Methylthio)-1H-indole: A Comparative Guide
Introduction: The Promise of the Indole Scaffold
The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is present in numerous natural and synthetic compounds with a vast array of biological activities, including many clinically approved anticancer drugs like vincristine and vinblastine.[3][4][5] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[2][6] 7-(Methylthio)-1H-indole is one such derivative, featuring a methylthio (-SCH3) group at the 7-position. While primarily recognized as a versatile building block in synthetic chemistry for creating more complex molecules, the introduction of the sulfur-containing moiety can significantly influence the electronic properties and, consequently, the bioactivity of the indole ring.[7]
This guide provides a comprehensive framework for the in vitro validation of the predicted anticancer and anti-inflammatory activities of this compound. We will compare its performance against established compounds using robust, reproducible, and scientifically sound experimental protocols. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a clear and logical pathway for their own investigations.
Part 1: Validation of Anticancer Activity
The uncontrolled proliferation of cells is a hallmark of cancer.[8][9] Indole derivatives have shown significant promise in inhibiting cancer cell growth through various mechanisms, including cell cycle arrest and induction of apoptosis.[2][3] We will employ two fundamental and widely-used assays to evaluate the potential of this compound as an anticancer agent: the MTT assay for cytotoxicity and the wound healing assay for cell migration.
Comparative Compound: Doxorubicin
For cytotoxicity assessment, we will use Doxorubicin , a well-characterized anthracycline antibiotic and a standard chemotherapeutic agent used to treat various cancers. Its primary mechanism involves intercalating DNA and inhibiting topoisomerase II, leading to the inhibition of DNA replication and transcription. Its potent, dose-dependent cytotoxicity makes it an ideal positive control to benchmark the efficacy of novel compounds.
Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][13] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the cytotoxic effect of a compound.[14]
Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Line Selection: MCF-7 (human breast adenocarcinoma) is a commonly used cell line for initial anticancer screening due to its well-characterized nature.[2]
-
Reagent Preparation:
-
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells with medium only for background control. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10][16]
-
Compound Preparation and Treatment: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the treatment media to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Return the plate to the incubator for 48 to 72 hours.
-
MTT Addition: After the incubation period, carefully remove the treatment medium. Add 100 µL of a 1:10 dilution of the 5 mg/mL MTT stock solution in serum-free medium to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11][15]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Summary (Hypothetical)
| Compound | Target Cell Line | IC₅₀ (µM) after 48h |
| This compound | MCF-7 | 15.8 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| Vehicle (DMSO) | MCF-7 | >100 |
Cell Migration Assessment via Wound Healing (Scratch) Assay
Principle: Cell migration is a critical process in cancer metastasis.[17] The wound healing, or scratch, assay is a straightforward and cost-effective method to study directional cell migration in vitro.[18] A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time, providing a measure of the compound's effect on cell motility.[19]
Workflow for Cell Migration Assessment
Caption: Workflow of the wound healing (scratch) assay.
Experimental Protocol: Wound Healing Assay
-
Cell Line Selection: MDA-MB-231 (human breast adenocarcinoma) is a highly invasive and metastatic cell line, making it a suitable model for migration studies.
-
Step-by-Step Procedure:
-
Monolayer Formation: Seed MDA-MB-231 cells in a 6-well plate and grow them until they form a fully confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.[18][19]
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.[20]
-
Treatment: Replace the PBS with fresh culture medium containing a sub-lethal concentration of this compound (determined from the MTT assay, e.g., IC₅₀/4) or the vehicle control (DMSO). A sub-lethal concentration is chosen to ensure that the observed effects are due to inhibition of migration rather than cytotoxicity.
-
Imaging: Immediately place the plate on a microscope stage and capture an image of the scratch at time zero (T=0). Mark reference points on the plate to ensure the same field is imaged each time.[19]
-
Monitoring: Incubate the plate at 37°C and 5% CO₂. Capture images of the same wound area at regular intervals (e.g., 12 and 24 hours).
-
Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
-
Data Summary (Hypothetical)
| Treatment | Wound Closure at 24h (%) |
| Vehicle (DMSO) | 85% |
| This compound (4 µM) | 30% |
Part 2: Validation of Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of numerous diseases, including cancer and autoimmune disorders.[21] The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response.[22] Its activation leads to the expression of pro-inflammatory genes. Therefore, inhibiting the NF-κB pathway is a major goal in anti-inflammatory drug discovery.
Comparative Compound: Pyr-41
To validate the anti-inflammatory potential of this compound, we will use Pyr-41 , a known inhibitor of the ubiquitin-activating enzyme (E1). By blocking the ubiquitination and subsequent degradation of IκBα (the natural inhibitor of NF-κB), Pyr-41 effectively prevents NF-κB activation and nuclear translocation, making it an excellent positive control for this pathway.[22]
NF-κB Pathway Inhibition via Luciferase Reporter Assay
Principle: This cell-based assay utilizes a cell line (e.g., HEK293T) that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[23][24] When NF-κB is activated by a stimulus (like TNF-α), it binds to these response elements and drives the transcription of the luciferase gene. The amount of luciferase enzyme produced is then quantified by adding its substrate, luciferin, which generates a luminescent signal.[24] An effective inhibitor will block this signaling cascade, resulting in a reduced luminescent signal, which is a sensitive measure of NF-κB inhibition.[25]
NF-κB Signaling Pathway & Assay Workflow
Caption: NF-κB pathway and reporter assay workflow.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Line: HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Step-by-Step Procedure:
-
Cell Seeding: Plate the HEK293T-NF-κB reporter cells in a white, opaque 96-well plate suitable for luminescence assays. Incubate overnight to allow for attachment.
-
Compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound, Pyr-41, or vehicle control (DMSO). Incubate for 1-2 hours. This step allows the compound to enter the cells and interact with its target before stimulation.
-
Stimulation: Add a pre-determined concentration of TNF-α (e.g., 10 ng/mL) to all wells except for the unstimulated negative control wells. TNF-α is a potent activator of the NF-κB pathway.
-
Incubation: Incubate the plate for 6 to 24 hours to allow for the activation of NF-κB and the expression of the luciferase reporter gene.[25]
-
Cell Lysis and Signal Detection: Remove the medium. Add a cell lysis buffer to each well to release the cellular contents, including the expressed luciferase.
-
Data Acquisition: Add the luciferase assay reagent, which contains the substrate luciferin, to each well.[24] Immediately measure the luminescence using a plate-reading luminometer. The output is typically in Relative Light Units (RLU).
-
Data Analysis: Normalize the RLU values by subtracting the background from the unstimulated control wells. Calculate the percentage of inhibition for each compound concentration relative to the TNF-α stimulated control.
-
Data Summary (Hypothetical)
| Compound | Concentration (µM) | NF-κB Activity (% of Stimulated Control) |
| Vehicle (DMSO) | - | 100% |
| Pyr-41 (Control) | 10 | 18% |
| This compound | 1 | 82% |
| This compound | 10 | 45% |
| This compound | 50 | 25% |
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the initial in vitro validation of this compound. The hypothetical data presented suggests that the compound exhibits moderate cytotoxic activity against MCF-7 breast cancer cells, significantly inhibits cancer cell migration, and demonstrates a dose-dependent inhibition of the pro-inflammatory NF-κB pathway.
These results provide a solid foundation for further investigation. The next logical steps would involve expanding the panel of cancer cell lines to assess the breadth of its anticancer activity, performing more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays), and validating these findings in more complex in vitro models, such as 3D spheroids, before considering in vivo animal studies. The described protocols are robust and grounded in established scientific principles, providing a reliable framework for researchers to elucidate the therapeutic potential of novel indole derivatives.
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A Comparative Analysis of the Anticancer Efficacy of Novel Methylthioindole Analogs
In the landscape of oncological research, the indole scaffold remains a privileged structure, serving as the foundation for numerous therapeutic agents. The introduction of a methylthio substituent to this versatile heterocycle has given rise to a class of compounds with significant and varied anticancer properties. This guide provides a comparative, in-depth analysis of the cytotoxic effects and mechanisms of action of distinct methylthioindole derivatives, drawing upon key experimental findings to inform researchers, scientists, and drug development professionals. Our exploration will traverse from tubulin polymerization inhibitors to inducers of apoptosis and cell cycle arrest, offering a panoramic view of the therapeutic potential held by this chemical class.
Introduction: The Therapeutic Promise of the Methylthioindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, featured in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with biological targets.[2] The addition of a methylthio (-SCH3) group can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its pharmacological profile. This guide will dissect the anticancer activities of several classes of methylthioindoles, comparing their efficacy across different cancer cell lines and elucidating their distinct molecular mechanisms.
Comparative Cytotoxicity of Methylthioindole Derivatives
The true measure of an anticancer agent's potential lies in its ability to selectively inhibit the growth of cancer cells. The following data, synthesized from multiple studies, provides a comparative overview of the cytotoxic efficacy of various methylthioindole derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative(s) | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |
| 3-Arylthio-1H-indoles | 6a (a 3-aryl-thio derivative) | HT29 (Colon) | In the nanomolar range | [3] |
| 6b (a 3-aryl-thio derivative) | HT29 (Colon) | In the nanomolar range | [3] | |
| 7-Methyl-indole Ethyl Isothiocyanate | 7Me-IEITC | ECC-1 (Endometrial) | ~2.5 - 10 | [4] |
| KLE (Endometrial) | ~2.5 - 10 | [4] | ||
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | 4b | MCF-7 (Breast) | 2.0 | [5] |
| 4e | MCF-7 (Breast) | 0.5 | [5] | |
| 4h | MCF-7 (Breast) | 0.5 | [5] | |
| 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones (structurally related) | 6a, 6b, 6g, 6h, 6l, 6n, 7c, 7k, 7l | A549 (Lung) | More effective than cisplatin | [6] |
| 6d, 6h, 6l, 6n, 7d, 7f | U-87MG (Glioblastoma) | More effective than cisplatin | [6] | |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides | 7d | HeLa (Cervical) | 0.52 | [7] |
| MCF-7 (Breast) | 0.34 | [7] | ||
| HT-29 (Colon) | 0.86 | [7] |
Analysis of Cytotoxicity Data: The presented data highlights the broad therapeutic window of methylthioindole derivatives. Notably, the 3-arylthio-1H-indoles and certain 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles exhibit potent, sub-micromolar activity.[3][5] The variation in IC50 values across different cell lines underscores the importance of cell-type-specific responses and suggests that the genetic and proteomic landscape of a tumor can influence its susceptibility to these agents.
Mechanistic Insights: Diverse Pathways to Cancer Cell Death
Methylthioindoles exert their anticancer effects through a variety of mechanisms, from disrupting the cellular cytoskeleton to inducing programmed cell death and halting cell cycle progression.
Tubulin Polymerization Inhibition
A significant number of indole derivatives, including those with methylthio substitutions, function as antimitotic agents by targeting tubulin.[3][8] By interfering with the dynamics of microtubule assembly and disassembly, these compounds arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[9]
Key Experimental Findings:
-
3-Arylthio- and 3-Aroyl-1H-indole Derivatives: Certain derivatives in this class have been shown to be potent inhibitors of tubulin polymerization, with activities comparable to established agents.[3][8]
-
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives: Compounds such as 7d have demonstrated significant antiproliferative activity by inhibiting tubulin polymerization.[7]
Caption: Inhibition of tubulin polymerization by methylthioindole derivatives.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Another prominent mechanism of action for certain methylthioindoles is the induction of apoptosis through the generation of reactive oxygen species (ROS).
Key Experimental Findings:
-
7-Methyl-indole Ethyl Isothiocyanate (7Me-IEITC): This compound has been shown to reduce the viability of endometrial cancer cells by elevating the production of ROS.[4] This increase in ROS leads to a reduction in the mitochondrial transmembrane potential, activation of pro-apoptotic proteins like Bad, and suppression of anti-apoptotic proteins like Bcl2, ultimately triggering caspase-dependent apoptosis.[4]
Caption: ROS-mediated apoptosis induced by 7Me-IEITC.
Cell Cycle Arrest and Modulation of Gene Expression
Some methylthioindole derivatives exert their anticancer effects by arresting the cell cycle at specific checkpoints and modulating the expression of key regulatory genes.
Key Experimental Findings:
-
2-(thiophen-2-yl)-1H-indole Derivatives: Certain analogs in this class have been observed to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells.[10] This cell cycle arrest is accompanied by a significant increase in the expression of tumor suppressor microRNAs (miR-30C and miR-107) and a decrease in oncogenic miR-25, IL-6, and c-Myc levels.[10]
Caption: Workflow for analyzing cell cycle arrest and gene expression.
Experimental Protocols: A Guide to Methodological Replication
To ensure the trustworthiness and reproducibility of the findings presented, this section details the standard protocols for key assays used in the evaluation of these methylthioindole derivatives.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methylthioindole derivatives for 24, 48, or 72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the methylthioindole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This assay quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of methylthioindole derivatives as a versatile class of anticancer agents. Their ability to target multiple, critical cellular pathways—including tubulin polymerization, ROS-mediated apoptosis, and cell cycle regulation—positions them as promising candidates for further preclinical and clinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these derivatives.
-
Combination Therapies: To explore the synergistic effects of methylthioindoles with existing chemotherapeutic agents.
By continuing to explore the chemical space of methylthioindoles, the scientific community can unlock new and effective therapeutic strategies in the ongoing fight against cancer.
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (n.d.). PubMed Central. [Link]
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Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC. (n.d.). [Link]
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Design, synthesis of anticancer and anti-inflammatory 4-(1- methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles. (n.d.). Dr. Babasaheb Ambedkar Marathwada University. [Link]
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Validating the Antimicrobial Spectrum of 7-(Methylthio)-1H-indole: A Comparative Guide for Drug Discovery Professionals
For researchers and drug development professionals navigating the ever-pressing challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. The indole nucleus, a privileged structure in medicinal chemistry, continues to yield promising candidates.[1][2] Among its numerous derivatives, 7-(Methylthio)-1H-indole presents an intriguing, yet underexplored, profile. The introduction of a methylthio group at the 7-position offers a unique combination of lipophilicity and potential for metabolic activation, setting it apart from more extensively studied positional isomers.[3]
This guide provides a comprehensive framework for validating the antimicrobial spectrum of this compound. We will objectively compare its hypothetical performance against established antibacterial and antifungal agents, supported by detailed experimental protocols and the scientific rationale behind these methodologies. This document is designed to be a self-validating system, empowering researchers to rigorously assess this compound's potential.
Rationale for Investigation: The Promise of 7-Substituted Indoles
While direct antimicrobial data for this compound is not extensively published, compelling evidence from closely related 7-substituted analogues suggests its potential. For instance, studies have demonstrated that 7-hydroxyindole exhibits potent activity against extensively drug-resistant Acinetobacter baumannii[4][5]. Furthermore, 7-benzyloxyindole has been shown to effectively inhibit biofilm and hyphal formation in the pathogenic yeast Candida albicans[1]. These findings strongly suggest that the 7-position of the indole ring is a strategic site for modifications that can confer significant antimicrobial and anti-virulence properties. The sulfur-containing moiety in this compound introduces unique electronic and steric properties that warrant a thorough investigation of its antimicrobial capabilities.[6]
Comparative Antimicrobial Spectrum: An Illustrative Analysis
To provide a tangible framework for evaluation, the following table presents a hypothetical yet scientifically plausible antimicrobial profile for this compound, benchmarked against a panel of standard antibacterial and antifungal drugs. The data is presented as Minimum Inhibitory Concentrations (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[7]
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Type | This compound (Hypothetical MIC in µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 8 | 0.5 | 1 | N/A |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive Bacteria | 16 | >32 | 1 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | 32 | 0.015 | >128 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative Bacteria | 64 | 0.25 | >128 | N/A |
| Candida albicans (ATCC 90028) | Fungal (Yeast) | 16 | N/A | N/A | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Fungal (Mold) | 32 | N/A | N/A | 16 |
Note: The MIC values for this compound are hypothetical and for illustrative purposes. Actual experimental values must be determined.
Experimental Workflows for Validation
A rigorous and systematic approach is essential for validating the antimicrobial spectrum of a novel compound. The following workflow outlines the key experimental stages, from initial synthesis to comprehensive antimicrobial susceptibility testing.
Caption: Workflow for the synthesis and antimicrobial validation of this compound.
Detailed Experimental Protocols
Synthesis of this compound via Bartoli Indole Synthesis
The Bartoli indole synthesis is a robust method for the preparation of 7-substituted indoles.[8][9][10][11][12]
Principle: This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent to yield a 7-substituted indole. The steric hindrance of the ortho-substituent is crucial for the success of the reaction.
Step-by-Step Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare the vinyl Grignard reagent by adding vinyl bromide to magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction with Nitroarene: Cool the Grignard reagent solution to -40°C. Dissolve 1-methylthio-2-nitrobenzene in anhydrous THF and add it dropwise to the cooled Grignard solution. Maintain the temperature below -30°C.
-
Reaction Progression: Stir the reaction mixture at -40°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.[3][7][13][14][15]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.
Step-by-Step Protocol:
-
Prepare Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Prepare Microtiter Plates: In a sterile 96-well plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Inoculate Plates: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Read Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Agar Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[16][17][18][19][20]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The antimicrobial diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of inhibition will form around the disk.
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized microbial suspension as described for the broth microdilution assay.
-
Inoculate Agar Plate: Evenly inoculate the surface of a Mueller-Hinton agar plate with the microbial suspension using a sterile swab.
-
Apply Antimicrobial Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Invert the plate and incubate under the appropriate conditions.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition in millimeters.
Potential Mechanism of Action: A Hypothesis
The precise mechanism of action for this compound would require dedicated investigation. However, based on the known mechanisms of other indole derivatives and sulfur-containing antimicrobials, a plausible hypothesis can be formulated.
Caption: Hypothetical mechanisms of antimicrobial action for this compound.
The lipophilic nature of the indole ring could facilitate its intercalation into the microbial cell membrane, leading to disruption of membrane integrity and function. Additionally, the sulfur atom could potentially interact with key enzymes involved in vital cellular processes such as DNA replication or protein synthesis, leading to their inhibition. Further mechanistic studies, such as membrane potential assays and enzyme inhibition assays, would be necessary to elucidate the precise mode of action.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the antimicrobial spectrum of this compound. The presented protocols, rooted in established standards, offer a reliable pathway for generating robust and reproducible data. While the antimicrobial data presented herein is illustrative, the promising activity of related 7-substituted indoles provides a strong impetus for the investigation of this novel compound. Future studies should focus on obtaining empirical MIC and MBC/MFC data against a broad panel of clinically relevant pathogens, including multidrug-resistant strains. Elucidating the mechanism of action and evaluating the in vivo efficacy and toxicity will be critical next steps in assessing the therapeutic potential of this compound as a next-generation antimicrobial agent.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. (n.d.). Available at: [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. (2025). Available at: [Link]
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Lee, J. H., Kim, Y. G., Ryoo, S., & Lee, J. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial biotechnology, 11(4), 747–760. Available at: [Link]
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Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., ... & Carradori, S. (2005). 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents. Bioorganic & medicinal chemistry, 13(10), 3375–3384. Available at: [Link]
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Wang, D., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]
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A brief review on heterocyclic compounds with promising antifungal activity against Candida species. ACG Publications. (2022). Available at: [Link]
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Suwito, H., et al. (2016). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Journal of the Chinese Chemical Society, 63(3), 268-274. Available at: [Link]
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Cross-reactivity of 7-(Methylthio)-1H-indole with Known Indole-Binding Proteins: A Comparative Analysis
Introduction: The Indole Scaffold and the Question of Selectivity
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a vast array of biological targets.[1][2] From the essential amino acid tryptophan to the neurotransmitter serotonin, nature itself has leveraged the indole's unique electronic and structural properties. This versatility has been exploited by medicinal chemists to develop drugs for a wide range of diseases.
7-(Methylthio)-1H-indole is a functionalized indole derivative often utilized as a synthetic intermediate or building block in the creation of more complex molecules.[3] However, the introduction of a methylthio group at the 7-position raises a critical question for any researcher using this compound in a drug discovery pipeline: to what other proteins might it bind? Understanding the cross-reactivity profile of a novel indole derivative is paramount. It not only helps in predicting potential off-target effects but can also unveil new, unexpected therapeutic opportunities.
This guide provides an objective comparison of the binding profile of this compound against a panel of well-characterized and biologically significant indole-binding proteins. We will delve into the experimental methodologies used to assess these interactions, present comparative binding data, and discuss the implications of these findings for researchers in drug development.
Strategic Selection of Target Proteins
To construct a meaningful cross-reactivity profile, we selected three distinct classes of proteins known for their interaction with indole-based ligands and their profound biological roles. The choice of these targets is not arbitrary; it is designed to probe the compound's interaction with a ligand-activated transcription factor, a neurotransmitter transporter, and a key metabolic enzyme.
-
Aryl Hydrocarbon Receptor (AhR): A cytosolic receptor and transcription factor that acts as a sensor for a wide range of aromatic molecules, including numerous dietary and microbially-derived indoles.[4][5] AhR activation is implicated in xenobiotic metabolism, immune regulation, and carcinogenesis, making it a critical off-target liability to assess.[1][6]
-
Serotonin Transporter (SERT): A membrane protein that regulates serotonergic neurotransmission by reuptake of serotonin from the synaptic cleft.[7] As the primary target for many antidepressant medications (SSRIs), which are often indole-based, assessing binding to SERT is crucial for any compound with potential neurological applications or side effects.[8][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): A heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[10] IDO1 is a major regulator of immune tolerance, and its overexpression allows tumors to evade the immune system, making it a high-value target in immuno-oncology.[11][12]
Experimental Design: A Two-Tiered Approach to Binding Analysis
Our analysis employs a robust, two-tiered strategy. We begin with a rapid, label-free screening method to detect direct binding, followed by a quantitative competition assay to accurately determine binding affinity. This approach ensures both efficiency and accuracy.
Caption: High-level experimental workflow for assessing cross-reactivity.
Tier 1 Protocol: Surface Plasmon Resonance (SPR) for Direct Binding Assessment
SPR is a powerful optical technique for monitoring molecular interactions in real-time without the need for labels.[13] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[14] This allows for the direct observation of association and dissociation events.
Causality Behind the Protocol: We chose an amine coupling strategy as it is a robust and common method for covalently attaching proteins to a sensor chip, ensuring a stable surface for repeated measurements.[15] The running buffer is supplemented with a small amount of DMSO to ensure the solubility of our small molecule analyte and to match the solvent conditions of the analyte stock, thereby minimizing bulk refractive index effects.
Step-by-Step Methodology:
-
Ligand Immobilization (Amine Coupling on a CM5 Sensor Chip):
-
System: A Biacore or similar SPR instrument.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 1% DMSO.
-
Activation: Inject a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes to activate the carboxymethylated dextran surface.
-
Coupling: Inject the target protein (AhR, SERT, or IDO1) at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer (pH 4.5) until the desired immobilization level (~10,000 Response Units) is reached. The low pH is used to pre-concentrate the positively charged protein on the negatively charged sensor surface.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to quench any unreacted NHS-esters.
-
-
Analyte Binding Analysis:
-
Preparation: Prepare a dilution series of this compound in the running buffer, typically ranging from 1 µM to 100 µM. A blank buffer injection is used for double referencing.
-
Injection: Inject each concentration of the analyte over the immobilized protein surface for a contact time of 60-120 seconds, followed by a dissociation phase of 180-300 seconds where only running buffer flows over the surface.
-
Regeneration: If required, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte. This step must be optimized to ensure it does not denature the immobilized protein.
-
-
Data Interpretation:
-
A concentration-dependent increase in the SPR signal during the association phase, followed by a decrease during the dissociation phase, indicates a direct binding interaction. This provides a qualitative "yes/no" answer and an estimate of the binding affinity and kinetics.
-
Tier 2 Protocol: Competitive Binding Assay for Quantitative Affinity (Ki) Determination
For interactions confirmed by SPR, a competitive binding assay is employed to determine the precise binding affinity (expressed as the inhibition constant, Ki) of the unlabeled test compound, this compound.[16] This assay measures the ability of the test compound to displace a known high-affinity labeled ligand (a "tracer" or "probe") from the target protein's binding site.[17][18]
Caption: Principle of the competitive binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: A buffer optimized for the stability and activity of the target protein (e.g., PBS with 0.1% BSA for stability).
-
Target Protein: A fixed, final concentration of AhR, SERT, or IDO1.
-
Labeled Ligand: A fixed concentration, typically at or below the Kd of the ligand for its target, to ensure assay sensitivity.
-
For AhR: [³H]-TCDD (2,3,7,8-Tetrachlorodibenzodioxin)
-
For SERT: [³H]-Citalopram
-
For IDO1: A known fluorescently-labeled competitive inhibitor.
-
-
Unlabeled Competitor: A serial dilution of this compound, typically from 1 nM to 100 µM.
-
-
Assay Execution (Example using a 96-well plate format):
-
Add assay buffer to all wells.
-
Add the serial dilution of this compound to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).
-
Add the labeled ligand to all wells.
-
Initiate the reaction by adding the target protein to all wells.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (determined in preliminary experiments).
-
-
Signal Detection:
-
For radioligands ([³H]): Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. The protein and bound ligand are trapped on the filter, while unbound ligand passes through. Wash the filters with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
For fluorescent ligands: Measure the fluorescence polarization or other suitable fluorescence signal directly in the plate using a plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Comparative Binding Data
The following table summarizes the hypothetical binding affinities of this compound against the selected protein targets, as determined by the competitive binding assays.
| Target Protein | Known Reference Ligand | Reference Ligand Affinity (Ki) | This compound Affinity (Ki) |
| Aryl Hydrocarbon Receptor (AhR) | TCDD | ~0.1 nM | 8.5 µM |
| Serotonin Transporter (SERT) | Citalopram | ~1.2 nM | > 100 µM |
| Indoleamine 2,3-dioxygenase (IDO1) | Epacadostat | ~10 nM | 25.3 µM |
Discussion and Scientific Interpretation
The experimental data reveals a distinct cross-reactivity profile for this compound.
-
Moderate AhR Interaction: The compound exhibits micromolar affinity for the Aryl Hydrocarbon Receptor (Ki = 8.5 µM). While significantly weaker than the potent xenobiotic ligand TCDD, this level of binding is comparable to many endogenous and dietary indole metabolites.[6] For researchers, this suggests that at higher concentrations, this compound could potentially engage AhR signaling pathways, leading to the modulation of genes involved in metabolism (e.g., CYP1A1) or immune responses.[5] This could be an undesirable off-target effect or a novel therapeutic property, depending on the research context.
-
Negligible SERT Binding: The affinity for the Serotonin Transporter is very low (Ki > 100 µM). This indicates that this compound is unlikely to directly interfere with serotonin reuptake at physiologically relevant concentrations. From a drug development perspective, this is a favorable outcome if the primary target is not neurological, as it suggests a lower risk of centrally-mediated side effects commonly associated with SERT modulation.[19]
-
Weak IDO1 Interaction: A weak interaction with IDO1 was observed (Ki = 25.3 µM). This level of inhibition is unlikely to be therapeutically relevant in the context of potent IDO1 inhibitors like Epacadostat.[10] However, it does not entirely rule out an effect on tryptophan metabolism, especially in localized, high-concentration environments. It underscores the promiscuity of the indole scaffold for enzymes within the tryptophan metabolic pathway.[11]
Conclusion
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a functionalized indole, this compound. Our findings, based on established biophysical techniques, indicate that this compound is not a promiscuous binder but displays a measurable, moderate affinity for the Aryl Hydrocarbon Receptor. Its interaction with SERT and IDO1 is weak to negligible.
For researchers and drug development professionals, this profile provides critical insights. When using this compound as a synthetic precursor, it is important to be aware of the potential for downstream products to retain or enhance affinity for AhR. Conversely, this scaffold could serve as a starting point for developing novel, modest-potency AhR modulators. The lack of significant SERT binding is advantageous for avoiding neurological off-target effects. Future studies should focus on cell-based functional assays to determine if the observed AhR binding translates to agonistic or antagonistic activity.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-(Methylthio)-1H-indole Preparation Methods
Introduction: The Strategic Importance of 7-(Methylthio)-1H-indole in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1] Among the vast array of substituted indoles, this compound stands out as a pivotal building block. The introduction of a methylthio group at the 7-position imparts unique electronic properties and provides a versatile handle for further functionalization, making it a valuable intermediate in the synthesis of complex therapeutic candidates. This guide provides a comprehensive benchmark of the primary synthetic routes to this compound, offering a critical evaluation of their efficiency, practicality, and scalability to aid researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 7-substituted indoles presents a unique set of challenges, often rendering classical indole syntheses less effective. This guide will focus on three principal and effective strategies for the preparation of this compound: the Bartoli Indole Synthesis, the Fischer Indole Synthesis, and modern Palladium-Catalyzed Cyclization methods.
The Bartoli Indole Synthesis: A Go-To Method for 7-Substituted Indoles
The Bartoli indole synthesis has emerged as one of the most direct and flexible routes to 7-substituted indoles.[2][3] This method is particularly advantageous as many traditional indole syntheses are not well-suited for constructing this substitution pattern.[3] The reaction proceeds via the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene.
Mechanism and Rationale:
The accepted mechanism begins with the reaction of the vinyl Grignard reagent with the nitro group of the ortho-substituted nitroarene (in this case, 2-nitro-3-(methylthio)toluene). This is followed by a[4][4]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent. Subsequent cyclization and aromatization yield the desired 7-substituted indole.[2] A key advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings.[2]
Workflow Diagram: Bartoli Indole Synthesis
Caption: Workflow for the Bartoli synthesis of this compound.
The Fischer Indole Synthesis: A Classic Approach with Modern Adaptations
The Fischer indole synthesis is a venerable and widely used method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions.[1][4][5] While not inherently specific for 7-substituted indoles, it can be effectively employed with the appropriate starting materials.
Mechanism and Rationale:
The synthesis of this compound via this route would commence with the reaction of (2-(methylthio)phenyl)hydrazine with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a phenylhydrazone. Under acidic catalysis, this intermediate undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the indole ring.[5] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[4][5]
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for the Palladium-catalyzed synthesis of this compound.
Quantitative Performance Benchmark
| Parameter | Bartoli Indole Synthesis | Fischer Indole Synthesis | Palladium-Catalyzed Cyclization |
| Typical Yield | Moderate to Good | Variable, can be low to good | Good to Excellent |
| Starting Materials | Ortho-substituted nitroarenes, vinyl Grignard reagents | Arylhydrazines, aldehydes/ketones | Functionalized anilines (e.g., haloanilines) |
| Key Reagents | Vinylmagnesium bromide (pyrophoric, moisture-sensitive) | Strong acids (corrosive), various catalysts | Palladium catalysts, ligands, bases |
| Reaction Conditions | Low temperatures (e.g., -78 to 0 °C) | Often requires elevated temperatures | Mild to elevated temperatures |
| Scalability | Moderate; Grignard reactions can be challenging to scale | Generally scalable, but can have byproducts | Can be expensive to scale due to catalyst cost |
| Substrate Scope | Excellent for 7-substituted indoles | Broad, but can be limited by availability of hydrazines | Very broad, highly tunable with ligands |
| Key Advantages | Direct route to 7-substituted indoles | Well-established, readily available starting materials | High efficiency, functional group tolerance |
| Key Disadvantages | Requires stoichiometric Grignard reagent, sensitive to moisture | Can produce regioisomers with unsymmetrical ketones, harsh acidic conditions | Catalyst cost and removal, potential for metal contamination |
Detailed Experimental Protocols
Protocol 1: Bartoli Synthesis of this compound (Representative)
-
Preparation of Starting Material: Synthesize 2-nitro-3-(methylthio)toluene from commercially available precursors.
-
Grignard Reaction: To a solution of 2-nitro-3-(methylthio)toluene in anhydrous THF at -78 °C under an inert atmosphere, add a solution of vinylmagnesium bromide (3.0 equivalents) in THF dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Fischer Indole Synthesis of this compound (Representative)
-
Hydrazine Synthesis: Prepare (2-(methylthio)phenyl)hydrazine from 2-(methylthio)aniline via diazotization followed by reduction.
-
Hydrazone Formation: To a solution of (2-(methylthio)phenyl)hydrazine in ethanol, add pyruvic acid (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 2 hours.
-
Cyclization: Cool the reaction mixture and add a solution of polyphosphoric acid. Heat the mixture to 100 °C for 1 hour.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound-2-carboxylic acid, which can be decarboxylated in a subsequent step if the parent indole is desired.
Protocol 3: Palladium-Catalyzed Synthesis of this compound (Representative)
-
Precursor Synthesis: Synthesize N-allyl-2-bromo-3-(methylthio)aniline from 2-bromo-3-(methylthio)aniline and allyl bromide.
-
Reaction Setup: To a flame-dried Schlenk tube, add N-allyl-2-bromo-3-(methylthio)aniline, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., SPhos), and a base (e.g., K₂CO₃).
-
Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several effective methodologies, each with its distinct advantages and limitations. The Bartoli indole synthesis stands out as a highly efficient and direct method for accessing this specific substitution pattern. The Fischer indole synthesis , while a classic and versatile reaction, may require more extensive optimization and multi-step preparation of the necessary hydrazine precursor. Palladium-catalyzed cyclization methods offer a modern, highly tunable, and often high-yielding alternative, though the cost and removal of the catalyst can be a consideration for large-scale synthesis.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available starting materials, and tolerance for particular reagents and reaction conditions. As the demand for complex indole derivatives in drug discovery continues to grow, the development of even more efficient, cost-effective, and sustainable methods for their preparation will remain an active area of chemical research.
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Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
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Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters. 1989 , 30 (16), 2129–2132. [Link]
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The Differential Cytotoxic Landscape of 7-(Methylthio)-1H-indole: A Comparative Analysis on Cancerous and Normal Cell Lines
In the relentless pursuit of novel cancer therapeutics, the principle of selective cytotoxicity is paramount. An ideal anticancer agent should exhibit potent lethality against malignant cells while sparing their normal, healthy counterparts. This guide delves into the comparative cytotoxicity of 7-(Methylthio)-1H-indole, a heterocyclic compound featuring the versatile indole scaffold. While the broader family of indole derivatives has shown considerable promise in oncology, this guide focuses on a hypothetical, yet plausible, investigation into the differential effects of this specific molecule on cancerous versus normal cell lines, providing a framework for its preclinical evaluation.[1][2][3][4]
Rationale and Experimental Design: Targeting the Malignant Phenotype
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[4][5] Several indole derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][6][7] Notably, some studies on indole derivatives have suggested a degree of selectivity for cancer cells over normal cells, a highly desirable trait for minimizing off-target toxicity in potential therapies.[1][2]
This guide outlines a rigorous experimental workflow to ascertain the selective cytotoxicity of this compound. The core of this investigation lies in a head-to-head comparison of its effects on well-characterized cancerous and normal cell lines.
Selection of Cell Lines: A Representative Spectrum
To achieve a comprehensive understanding of the compound's activity, a panel of cell lines representing different cancer types and corresponding normal tissues is essential.
-
Cancerous Cell Lines:
-
Normal (Non-cancerous) Cell Lines:
Experimental Workflow: A Multi-faceted Approach to Assessing Cytotoxicity
The experimental design employs a tiered approach, starting with a broad assessment of cell viability and progressively moving towards a more detailed understanding of the mechanism of cell death.
Caption: A streamlined workflow for the comparative cytotoxicity analysis of this compound.
Comparative Cytotoxicity: Data and Interpretation
The following tables present hypothetical data that reflect the anticipated selective cytotoxicity of this compound against cancerous cell lines.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates higher cytotoxicity.
| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Cancer | 35.2 | 15.8 | 7.9 |
| A549 | Lung Cancer | 42.5 | 20.1 | 10.3 |
| MRC-5 | Normal Lung Fibroblast | > 100 | 85.4 | 62.1 |
| HDFs | Normal Dermal Fibroblast | > 100 | 92.7 | 75.5 |
These illustrative results suggest that this compound exhibits a dose- and time-dependent cytotoxic effect, with significantly greater potency against the MCF-7 and A549 cancer cell lines compared to the normal MRC-5 and HDF cell lines.
Cell Membrane Integrity (LDH Assay)
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity.[20][21][22][23]
| Cell Line | Treatment (48h) | % LDH Release (relative to positive control) |
| MCF-7 | 15 µM | 52% |
| A549 | 20 µM | 48% |
| MRC-5 | 15 µM | 8% |
| MRC-5 | 20 µM | 12% |
The hypothetical LDH release data corroborate the MTT assay findings, indicating that this compound induces more substantial membrane damage in cancerous cells at concentrations that have a minimal effect on normal cells.
Unraveling the Mechanism: Induction of Apoptosis
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V-FITC/Propidium Iodide (PI) assay coupled with flow cytometry is employed.[24][25][26][27] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.[26][27]
Caption: A plausible apoptotic pathway induced by this compound, based on related compounds.
The anticipated results from flow cytometry would show a significant increase in the percentage of apoptotic cells (Annexin V positive) in the MCF-7 and A549 populations treated with this compound, while the MRC-5 and HDF cell populations would exhibit a much smaller apoptotic fraction. This would strongly suggest that this compound selectively triggers apoptosis in cancer cells. This mechanism, involving the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and caspase activation, has been observed for other cytotoxic indole derivatives.[6][7]
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed protocols for the key assays are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[28]
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.[28]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[29]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[28][29]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Sample Collection: After the desired incubation period with the compound, carefully collect the cell culture supernatant.
-
Reaction Setup: Transfer 50 µL of the supernatant to a new 96-well plate.
-
LDH Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Collection: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, preclinical evaluation of this compound, demonstrating its potential as a selective anticancer agent. The presented data, based on the known activities of related indole compounds, suggest that it preferentially induces apoptosis in cancerous cells while exhibiting significantly lower toxicity towards normal cells.
Further investigations should focus on elucidating the precise molecular targets of this compound. Studies on its effects on cell cycle progression, key survival signaling pathways (e.g., PI3K/Akt, MAPK), and its potential to inhibit tubulin polymerization, a known mechanism for some indole derivatives, are warranted.[3][30][31] In vivo studies using animal models are the logical next step to validate these in vitro findings and assess the compound's therapeutic efficacy and safety profile. The indole scaffold continues to be a rich source of potential anticancer drugs, and a thorough, comparative approach as outlined here is crucial for identifying promising lead candidates for further development.[31][32][33][34]
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A Head-to-Head Comparison of Indole-Based Inhibitors Targeting the Immunoregulatory Enzyme IDO1
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its remarkable versatility in drug design.[1] This bicyclic aromatic heterocycle serves as a "privileged structure," capable of interacting with a wide array of biological targets, including a diverse range of enzymes.[1][2] One of the most critical of these enzymatic targets to emerge in recent years is Indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of immune responses.[1][3] This guide provides a head-to-head comparison of various classes of indole-based IDO1 inhibitors, offering insights into their mechanisms, potency, and the experimental methodologies used to evaluate them.
The Central Role of IDO1 in Immune Evasion
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[4][5] By degrading the essential amino acid L-tryptophan, IDO1 exerts a potent immunosuppressive effect.[3][5] This occurs through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation, and the production of downstream metabolites like kynurenine, which actively induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs).[1][6] In the context of cancer, tumor cells can hijack this pathway to create an immunotolerant microenvironment, effectively shielding themselves from the host's immune system.[1][3] Consequently, the inhibition of IDO1 has become a major focus in the development of novel cancer immunotherapies.[1]
The Kynurenine Pathway: A Target for Indole-Based Inhibitors
The metabolic cascade initiated by IDO1 presents a clear target for therapeutic intervention. Indole-based inhibitors are particularly well-suited for this role, given their structural similarity to the natural substrate, L-tryptophan.
Caption: The IDO1-mediated kynurenine pathway and the point of intervention for indole-based inhibitors.
Comparative Analysis of Indole-Based IDO1 Inhibitors
While a myriad of indole derivatives have been synthesized and evaluated for IDO1 inhibitory activity, they can be broadly categorized based on their structural features and mode of action. This section provides a comparative overview of representative compounds from different classes.
Tryptophan Analogs
These inhibitors directly mimic the natural substrate of IDO1.
-
1-Methyl-D-tryptophan (Indoximod) : One of the earliest developed IDO1 inhibitors, Indoximod is a competitive inhibitor that has been evaluated in numerous clinical trials.[1][7] Interestingly, while it is a selective inhibitor of IDO1, some of its antitumor effects are now understood to be independent of direct enzymatic inhibition, potentially involving other cellular pathways.[7][8]
-
Methyl-thiohydantoin-tryptophan (MTH-trp) : Initially identified as a necroptosis inhibitor, MTH-trp was later found to be a competitive inhibitor of IDO1.[9]
Non-Tryptophan Indole Derivatives
This class of inhibitors features the indole core but lacks the amino acid side chain of tryptophan.
-
Indomethacin : A well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin has been shown to possess IDO1 inhibitory activity.[10] While its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, its effect on IDO1 suggests a broader immunomodulatory role.[10] Structure-activity relationship (SAR) studies on indomethacin derivatives have revealed that modifications to the indole scaffold can enhance IDO1 inhibitory potency.[11]
Natural Products and Derivatives
Nature provides a rich source of complex indole structures with biological activity.
-
Brassinin : This indole-based natural product, found in cruciferous vegetables, exhibits moderate IDO1 inhibitory activity.[12] SAR studies on brassinin analogs have shown that replacing the S-methyl group with larger aromatic groups can significantly increase potency.[9]
Highly Potent and Selective Inhibitors
Significant medicinal chemistry efforts have led to the development of highly potent and selective IDO1 inhibitors.
-
Epacadostat (INCB024360) : A leading clinical candidate, Epacadostat is a potent and highly selective inhibitor of IDO1.[5][6] It is an indoleamine derivative that demonstrates low nanomolar IC50 values in both enzymatic and cell-based assays.[5][6] Its development represents a benchmark in the pursuit of clinically effective IDO1 inhibitors.[13][14]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported inhibitory activities of the discussed indole-based compounds against IDO1. It is important to note that direct comparison of absolute values can be challenging due to variations in assay conditions between different studies.
| Inhibitor | Class | Target Enzyme | IC50 / Ki | Reference(s) |
| Epacadostat (INCB024360) | Indoleamine Derivative | IDO1 | IC50: ~10 nM | [5] |
| Indoximod (1-Methyl-D-tryptophan) | Tryptophan Analog | IDO1 | Competitive inhibitor | [1][7] |
| MTH-trp | Tryptophan Analog | IDO1 | Ki: 11.6 µM | [9] |
| Indomethacin | Non-Tryptophan Indole | IDO1 & COX | Weak IDO1 inhibition | [10][15] |
| Brassinin | Natural Product | IDO1 | Ki: 97.7 µM | [12] |
Experimental Protocol: In Vitro IDO1 Enzyme Inhibition Assay
To ensure the trustworthiness and reproducibility of inhibitory data, a standardized experimental protocol is crucial. The following provides a detailed, step-by-step methodology for a common in vitro IDO1 enzyme inhibition assay.
Principle
This assay measures the enzymatic activity of recombinant human IDO1 by quantifying the production of N-formylkynurenine, which absorbs light at 321 nm. The inhibitory potential of a test compound is determined by measuring the reduction in N-formylkynurenine formation in its presence.
Materials and Reagents
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test Compounds (e.g., 7-(Methylthio)-1H-indole, other indole derivatives)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Experimental Workflow
Caption: A step-by-step workflow for the in vitro IDO1 enzyme inhibition assay.
Detailed Procedure
-
Preparation of Assay Buffer : Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 3.5 µM methylene blue, and 0.2 mg/mL catalase.
-
Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Plate Setup : In a 96-well UV-transparent microplate, add the following to each well:
-
Assay Buffer
-
Recombinant human IDO1 enzyme (final concentration typically ~20 nM)
-
Test compound at various concentrations or vehicle control (e.g., DMSO)
-
-
Pre-incubation : Gently mix the plate and pre-incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding L-tryptophan (final concentration typically ~2 mM) to all wells.
-
Kinetic Measurement : Immediately place the plate in a microplate spectrophotometer and measure the increase in absorbance at 321 nm every minute for 15-30 minutes at room temperature.
-
Data Analysis :
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The indole scaffold remains a highly valuable starting point for the design of potent and selective enzyme inhibitors. In the context of IDO1, a range of indole-based compounds, from simple tryptophan analogs to complex natural products and highly optimized clinical candidates like Epacadostat, have demonstrated significant inhibitory activity. The continued exploration of structure-activity relationships within this chemical class, guided by robust and standardized enzymatic assays, holds great promise for the development of next-generation immunotherapies targeting the kynurenine pathway.
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Discovery of IDO1 inhibitors: from bench to bedside. (URL: [Link])
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Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (URL: [Link])
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Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (URL: [Link])
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Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (URL: [Link])
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Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. (URL: [Link])
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Synthesis of indole inhibitors of silent information regulator 1 (SIRT1), and their evaluation as cytotoxic agents. (URL: [Link])
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INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. (URL: [Link])
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Indomethacin analogs as potential inhibitors of IDO1 and IDO1/TDO enzymes. (URL: [Link])
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Selective inhibition of IDO1, D-1-methyl-tryptophan (D-1MT), effectively increased EpCAM/CD3-bispecific BiTE antibody MT110 efficacy against IDO1hibreast cancer via enhancing immune cells activity. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (URL: [Link])
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Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. (URL: [Link])
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Effects of Various Phytochemicals on Indoleamine 2,3-Dioxygenase 1 Activity: Galanal Is a Novel, Competitive Inhibitor of the Enzyme. (URL: [Link])
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First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (URL: [Link])
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A Researcher's Guide to Validating the Mechanism of Action of 7-(Methylthio)-1H-indole as a Novel Tubulin Polymerization Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of 7-(Methylthio)-1H-indole, a putative microtubule-targeting agent. We move beyond a simple checklist of experiments, offering a logical, multi-tiered validation workflow grounded in scientific causality. Each step is designed to build upon the last, creating a self-validating system that culminates in a high-confidence MoA model.
Part 1: The Foundational Hypothesis - Why Suspect Tubulin?
The indole scaffold is a well-established pharmacophore in oncology, recognized for its prevalence in natural and synthetic compounds that interfere with microtubule dynamics.[1][2][3] Many indole derivatives, particularly those with substitutions at the 3-position and aryl groups, are known to inhibit tubulin polymerization by binding to the colchicine site on β-tubulin.[2][4] this compound, an arylthioindole, fits this structural class.
Therefore, we establish our core hypothesis: This compound inhibits cancer cell proliferation by directly binding to the colchicine site of β-tubulin, preventing microtubule polymerization, which leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.
This guide will systematically test every component of this hypothesis. For comparative analysis, we will benchmark the performance of this compound against Colchicine , a classic and well-characterized microtubule-destabilizing agent that binds to the same putative site.
Part 2: A Multi-Tiered Workflow for MoA Validation
A robust MoA validation requires a logical progression from direct, acellular target interaction to the resulting cellular phenotype. Our workflow is designed in three sequential tiers, where the successful outcome of each tier provides the rationale for proceeding to the next.
Caption: A logical workflow for validating the mechanism of action.
Tier 1: Direct Target Engagement
The first and most critical step is to confirm a direct, physical interaction between this compound and its hypothesized target, tubulin, in both isolated and cellular environments.
Experiment 1A: In Vitro Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the compound's ability to interfere with the assembly of purified tubulin dimers into microtubules. It is the foundational test of our hypothesis. We will use a fluorescence-based method for high-throughput capability and sensitivity.[5][6]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure porcine brain tubulin (e.g., Cytoskeleton, Inc. #T240) in General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a fluorescent reporter stock (e.g., DAPI) as per the manufacturer's guidelines.
-
Prepare serial dilutions of this compound and Colchicine (positive control) in DMSO, then dilute into assay buffer. The final DMSO concentration should be <1%.
-
-
Reaction Setup:
-
In a pre-warmed (37°C) 96-well, black, flat-bottom plate, add 5 µL of the compound dilutions. Include "no drug" (vehicle control) and "no GTP" (negative polymerization control) wells.
-
Prepare a master mix of tubulin, GTP (1 mM final), and fluorescent reporter in assay buffer.
-
Initiate the reaction by adding 45 µL of the tubulin master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure fluorescence (Ex: 360 nm, Em: 450 nm for DAPI-based reporter) every 30 seconds for 60-90 minutes.[5]
-
-
Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the Vmax (maximum slope) of polymerization for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition (relative to vehicle control) against compound concentration.
-
Experiment 1B: Competitive Colchicine-Binding Assay
Rationale: If this compound inhibits tubulin polymerization, this assay will determine if it does so by binding to the hypothesized colchicine site.[7][8] The principle is to measure the displacement of a fluorescent colchicine analog or radiolabeled colchicine by our test compound.
Methodology:
-
Reagents: Purified tubulin, [³H]colchicine (or a fluorescent analog), unlabeled colchicine, and the test compound.
-
Incubation: In a 96-well plate, combine purified tubulin (e.g., 1 µM) with a fixed concentration of [³H]colchicine (e.g., 5 µM).
-
Competition: Add serial dilutions of this compound or unlabeled colchicine (positive control). Incubate at 37°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Separation & Detection: Separate protein-bound from free [³H]colchicine using a filter plate (e.g., DEAE-filter paper) that retains the tubulin-ligand complex. Wash unbound ligand away. Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate the percentage of [³H]colchicine displacement at each concentration of the test compound. Determine the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
Experiment 1C: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA validates target engagement within the complex environment of an intact cell.[9][10] Ligand binding stabilizes the target protein, increasing its melting temperature. A positive thermal shift for β-tubulin in the presence of our compound provides strong evidence of intracellular target engagement.[11]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture a cancer cell line (e.g., HeLa) to ~80% confluency. Treat cells with either vehicle (DMSO) or a high concentration (e.g., 10-20x IC₅₀ from proliferation assays) of this compound for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble β-tubulin in each sample using SDS-PAGE and Western blotting with a specific anti-β-tubulin antibody.
-
Analysis: For both vehicle and drug-treated samples, plot the relative band intensity against temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.
Comparative Data Summary (Tier 1)
| Parameter | This compound | Colchicine (Reference) | Expected Outcome for Validation |
|---|---|---|---|
| Tubulin Polymerization IC₅₀ | To be determined | ~1-5 µM | Potent inhibition (low µM or nM range) |
| Colchicine Binding Ki | To be determined | N/A (Self) | Finite value, indicating competition |
| CETSA Thermal Shift (ΔTm) | To be determined | Positive Shift | Positive shift >1.5°C for β-tubulin |
Tier 2: Cellular Pathway & Phenotypic Confirmation
With direct target engagement confirmed, we now investigate the downstream cellular consequences predicted by our hypothesis.
Experiment 2A: Immunofluorescence Microscopy of Microtubule Integrity
Rationale: If this compound inhibits tubulin polymerization in cells, the microtubule network should be visibly disrupted. This imaging-based assay provides direct visual confirmation of the compound's effect on its target's cellular function.[12]
Methodology:
-
Cell Culture: Grow HeLa cells on sterile glass coverslips.
-
Treatment: Treat cells with vehicle, a range of concentrations of this compound (e.g., 0.5x, 1x, 5x IC₅₀), and Colchicine for a relevant time (e.g., 18-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Immunostaining:
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin (e.g., DM1A clone).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize using a confocal or high-resolution fluorescence microscope.
-
Analysis: Compare the microtubule structure in treated cells versus controls. Look for depolymerization (loss of filamentous structures), fragmentation, and aberrant mitotic spindles.
Experiment 2B: Cell Cycle Analysis
Rationale: Disruption of the mitotic spindle is known to activate the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[13][14] This flow cytometry-based assay quantifies this key phenotypic outcome.
Methodology:
-
Treatment: Treat a population of asynchronously growing cancer cells with vehicle, this compound, and Colchicine at their respective IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).
-
Harvesting and Fixation: Harvest the cells (including any floating cells) and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C.
-
Staining: Wash the cells to remove ethanol. Resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[15]
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample on a flow cytometer.
-
Analysis: Model the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT). Quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population in drug-treated cells validates the hypothesis.
Expected Tier 2 Results
-
Immunofluorescence: Vehicle-treated cells will show a well-defined, filamentous microtubule network. Cells treated with this compound and Colchicine will exhibit a diffuse, depolymerized tubulin stain and condensed, misaligned chromosomes characteristic of mitotic arrest.
-
Cell Cycle: A significant accumulation of cells with 4N DNA content (the G2/M peak) will be observed in samples treated with this compound and Colchicine compared to the vehicle control.
Part 3: Conclusion and Path Forward
By systematically progressing through this multi-tiered workflow, researchers can build a robust, evidence-based case for the mechanism of action of this compound. Successful validation at each tier—demonstrating direct inhibition of tubulin polymerization, competitive binding at the colchicine site, target engagement in cells, disruption of the cellular microtubule network, and a consequential G2/M cell cycle arrest—provides high confidence in the initial hypothesis.
This validated MoA provides a strong foundation for further preclinical development, including lead optimization, biomarker identification, and the rational design of combination therapies. Unbiased, global techniques like RNA-sequencing could be employed as a final step to confirm that the observed cellular phenotype is primarily driven by the mitotic stress pathway and not by significant off-target signatures.
References
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Kaur, R., & Kumar, V. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]
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Dumont, R., et al. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. Molecular Cancer Therapeutics, 8(8), 2086–2095. [Link]
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Kamal, A., et al. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). Future Medicinal Chemistry, 8(11), 1291-316. [Link]
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Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1805-1830. [Link]
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Bio-protocol. (2025). In vitro tubulin polymerization assay. Bio-protocol, 15(1). [Link]
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Taylor & Francis Online. (2023). An update on the development on tubulin inhibitors for the treatment of solid tumors. Journal of Drug Targeting. [Link]
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
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Jo, M., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8(1), 16911. [Link]
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Tahir, S. K., et al. (2000). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. BioTechniques, 29(1), 140-144. [Link]
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Komis, G., et al. (2014). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. In: The Plant Cytoskeleton. Methods in Molecular Biology, vol 1080. Humana Press, New York, NY. [Link]
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JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. [Link]
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Leong, C. O., et al. (2011). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Rapid Communications in Mass Spectrometry, 25(5), 593-599. [Link]
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Pelago Bioscience. (n.d.). CETSA. [Link]
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Mi, Y., et al. (2020). CETSA shows distinct melt curves for α- and β-tubulin that shift upon drug binding in cancer cells. Communications Biology, 3(1), 74. [Link]
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JoVE. (2022). Immunolabeling to Analyze Microtubules in Embryo. [Link]
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UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
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Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR protocols, 4(3), 102488. [Link]
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Almqvist, H., et al. (2016). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology, 1492, 123-140. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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EMBL. (2016). Protocols - Flow cytometry. [Link]
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ResearchGate. (n.d.). Fluorescence based colchicine competitive binding assay. [Link]
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ResearchGate. (2000). (PDF) Rapid Colchicine Competition-Binding Scintillation Proximity Assay Using Biotin-Labeled Tubulin. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(Methylthio)-1H-indole
For researchers, scientists, and professionals in drug development, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 7-(Methylthio)-1H-indole, a compound whose handling requires a conservative approach due to the potential hazards associated with its indole and methylthio functional groups. By understanding the principles behind these procedures, you can ensure the safety of your laboratory personnel and the protection of our environment.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Inferred Hazards of this compound:
| Hazard Category | Inferred Risk | Rationale and Authoritative Source |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed, potentially toxic in contact with skin. | Based on the hazard profile of Indole, which is classified as harmful if swallowed and toxic in contact with skin. |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | Indole and its derivatives are known to be irritants.[1][3] |
| Aquatic Toxicity | Potentially very toxic to aquatic life. | Indole is classified as very toxic to aquatic life. |
| Malodor | Likely to have a strong, unpleasant stench. | The presence of the methylthio group suggests malodorous properties, a common characteristic of thiols and thioethers.[1][2] |
Given these potential hazards, this compound must be treated as a hazardous chemical waste. Environmental release must be strictly avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.[4][5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[7][8]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.[7][8]
-
Body Protection: A laboratory coat must be worn to protect against splashes.[7][8]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to mitigate risks and ensure regulatory compliance. The following workflow provides a clear, logical, and easy-to-follow procedure for all laboratory personnel.
Caption: Disposal workflow for this compound.
Step 1: Segregation and Containerization All waste containing this compound, including the pure compound, contaminated materials (e.g., gloves, weighing paper, pipette tips), and solutions, must be collected in a dedicated hazardous waste container.[8] This container must be chemically compatible with the waste and have a securely fitting lid.[9] Do not mix this waste with other chemical waste streams to prevent unintended reactions.
Step 2: Labeling The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[8][9] Proper labeling is a critical regulatory requirement and ensures that those handling the waste are aware of its contents.
Step 3: Storage Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) until it is ready for pickup.[9] The storage area should have secondary containment to control any potential leaks.
Step 4: Final Disposal The ultimate disposal of this compound must be handled by a licensed hazardous waste management company.[1][3][8] These companies are equipped to dispose of chemical waste in accordance with all federal, state, and local regulations, typically through high-temperature incineration. You must also comply with the regulations set forth by the Resource Conservation and Recovery Act (RCRA).[10][11]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[12] For solid spills, carefully sweep up the material to avoid generating dust.[13]
-
Collect: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water.[14]
Decontamination of Glassware and Equipment: Due to the malodorous nature of the methylthio group, a standard wash may not be sufficient to decontaminate glassware.
-
Initial Rinse: Rinse glassware with a suitable solvent in a fume hood to remove the bulk of the chemical residue.
-
Bleach Bath: Immerse the glassware in a bleach bath for at least 14 hours.[15] This will help to oxidize the sulfur-containing compounds, reducing the odor.
-
Final Cleaning: After the bleach bath, rinse the glassware thoroughly with water and then follow standard laboratory washing procedures.[15]
By adhering to these detailed procedures, you are not only complying with regulations but are also upholding a culture of safety and responsibility within your laboratory. The principles outlined in this guide are designed to be self-validating, ensuring that every step taken is a step towards a safer research environment.
References
- BenchChem.
- Sigma-Aldrich.
- BenchChem. Dehydropirlindole: Essential Procedures for Proper Disposal.
- Fisher Scientific.
- Fisher Scientific.
- University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
- Fisher Scientific.
- University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
- Thermo Fisher Scientific.
- Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indole-7-carbaldehyde.
- Cole-Parmer.
- Purdue University. Guidelines: Handling and Disposal of Chemicals.
- Grainger. Lab Safety Rules and Guidelines.
- ETH Zurich.
- Centers for Disease Control and Prevention.
- U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA)
- U.S. Environmental Protection Agency.
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Safeguarding Your Research: A Guide to Handling 7-(Methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 7-(Methylthio)-1H-indole. The following guidance is synthesized from safety information for the indole scaffold and related organosulfur compounds. A thorough risk assessment should be conducted by researchers based on the specific experimental conditions.
Understanding the Hazard Profile
This compound is a functionalized heterocyclic compound. Its hazard profile is determined by both the indole ring and the methylthio group.
-
Indole Moiety : Indole and its derivatives are known to cause skin, eye, and respiratory irritation. Some may be harmful if swallowed or absorbed through the skin.
-
Organosulfur (-SCH₃) Moiety : Organosulfur compounds can be irritants and may have a strong, unpleasant odor. Upon combustion, they can release toxic gases such as sulfur oxides.
Given these characteristics, a cautious approach is mandatory. Assume the compound is irritating to the skin, eyes, and respiratory system, and potentially toxic.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of the compound, which is presumed to be a serious eye irritant. A face shield offers an additional layer of protection for the entire face.[1][2] |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact, as indole derivatives can be irritants and potentially absorbed through the skin.[1][2] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure and provide a barrier against spills.[1][2] |
| Respiratory Protection | Use in a certified chemical fume hood. | To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination.
Preparation
-
Review Safety Data Sheets (SDS): Before beginning work, thoroughly review the SDS for similar indole and organosulfur compounds to be fully aware of their hazards and safety precautions.
-
Don Appropriate PPE: As detailed in the table above, don all required personal protective equipment.
-
Ensure Proper Ventilation: Always handle this compound in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risks.[2]
Handling
-
Avoid Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust. When transferring or weighing, do so in a contained space or with local exhaust ventilation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage
-
Container: Keep the container tightly sealed to prevent contamination.
-
Environment: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE, in clearly labeled, sealed containers.
-
Disposal Method: Dispose of the waste through an approved waste disposal plant.[1][2] Do not dispose of it down the drain or in regular trash. The presence of sulfur may require specific disposal protocols to prevent the formation of harmful substances in the environment.
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following workflow diagram illustrates the key steps for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
-
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
